Product packaging for Corylifol B(Cat. No.:CAS No. 775351-90-1)

Corylifol B

Cat. No.: B1631382
CAS No.: 775351-90-1
M. Wt: 340.4 g/mol
InChI Key: ISKWCIVFBIHFTG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corylifol B (CAS 775351-90-1) is a prenylated chalcone isolated from the seeds of the medicinal plant Psoralea corylifolia L. . This compound has garnered significant research interest due to its diverse biological activities. Studies have highlighted its potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.009 to 0.073 mM . Its mechanism of action is suggested to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis . Beyond its antibacterial properties, this compound exhibits notable antioxidant activity, which may contribute to a protective role against oxidative stress-related cellular damage . It also demonstrates anti-inflammatory effects by suppressing the expression of key inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . The compound features an α,β-unsaturated ketone moiety in an E-configuration, which is critical for its planar geometry and electronic conjugation . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . As a natural product, it serves as a valuable tool for probing biological pathways and mechanisms. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B1631382 Corylifol B CAS No. 775351-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWCIVFBIHFTG-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Corylifol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one[1]

Molecular Formula: C₂₀H₂₀O₅[1][2][3][4]

Abstract

Corylifol B is a natural chalcone isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine.[5] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and associated mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing experimental methodologies. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical and Physical Properties

This compound belongs to the flavonoid class of compounds and is characterized by a chalcone scaffold. Its structure features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

PropertyValueReference
Molecular Weight 340.4 g/mol [1][2]
CAS Number 775351-90-1[1][2]
Appearance Yellow powder
Solubility Soluble in DMSO[2]

Biological Activities and Mechanisms of Action

While research on this compound is not as extensive as for its structural analog Corylifol A, preliminary studies and data on related compounds from Psoralea corylifolia suggest a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity
Antioxidant Activity

The antioxidant potential of Psoralea corylifolia extracts has been evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] The ethanol extract of Psoralea corylifolia seeds exhibited strong antioxidant activity, with IC₅₀ values of 166.61 μg/ml for DPPH and 177.69 μg/ml for superoxide scavenging.[12] This activity is often attributed to the presence of phenolic and flavonoid compounds.[12] Although specific IC₅₀ values for pure this compound are not provided in the search results, its chemical structure suggests it would contribute to the overall antioxidant capacity of the plant extract.

Anticancer Activity

Several compounds from Psoralea corylifolia have been investigated for their anticancer properties.[5] For example, psoralen and isopsoralen have demonstrated dose-dependent anticancer activity in various cancer cell lines, with IC₅₀ values ranging from 24.4 to 88.1 μg/mL.[13] Another related compound, corylin, inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC₅₀ values of 10.58 μM and 13.59 μM, respectively.[14] The anticancer mechanisms of these compounds often involve the induction of apoptosis and cell cycle arrest.[13][15] While specific data for this compound is limited, its structural similarity to other active compounds suggests it may also possess cytotoxic activity against cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is adapted from a general procedure for determining the antioxidant activity of flavonoids.[16]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions of the this compound stock solution in 50% ethanol in a 96-well plate (100 μl final volume per well).

  • Prepare a 600 μM solution of DPPH in 100% ethanol.

  • Add 100 μl of the DPPH solution to each well containing the this compound dilutions.

  • Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing the solvent and DPPH solution without the sample should be included.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This protocol is a general method for assessing COX-1 and COX-2 inhibition.[17][18]

Materials:

  • This compound

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • Detection system (e.g., ELISA for prostaglandin E2)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction tube, pre-incubate the COX enzyme (either COX-1 or COX-2) with different concentrations of this compound or a control inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

  • Measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Investigation of NF-κB Signaling Pathway: Western Blot Analysis

This protocol outlines the general steps for assessing the effect of this compound on the NF-κB pathway by measuring the levels of key proteins.[19][20][21][22]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (lipopolysaccharide) to stimulate NF-κB activation

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 μg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the expression and phosphorylation of NF-κB pathway proteins.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->ProInflammatory Induces Transcription CorylifolB This compound CorylifolB->IKK Inhibits CorylifolB->NFkB_nuc Inhibits Translocation? G Workflow for DPPH Radical Scavenging Assay cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare this compound stock solution prep2 Create serial dilutions prep1->prep2 assay1 Add DPPH solution to samples prep2->assay1 assay2 Incubate in the dark (30 min) assay1->assay2 assay3 Measure absorbance at 517 nm assay2->assay3 analysis1 Calculate % scavenging activity assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2

References

Unveiling the Spectroscopic Signature of Corylifol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Corylifol B, a prenylated chalcone isolated from the fruits of Psoralea corylifolia. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource for the identification, characterization, and further investigation of this bioactive compound. The guide summarizes key Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS) data in structured tables, outlines detailed experimental protocols, and visualizes relevant signaling pathways and analytical workflows.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables present the characteristic ¹H and ¹³C NMR chemical shifts, as well as the MS/MS fragmentation data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
2'6.08d2.3
3'7.79d8.8
4'14.51s
5'6.44d8.8
6'6.08d2.3
27.58d8.7
36.92d8.7
56.92d8.7
67.58d8.7
α7.82d15.4
β8.01d15.4
1''3.48d7.2
2''5.30t7.2
4''1.83s
5''1.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1'113.8
2'164.2
3'108.4
4'192.6
5'131.2
6'166.5
1127.8
2, 6130.8
3, 5116.2
4160.2
α125.9
β142.6
1''21.6
2''122.8
3''132.5
4''25.9
5''18.2

Table 3: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation Product Ions (m/z)
325.1434 [M+H]⁺205.0961, 149.0600

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural characterization. The following sections detail the methodologies employed for NMR and MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE 500 spectrometer.

  • ¹H NMR Parameters: The ¹H NMR spectra were acquired at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

  • ¹³C NMR Parameters: The ¹³C NMR spectra were acquired at 125 MHz. Chemical shifts (δ) are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0).

  • 2D NMR Experiments: Standard pulse programs were used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which were crucial for the complete assignment of the ¹H and ¹³C NMR data.

Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: High-resolution electrospray ionization tandem mass spectrometry (HRESI-MS/MS) was performed on a Q-TOF mass spectrometer.

  • Ionization Mode: The analysis was conducted in positive ion mode.

  • Data Acquisition: The precursor ion [M+H]⁺ was selected for fragmentation, and the resulting product ions were analyzed to determine the fragmentation pattern. This data provides valuable information for confirming the molecular weight and elucidating the structure of the compound.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, Corylifol A, provides valuable insights into its potential mechanisms of action. Corylifol A has been shown to influence several key signaling pathways involved in inflammation and muscle atrophy.[1][2][3]

Corylifol_A_Signaling_Pathways Corylifol_A Corylifol A p38_MAPK p38 MAPK Corylifol_A->p38_MAPK activates NF_kB NF-κB Corylifol_A->NF_kB inhibits Akt Akt Corylifol_A->Akt activates AMPK AMPKα Corylifol_A->AMPK activates Myogenesis Myogenesis p38_MAPK->Myogenesis Inflammation Inflammation NF_kB->Inflammation Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis PGC1a PGC-1α AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Putative signaling pathways modulated by this compound, based on data from Corylifol A.

The following diagram illustrates a general workflow for the spectroscopic analysis of natural products like this compound.

Spectroscopic_Workflow Extraction Extraction from Psoralea corylifolia fruits Purification Purification by Chromatography Extraction->Purification NMR_Analysis NMR Analysis (1D & 2D) Purification->NMR_Analysis MS_Analysis MS/MS Analysis Purification->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Data_Reporting Data Reporting (Tables & Guide) Structure_Elucidation->Data_Reporting

Caption: General experimental workflow for the isolation and spectroscopic analysis of this compound.

References

Unveiling the Bioactive Potential: A Technical Guide to Corylifol B Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of Corylifol B, a prenylated chalcone isolated from the seeds of Psoralea corylifolia. This document details the current understanding of its therapeutic potential, presenting key quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms.

Overview of Biological Activities

This compound, along with other bioactive compounds from Psoralea corylifolia, has been investigated for a range of pharmacological effects. These include antibacterial, anti-inflammatory, anticancer, anti-diabetic, and anti-osteoporotic activities. This guide focuses on the available screening data for this compound and structurally related compounds from the same source.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in some areas, and data for structurally similar compounds from Psoralea corylifolia are included for comparative purposes.

Table 1: Antibacterial Activity of this compound

Bacterial StrainAssay TypeEndpointResultReference
Methicillin-Resistant Staphylococcus aureus (MRSA) OM481Broth MicrodilutionMIC16 µg/mL[1]
Methicillin-Resistant Staphylococcus aureus (MRSA) OM584Broth MicrodilutionMIC8 µg/mL[1]

Table 2: Anticancer Activity of Compounds from Psoralea corylifolia

Note: Data for this compound is not extensively reported in the reviewed literature. The following data is for related compounds from the same plant.

CompoundCell LineAssay TypeEndpointResult (IC50)Reference
Corylin (Corylifol A)MCF-7 (Breast Cancer)Proliferation AssayIC5010.58 µM[1]
Corylin (Corylifol A)MDA-MB-231 (Breast Cancer)Proliferation AssayIC5013.59 µM[1]
PsoralidinHT-29 (Colon Cancer)Cytotoxicity AssayIC500.3 µg/mL[2]
PsoralidinMCF-7 (Breast Cancer)Cytotoxicity AssayIC500.4 µg/mL[2]
PsoralenK562 (Leukemia)MTT AssayIC5024.4 µg/mL[3]
IsopsoralenKBv200 (Multidrug-Resistant Cancer)MTT AssayIC5049.4 µg/mL[3]

Table 3: Anti-Inflammatory Activity of Compounds from Psoralea corylifolia

Note: Specific IC50 values for this compound are not detailed in the provided search results. Data for related compounds are presented.

CompoundAssayCell/SystemEndpointResult (IC50)Reference
7-O-methylcorylifol ASuperoxide Anion GenerationHuman NeutrophilsIC50≤ 10.89 µM[4][5]
PsoralenSuperoxide Anion GenerationHuman NeutrophilsIC50≤ 10.89 µM[4][5]
PsoralidinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50≤ 36.65 µM[4][5]
BakuchiolNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50≤ 36.65 µM[4][5]

Table 4: Anti-Diabetic Activity of Compounds from Psoralea corylifolia

Note: Direct α-glucosidase inhibition data for this compound is not specified. The following is for a related chalcone.

CompoundEnzymeAssay TypeEndpointResult (IC50)Reference
Bavachalconeα-GlucosidaseEnzymatic Inhibition AssayIC5015.35 ± 0.57 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound and related compounds.

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • LPS

  • Test compound

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Anti-Osteoporotic Activity: TRAP Staining for Osteoclast Differentiation

Objective: To assess the effect of a compound on the differentiation of osteoclasts.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Alpha-MEM medium with FBS and antibiotics

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • Test compound

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • Microscope

Procedure:

  • Cell Culture: Culture BMMs or RAW 264.7 cells in the presence of M-CSF.

  • Induction of Osteoclastogenesis: To induce differentiation, treat the cells with RANKL and M-CSF in the presence of various concentrations of the test compound.

  • Incubation: Incubate the cells for 5-7 days, replacing the medium every 2-3 days.

  • TRAP Staining: Fix the cells and stain for TRAP activity according to the manufacturer's protocol. TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for screening.

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and related compounds have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription activates CorylifolB This compound CorylifolB->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are crucial in cell proliferation, survival, and differentiation. Compounds from Psoralea corylifolia have been shown to modulate these pathways in various contexts, including cancer and muscle atrophy.

MAPK_PI3K_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Proliferation CorylifolB This compound CorylifolB->Raf inhibits CorylifolB->PI3K inhibits

Modulation of MAPK and PI3K/Akt pathways by this compound.
Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of a natural product like this compound.

Experimental_Workflow Start Start: Compound Isolation (this compound) Primary Primary Screening (e.g., Cytotoxicity, Antibacterial) Start->Primary Dose Dose-Response (IC50 / MIC Determination) Primary->Dose Mechanism Mechanism of Action (e.g., Western Blot, Reporter Assay) Dose->Mechanism End Lead Compound Identification Mechanism->End

A general workflow for screening the biological activity of this compound.

Conclusion

This compound, a constituent of Psoralea corylifolia, demonstrates promising antibacterial properties. While extensive quantitative data for its other biological activities remain to be fully elucidated, studies on structurally related compounds from the same plant suggest a broad therapeutic potential, particularly in the areas of cancer, inflammation, and metabolic disorders. The inhibitory effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt highlight the molecular basis for these activities. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound for drug development.

References

A Technical Guide to the In Vitro Effects of Bioactive Flavonoids from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., a significant plant in traditional Chinese and Ayurvedic medicine, is a rich source of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes.[1][2] These compounds have demonstrated a wide range of pharmacological activities, such as antitumor, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3] While numerous compounds have been isolated and studied from this plant, research has predominantly focused on specific molecules like Bakuchiol and Corylifol A.

This technical guide aims to provide a comprehensive overview of the in vitro effects of bioactive flavonoids from Psoralea corylifolia on various cell lines. It is important to note that a thorough review of current scientific literature reveals a significant scarcity of specific data on Corylifol B . Therefore, this document will focus on the well-researched, structurally related flavonoid, Corylifol A , to provide insights into the potential mechanisms and effects that warrant further investigation for other, less-studied compounds from this plant. The information presented herein, including quantitative data, signaling pathways, and experimental protocols, is drawn from studies on Corylifol A and other relevant cytotoxic agents isolated from Psoralea corylifolia.

Quantitative Data: Cytotoxicity of Psoralea corylifolia Compounds

The cytotoxic potential of flavonoids isolated from Psoralea corylifolia has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. The data below summarizes the reported IC50 values for Corylifol A and other related compounds from the plant.

CompoundCell LineCell TypeIC50 ValueReference
Corylifol A HepG2Hepatocellular Carcinoma4.6 µg/mL[4][5]
Corylifol A Hep3BHepatocellular Carcinoma13.5 µg/mL[4][5]
Psoralidin HT-29Colon Cancer0.3 µg/mL[6]
Psoralidin MCF-7Breast Cancer0.4 µg/mL[6]
Angelicin HT-29Colon CancerMarginally Cytotoxic[6]
Angelicin MCF-7Breast CancerMarginally Cytotoxic[6]

Signaling Pathways Modulated by Corylifol A

Corylifol A has been shown to exert its biological effects by modulating several key signaling pathways, particularly in the context of muscle cell physiology. These pathways are critical targets in therapeutic areas such as muscle atrophy and cancer cachexia.

Inhibition of the TAOK1/p38-MAPK/FoxO3 Pathway in Muscle Atrophy

In models of cancer cachexia, Corylifol A has been found to ameliorate muscle atrophy by inhibiting the TAOK1/p38-MAPK/FoxO3 signaling cascade.[7][8] Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, typically activates this pathway, leading to the upregulation of genes involved in protein degradation via the ubiquitin-proteasome system (UPS) and autophagy. Corylifol A intervenes by potentially binding to TAOK1, thereby preventing the downstream phosphorylation of p38-MAPK and the subsequent activation of the transcription factor FoxO3, a key regulator of atrophy-related genes.[7]

G TAOK1/p38-MAPK/FoxO3 Pathway Inhibition by Corylifol A stimulus TNF-α TAOK1 TAOK1 stimulus->TAOK1 compound Corylifol A inhibitor compound->inhibitor inhibitor->TAOK1 p38 p38-MAPK TAOK1->p38 FoxO3 FoxO3 p38->FoxO3 Atrophy Muscle Protein Degradation (UPS & Autophagy) FoxO3->Atrophy

Caption: Inhibition of TNF-α-induced muscle atrophy by Corylifol A.

Dual Regulation of Anabolic and Catabolic Pathways

Corylifol A demonstrates a dual mechanism by both stimulating myogenesis (anabolic) and protecting against muscle atrophy (catabolic). It enhances myogenesis in C2C12 myoblasts by activating the p38 MAPK pathway, which is essential for the differentiation of muscle cells.[9] Concurrently, in dexamethasone-induced atrophy, Corylifol A suppresses catabolic pathways by reducing the expression of muscle-specific E3 ligases (MAFbx/atrogin-1 and MuRF1) and myostatin. It achieves this while activating the anabolic PI3K/Akt signaling pathway, which promotes muscle protein synthesis and cell survival.[9][10]

Caption: Corylifol A promotes myogenesis and prevents atrophy.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for key in vitro assays used to assess the effects of compounds like Corylifol A. These protocols are synthesized from standard practices described in the cited literature.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) or murine myoblasts (C2C12) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA to ensure logarithmic growth.

  • Myoblast Differentiation (for C2C12): To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once cells reach ~70% confluency. The medium is changed every 48 hours.[7]

Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G Experimental Workflow for MTS Cell Viability Assay arrow step1 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well) arrow1 step2 2. Incubation Allow cells to adhere overnight (24h) arrow2 step3 3. Compound Treatment Treat with various concentrations of this compound/A arrow3 step4 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72h) arrow4 step5 5. Add MTS Reagent Add MTS solution to each well arrow5 step6 6. Final Incubation Incubate for 1-4h at 37°C arrow6 step7 7. Absorbance Reading Measure absorbance at 490 nm using a plate reader arrow7 step8 8. Data Analysis Calculate % viability and IC50

Caption: A typical workflow for determining compound cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., Corylifol A) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Reagent Addition: Add MTS (or MTT) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins within a sample, providing insight into the modulation of signaling pathways.

  • Protein Extraction: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

While direct research on this compound is limited, the extensive studies on its analogue, Corylifol A, provide a strong foundation for understanding the potential bioactivities of flavonoids from Psoralea corylifolia. Corylifol A exhibits significant in vitro effects, including cytotoxicity against cancer cells and potent regulation of key signaling pathways involved in muscle physiology. It demonstrates a dual ability to suppress catabolic processes in muscle atrophy while promoting anabolic myogenesis, highlighting its therapeutic potential. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of these compounds. The clear need for further studies on less-explored molecules like this compound represents a promising opportunity to uncover novel therapeutic agents for a range of diseases.

References

Corylifol B mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

Thank you for your detailed request for an in-depth technical guide on the mechanism of action of Corylifol B.

Upon conducting a thorough review of the current scientific literature, it has become apparent that there is a significant lack of available research and data specifically on the mechanism of action of This compound . The vast majority of studies on compounds isolated from Psoralea corylifolia have focused extensively on a related compound, Corylifol A .

Due to this absence of specific data for this compound, I am unable to provide the detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams that you requested.

However, there is a substantial body of research available for Corylifol A , covering its various mechanisms of action, including its role in muscle atrophy, inflammation, and cancer cachexia. This includes detailed information on signaling pathways such as p38 MAPK, Akt, and AMPKα, as well as specific experimental data.

I can proceed to generate the comprehensive technical guide you outlined, adhering to all your specifications for data presentation, experimental protocols, and Graphviz visualizations, but focusing on Corylifol A .

Corylifol B as a Carboxylesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylesterases (CES) are critical enzymes in the metabolism of a vast array of xenobiotics and endogenous compounds. Their inhibition can significantly alter the pharmacokinetics and pharmacodynamics of numerous drugs. This technical guide delves into the role of compounds from Psoralea corylifolia, with a focus on the potential of Corylifol B as a carboxylesterase inhibitor. While direct quantitative inhibitory data for this compound against carboxylesterases was not found in the reviewed literature, this guide provides comprehensive information on the inhibitory activities of structurally related compounds from the same plant, detailed experimental protocols for assessing such inhibition, and conceptual diagrams to illustrate the underlying scientific principles. This document serves as a valuable resource for researchers investigating natural product-based enzyme inhibitors and professionals in the field of drug development.

Introduction: Carboxylesterases and the Potential of this compound

Carboxylesterases (CES) are a superfamily of serine hydrolases responsible for the hydrolysis of ester, amide, and thioester bonds in a wide variety of substrates. In humans, two major isoforms, CES1 and CES2, play pivotal roles in drug metabolism and detoxification. CES1 is predominantly found in the liver and is involved in the metabolism of drugs like oseltamivir and methylphenidate. CES2 is primarily expressed in the small intestine and liver and is crucial for the activation of prodrugs such as irinotecan.

Quantitative Data on Carboxylesterase Inhibition by Psoralea corylifolia Constituents

While specific inhibitory data for this compound is not available, research on other compounds from Psoralea corylifolia provides valuable insights into the potential of this class of molecules as carboxylesterase inhibitors. The following table summarizes the quantitative data for notable inhibitors from this plant.

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition TypeReference
Corylifol AHuman CES20.62 µMNot Specified[1]
BavachininHuman CES10.5 µMNot Specified[1]
CorylinHuman CES10.7 µMNot Specified[1]

Experimental Protocols: Carboxylesterase Inhibition Assay

The following is a detailed methodology for a typical in vitro carboxylesterase inhibition assay, synthesized from established protocols in the field. This protocol can be adapted to screen and characterize the inhibitory potential of compounds like this compound.

Materials and Reagents
  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CES1 or CES2.

  • Substrate: Fluorescein diacetate (FDA) for CES2, or another suitable substrate for CES1.

  • Inhibitor: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Plate Reader: Fluorescence plate reader capable of excitation at ~485 nm and emission at ~528 nm.

  • 96-well plates: Black, flat-bottom plates are recommended for fluorescence assays.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the substrate (e.g., 10 mM FDA in DMSO).

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM this compound in DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare the enzyme solution by diluting the enzyme source in the assay buffer to the desired concentration.

  • Incubation:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add a small volume of the inhibitor solution (or solvent control) to the appropriate wells.

    • Add the enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths. The hydrolysis of FDA by CES2 yields fluorescein, a highly fluorescent product.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction.

    • Plot the enzyme activity (initial velocity) against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the investigation of this compound as a carboxylesterase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Fluorescence (Kinetic Reading) initiate->measure velocity Calculate Initial Velocity measure->velocity ic50 Determine IC50 velocity->ic50 kinetics Kinetic Analysis (Ki, Inhibition Type) ic50->kinetics logical_relationship CES Carboxylesterase (e.g., CES1, CES2) Metabolite Active/Inactive Metabolite CES->Metabolite Hydrolysis Substrate Ester-containing Drug (Prodrug) Substrate->CES Metabolism CorylifolB This compound (Potential Inhibitor) CorylifolB->CES Inhibition

References

Preliminary Cytotoxicity Studies of Bioactive Compounds from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Psoralea corylifolia L., commonly known as Babchi, is a plant with a long history of use in traditional medicine. Its seeds are a rich source of various bioactive compounds, many of which have been investigated for their pharmacological properties, including anticancer effects. While specific preliminary cytotoxicity data for Corylifol B is not extensively available in the reviewed literature, numerous studies have detailed the cytotoxic activities of other related compounds isolated from this plant. This guide provides a comprehensive overview of these findings, focusing on quantitative cytotoxicity data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of several key compounds isolated from Psoralea corylifolia have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCell TypeIC50 Value
Corylifol A HepG2Hepatocellular Carcinoma4.6 µg/mL
Hep3BHepatocellular Carcinoma13.5 µg/mL
Corylin MCF-7Breast Cancer10.58 µM
MDA-MB-231Breast Cancer13.59 µM
Psoralidin HT-29Colon Cancer0.3 µg/mL[1]
MCF-7Breast Cancer0.4 µg/mL[1]
SNU-1Stomach Carcinoma53 µg/mL[2]
SNU-16Stomach Carcinoma203 µg/mL[2]
Angelicin HT-29Colon CancerMarginally cytotoxic[1]
MCF-7Breast CancerMarginally cytotoxic[1]
Psoralen K562Leukemia24.4 µg/mL
KBOral Carcinoma88.1 µg/mL
KBv200Multidrug-Resistant Oral Carcinoma86.6 µg/mL
K562/ADMMultidrug-Resistant Leukemia62.6 µg/mL
Isopsoralen KBOral Carcinoma61.9 µg/mL
KBv200Multidrug-Resistant Oral Carcinoma49.4 µg/mL
K562Leukemia49.6 µg/mL
K562/ADMMultidrug-Resistant Leukemia72.0 µg/mL

Experimental Protocols

The following section details a standard protocol for determining the cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

1. Materials:

  • MTT solution (5 mg/mL in sterile PBS)
  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[6]
  • 96-well microplates
  • Complete cell culture medium
  • Phosphate-buffered saline (PBS)
  • Test compound (e.g., this compound)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][6]
  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]
  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Studies on the extracts of Psoralea corylifolia and its isolated compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

Mitochondrial-Mediated Apoptosis

The extract of Psoralea corylifolia has been shown to induce apoptosis in human breast cancer (MCF-7) cells through the mitochondrial pathway.[7][8] This intrinsic pathway is initiated by various intracellular stresses and converges on the mitochondria.[9]

Key events in this pathway include:

  • Increased Reactive Oxygen Species (ROS): Treatment with the extract leads to an increase in intracellular ROS.[7]

  • Disruption of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is observed.[7]

  • Release of Cytochrome c: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]

  • Activation of Caspases: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[7] Caspase-9 then activates downstream effector caspases, such as caspase-3 and caspase-7.[7]

  • Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the integrity of the mitochondrial membrane.[10] Upregulation of Bax has been observed in cells treated with Psoralea corylifolia extract, further supporting the involvement of the mitochondrial pathway.[7]

Visualizations

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and the mitochondrial-mediated apoptosis signaling pathway.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48h) C->D E Add MTT Reagent D->E F 4h Incubation E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

G cluster_pathway Mitochondrial-Mediated Apoptosis Pathway compound P. corylifolia Compound ros ↑ Intracellular ROS compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mmp ↓ Mitochondrial Membrane Potential ros->mmp bax->mmp bcl2->mmp mito Mitochondrion cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling cascade of mitochondrial-mediated apoptosis.

References

Corylifol B: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corylifol B, a prenylflavonoid isolated from the seeds of Psoralea corylifolia, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory effects. While direct quantitative data for this compound is limited in the existing literature, this paper synthesizes available information on closely related compounds and extracts from Psoralea corylifolia to infer its probable mechanisms of action. This guide details the antioxidant capacity of Psoralea corylifolia extracts and the anti-inflammatory signaling pathways modulated by analogous compounds, providing a foundational resource for future research and drug development endeavors.

Antioxidant Properties

Direct experimental data on the antioxidant activity of isolated this compound, such as DPPH or ABTS radical scavenging assays, are not extensively available in the current scientific literature. However, studies on extracts of Psoralea corylifolia, the natural source of this compound, demonstrate significant antioxidant potential.

Quantitative Data from Psoralea corylifolia Extracts

The antioxidant capacity of various extracts from Psoralea corylifolia seeds has been evaluated using multiple in vitro assays. These studies provide a strong indication of the potential antioxidant activity of its constituent compounds, including this compound.

Extract TypeAssayIC50 Value (µg/mL)Reference
Ethanol ExtractDPPH Radical Scavenging166.61[1]
Ethanol ExtractSuperoxide Scavenging177.69[1]

Table 1: Antioxidant Activity of Psoralea corylifolia Seed Extracts. This table summarizes the half-maximal inhibitory concentration (IC50) values of an ethanol extract of Psoralea corylifolia seeds in two different antioxidant assays.

Experimental Protocols for Antioxidant Assays

The following are generalized protocols for common in vitro antioxidant assays that can be adapted for the evaluation of this compound.

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

  • Reagents: DPPH solution in methanol, test compound (this compound) solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

    • Add different concentrations of the test compound or positive control to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test compound (this compound) solutions at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add different concentrations of the test compound or positive control to the ABTS radical solution.

    • After a set incubation period, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

G cluster_workflow Antioxidant Assay Workflow prep_reagents Prepare Reagents (DPPH/ABTS, this compound) reaction Incubate Reagents with This compound prep_reagents->reaction measurement Measure Absorbance reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

A simplified workflow for in vitro antioxidant assays.

Anti-inflammatory Effects

While direct evidence for this compound's anti-inflammatory action is emerging, extensive research on its structural analogs, such as Corylifol A and Corylin, provides significant insights into the potential mechanisms. These compounds have been shown to modulate key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of Pro-inflammatory Mediators

Studies on compounds structurally related to this compound have demonstrated their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundMediatorCell LineIC50 ValueReference
CorylinNitric Oxide (NO)BV2 microgliaNot specified, but dose-dependent inhibition shown[2]
CorylinTNF-αRAW 264.7Dose-dependent inhibition shown[3]
CorylinIL-6RAW 264.7Dose-dependent inhibition shown[3]
NeobavaisoflavoneIL-1βRAW 264.7ED50 = 23.11 µM[4]
NeobavaisoflavoneTNF-α, IL-6, IL-12p40, IL-12p70RAW 264.7Significant inhibition at 5-25 µM[4][5]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound Analogs. This table presents the inhibitory effects of compounds structurally similar to this compound on the production of various pro-inflammatory molecules.

Modulation of Inflammatory Signaling Pathways

2.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Corylifol A has been shown to suppress the phosphorylation of NF-κB, thereby inhibiting its activation[6].

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus transcription Pro-inflammatory Gene Transcription corylifolB This compound (Inferred) corylifolB->IKK

Inferred inhibitory effect of this compound on the NF-κB pathway.

2.2.2. MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, are crucial kinases that regulate cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of downstream transcription factors, culminating in the expression of inflammatory mediators. Corylin has been demonstrated to attenuate the phosphorylation of ERK, JNK, and p38 in LPS-activated microglial cells[2].

G cluster_mapk MAPK Signaling Pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors ERK->transcription_factors JNK->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation corylifolB This compound (Inferred) corylifolB->MAPKK

Inferred inhibitory effect of this compound on the MAPK pathway.

Experimental Protocols for Anti-inflammatory Assays

The following protocols are standard methods used to assess the anti-inflammatory properties of compounds like this compound in vitro.

2.3.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at approximately 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

2.3.2. Cytokine (TNF-α, IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.

  • Procedure:

    • Follow the same cell treatment protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

2.3.3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Treat cells with this compound and/or LPS for appropriate time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the total and phosphorylated forms of proteins of interest (e.g., p-p65, p65, p-p38, p38).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

G cluster_workflow Anti-inflammatory Assay Workflow cell_culture Culture RAW 264.7 Cells treatment Treat with this compound and/or LPS cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant collect_lysate Collect Cell Lysate treatment->collect_lysate griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (NF-κB, MAPK proteins) collect_lysate->western_blot

References

Flavonoids of Psoralea corylifolia: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical diversity, extraction methodologies, and pharmacological significance of flavonoids from the traditional medicinal plant Psoralea corylifolia, tailored for researchers, scientists, and drug development professionals.

Introduction

Psoralea corylifolia L., a revered herb in traditional Chinese and Ayurvedic medicine, has garnered significant scientific attention for its rich phytochemical profile and diverse pharmacological activities.[1][2] Among its constituents, flavonoids represent a major class of bioactive compounds responsible for a wide spectrum of therapeutic effects, including anti-inflammatory, antioxidant, antitumor, antibacterial, and estrogenic properties.[3] This technical guide provides a comprehensive literature review of the flavonoids isolated from P. corylifolia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways mediating their biological effects. The seeds and fruits are the primary plant parts concentrating these bioactive molecules.[2]

Flavonoid Profile and Quantitative Analysis

Numerous flavonoids have been isolated and identified from Psoralea corylifolia. The primary subclasses include flavanones, isoflavones, and chalcones.[2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the simultaneous separation and quantification of these compounds.

Detailed quantitative analyses have been performed on various flavonoids, providing crucial data for standardization and quality control of P. corylifolia extracts. One study established a comprehensive HPLC method for the quantification of nine flavonoids, while another quantified seven major components from a 70% ethanol extract of the seeds.[1][4] The data from these studies are summarized in the tables below.

Table 1: Quantitative Analysis of Major Flavonoids in Psoralea corylifolia Seeds

Flavonoid Class Amount (mg/g of dry extract) Reference
Neobavaisoflavone Isoflavone 1.12 [4]
Isobavachalcone Chalcone 1.34 [4]
Bavachinin Flavanone 1.19 [4]
Bakuchiol* Meroterpene 11.71 [4]
Psoralidin Coumestan 1.13 [4]
Isobavachin Flavanone Not specified [1]
Bavachin Flavanone Not specified [1]
Corylin Isoflavone Not specified [1]
Bavachalcone Chalcone Not specified [1]
Corylifol A Flavonoid Not specified [1]
4'-O-methylbavachalcone Chalcone Not specified [1]

Note: Bakuchiol is a meroterpene but is often analyzed alongside flavonoids due to its prevalence and significant bioactivity.

Table 2: HPLC Characterization of P. corylifolia Flavonoids and Other Components

Compound Retention Time (min) Linearity (R²) LOD (μg/mL) LOQ (μg/mL) Reference
Psoralen 17.05 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]
Angelicin 17.79 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]
Neobavaisoflavone 23.99 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]
Psoralidin 28.95 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]
Isobavachalcone 32.21 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]
Bavachinin 33.84 >0.9990 0.4780 - 2.805 1.872 - 9.349 [1][4]

| Bakuchiol | 44.65 | >0.9990 | 0.4780 - 2.805 | 1.872 - 9.349 |[1][4] |

Experimental Protocols

Standardized and optimized protocols are critical for reproducible research and development. This section details methodologies for the extraction, isolation, and analysis of flavonoids from P. corylifolia.

General Experimental Workflow

The process from raw plant material to isolated, active compounds involves several key stages.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis Harvest Harvest & Dry Seeds Grind Grind to Powder Harvest->Grind Extraction Solvent Extraction (e.g., UAE, Soxhlet) Grind->Extraction Filtration Filtration Extraction->Filtration Crude Extract Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude Extract Purification Chromatography (e.g., Column, HSCCC) Concentration->Purification Isolation Isolate Fractions Purification->Isolation Analysis HPLC / LC-MS Quantification Isolation->Analysis Identification NMR / MS Structure Elucidation Analysis->Identification Bioassays Biological Activity Screening Identification->Bioassays

Caption: General workflow for flavonoid extraction and analysis.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

UAE is an efficient method for extracting bioactive compounds.[5][6]

  • Plant Material: 10 g of dried, powdered seeds of P. corylifolia.

  • Solvent: Petroleum ether has been shown to yield a high percentage of bakuchiol (6.98% w/w).[5] Other solvents like ethanol, methanol, and acetone can also be used.

  • Apparatus: Ultrasonic bath with time and temperature control.

  • Procedure:

    • Place the 10 g of seed powder into a flask.

    • Add the solvent at a drug-to-solvent ratio of 1:14 (w/v).[5]

    • Sonicate for 45 minutes. For general flavonoid extraction, parameters can be optimized around a liquid-to-solid ratio of 25:1 mL/g, an ultrasonic power of 411 W, and an ethanol concentration of 59% for 30 minutes.[6]

    • Filter the resulting solution to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at approximately 40°C to obtain the crude extract.

Protocol 2: Enzyme-Assisted Extraction

This method uses enzymes to break down the plant cell wall, enhancing extraction efficiency. It has been shown to increase the yield of total flavonoids by 28% compared to ultrasonic extraction.[7][8]

  • Plant Material: Powdered seeds of P. corylifolia.

  • Enzyme: Cellulase.

  • Procedure:

    • Adjust the pH of the extraction medium to 4.9.[7]

    • Add cellulase at a concentration of 7.2 mg per gram of plant material.[7]

    • Conduct the enzymatic hydrolysis at 46°C for 150 minutes.[7]

    • Following hydrolysis, proceed with solvent extraction (e.g., with 70% ethanol).

    • Filter and concentrate the extract as described in the UAE protocol.

Protocol 3: Soxhlet Extraction

A classic and exhaustive extraction method.

  • Plant Material: 10 g of coarse powder (10/44 mesh size) of dried seeds.[5]

  • Solvent: Ethanol, methanol, acetone, petroleum ether, or dichloromethane.

  • Apparatus: Soxhlet apparatus.

  • Procedure:

    • Place the seed powder in a thimble within the Soxhlet apparatus.

    • Use a drug-to-solvent ratio of 1:12 (w/v).[5]

    • Perform hot solvent extraction for 6 hours.[5]

    • After extraction, concentrate the solvent using a rotary evaporator at 40°C.

Protocol 4: Isolation by Column Chromatography

This protocol is for the purification of specific compounds from the crude extract. The example below details the isolation of psoralen and isopsoralen.[9]

  • Stationary Phase: 120-200 mesh neutral alumina.

  • Sample Preparation: Dissolve 2 g of crude extract in hot methanol, mix with 6 g of alumina, and air dry.

  • Eluent (Mobile Phase): A mixture of benzene and petroleum ether (40:10) with 15 drops of acetone per 50 ml.[9]

  • Procedure:

    • Pack the alumina into a chromatography column.

    • Load the prepared sample onto the top of the column.

    • Elute the column with the mobile phase.

    • Monitor the separation of bands under UV light.

    • Collect the distinct fluorescent bands separately.

    • Extract the collected fractions with methanol under reflux.

    • Reduce the solvent volume and allow the purified compounds to crystallize.

Protocol 5: HPLC-PDA Analysis

For the quantification of flavonoids.

  • Apparatus: HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 analytical column.

  • Mobile Phase: A gradient system of acetonitrile and water is commonly used.[4] For example, a gradient elution with 0.05% trifluoroacetic acid in water and methanol.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: Monitor at multiple wavelengths, such as 215 nm, 225 nm, and 275 nm, to detect different components.[4]

  • Quantification: Create calibration curves for standard compounds of known concentrations to quantify the amounts in the sample extract.[4]

Key Signaling Pathways Modulated by P. corylifolia Flavonoids

The therapeutic effects of P. corylifolia flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Keap1/Nrf2/HO-1 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Bakuchiol, a major component of P. corylifolia, has been shown to activate this pathway, protecting cells from oxidative stress.[11][12]

G cluster_0 Cytoplasm cluster_1 Nucleus Bakuchiol Bakuchiol Keap1 Keap1 Bakuchiol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Proteasomal Degradation Nrf2->Degradation leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Bakuchiol activates the Keap1/Nrf2 antioxidant pathway.

Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation.[13] Bakuchiol inactivates Keap1, allowing Nrf2 to translocate to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of cytoprotective and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][14] This mechanism is central to the anti-inflammatory and neuroprotective effects of bakuchiol.[12]

PKC-α/NOX Oxidative Stress Pathway

Five compounds from P. corylifolia, including the flavonoids neobavaisoflavone and isobavachalcone, have been found to protect liver cells from injury by inhibiting the Protein Kinase C-α (PKC-α)/Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) signaling pathway.[15]

G Stress Cellular Stress (e.g., Palmitic Acid) PKCa PKC-α Stress->PKCa activates NOX NADPH Oxidase (NOX) PKCa->NOX activates ROS Reactive Oxygen Species (ROS) NOX->ROS generates Injury Hepatocyte Injury ROS->Injury causes Flavonoids Neobavaisoflavone Isobavachalcone Flavonoids->PKCa inhibits

Caption: Flavonoids inhibit the PKC-α/NOX oxidative stress pathway.

Cellular stressors can activate PKC-α, which in turn activates the NOX enzyme complex.[15] Activated NOX generates superoxide and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[16] Neobavaisoflavone and isobavachalcone intervene by inhibiting PKC-α, thereby downregulating the entire pathway, reducing ROS production, and protecting hepatocytes.[15]

PPAR-γ/Wnt Signaling Interplay

The Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Wnt/β-catenin signaling pathways are crucial regulators of cell differentiation, particularly in bone metabolism (osteogenesis vs. adipogenesis).[17][18] These pathways often act in opposition. Isopsoralen, a compound from P. corylifolia, has been shown to inhibit osteoporosis by regulating the PPAR-γ/Wnt pathway.

G Wnt Wnt Signaling PPARg PPAR-γ Wnt->PPARg inhibits Osteogenesis Osteogenesis (Bone Formation) Wnt->Osteogenesis promotes PPARg->Wnt inhibits Adipogenesis Adipogenesis (Fat Cell Formation) PPARg->Adipogenesis promotes Isopsoralen Isopsoralen Isopsoralen->Wnt regulates Isopsoralen->PPARg regulates

Caption: Interplay of PPAR-γ and Wnt signaling in cell differentiation.

Generally, activation of the Wnt/β-catenin pathway promotes osteoblast formation and inhibits adipogenesis, partly by suppressing PPAR-γ.[19] Conversely, PPAR-γ is a master regulator of adipogenesis and tends to inhibit the Wnt pathway.[17][18] The ability of compounds like isopsoralen to modulate this delicate balance is key to their anti-osteoporotic effects, shifting precursor cell differentiation towards bone formation.

Conclusion

The flavonoids of Psoralea corylifolia represent a rich source of potential therapeutic agents with well-defined mechanisms of action. This guide has summarized the key flavonoids, provided quantitative data for their analysis, detailed robust experimental protocols for their extraction and isolation, and elucidated their modulation of critical cellular signaling pathways. This integrated knowledge base serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and harnessing of the therapeutic potential of this remarkable medicinal plant.

References

Corylifol B: A Technical Overview of a Lesser-Known Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol B is a natural flavonoid, specifically a chalcone, isolated from the seeds of the traditional medicinal plant Psoralea corylifolia. While its sibling compound, Corylifol A, has been the subject of extensive research, this compound remains a comparatively understudied molecule. This guide provides a comprehensive summary of the currently available technical information on this compound, including its discovery, chemical properties, and known biological activities. Due to the limited publicly available data, this document also highlights areas where further research is needed to fully elucidate the therapeutic potential of this compound.

Discovery and History

This compound is a phytochemical constituent of Psoralea corylifolia (also known as Cullen corylifolium), a plant with a long history of use in traditional Chinese and Ayurvedic medicine.[1] The seeds of this plant are a rich source of various bioactive compounds, including flavonoids, coumarins, and meroterpenes.[1][2] While the plant has been extensively studied, specific details regarding the first isolation and characterization of this compound are not well-documented in readily accessible scientific literature. It is often identified as one of several compounds isolated during phytochemical analyses of the plant's seeds.[1]

Chemical Properties

This compound is a prenylated chalcone. Its systematic IUPAC name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one.[3] The core chemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Core Chemical Descriptors of this compound
PropertyValue
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.4 g/mol
CAS Number 775351-90-1
Appearance Not reported

Source:[3]

Table 2: Spectroscopic Data for this compound
Spectroscopy Key Features
¹H-NMR Signals corresponding to aromatic protons, a prenyl group, and the α,β-unsaturated ketone system characteristic of chalcones.
¹³C-NMR Resonances for carbonyl carbon, aromatic carbons, and carbons of the prenyl substituent.

Note: Detailed spectral data is available in specialized chemical databases but is not consistently reported in primary research literature focused on biological activity.

Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively investigated, which is a significant knowledge gap. The most notable reported activity is its potential as a carboxylesterase inhibitor .[1] Carboxylesterases are enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Their inhibition can have significant implications for drug metabolism and efficacy. However, detailed studies providing quantitative data, such as IC50 values, and the specific carboxylesterase isoforms inhibited by this compound are not available in the current literature.

No specific signaling pathways modulated by this compound have been identified to date. This lack of information prevents a detailed discussion of its mechanism of action at the molecular level.

Experimental Protocols

Due to the limited number of published studies focusing specifically on the biological effects of this compound, detailed experimental protocols are not available. General methodologies for the isolation of flavonoids from Psoralea corylifolia seeds and for the synthesis of chalcones can be found in the chemical literature, but a specific protocol for the total synthesis of this compound has not been reported.

General Isolation Workflow from Psoralea corylifolia

A generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product from Psoralea corylifolia with preliminary evidence suggesting its potential as a carboxylesterase inhibitor. However, there is a significant lack of in-depth research into its biological activities, mechanism of action, and potential therapeutic applications. The scientific community would benefit from further investigation into this compound, including:

  • Confirmation and detailed characterization of its carboxylesterase inhibitory activity , including determination of IC50 values and isoform specificity.

  • Broader screening for other biological activities , such as anti-inflammatory, antioxidant, or anticancer effects, which are common for flavonoids.

  • Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts any identified biological effects.

  • Development of a robust chemical synthesis to provide a reliable source of the compound for research purposes.

The existing knowledge base for this compound is currently insufficient for its consideration in drug development programs. This technical guide summarizes the available information and underscores the need for further research to unlock the potential of this natural product.

References

Navigating the Unknowns: A Technical Guide to the Bioavailability and Pharmacokinetics of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia, has garnered interest for its potential therapeutic activities. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its bioavailability and pharmacokinetic profile. To date, no dedicated studies quantifying the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo have been published. This technical guide addresses this knowledge gap by providing a detailed overview of the pharmacokinetic properties of structurally related and co-occurring compounds from Psoralea corylifolia, namely Corylifol A and Corylin. By examining the experimental protocols, analytical methodologies, and observed pharmacokinetic parameters for these surrogate compounds, this document aims to equip researchers with the necessary framework to design and execute future studies on this compound, and to anticipate its potential pharmacokinetic behavior and challenges.

Introduction: The Data Gap for this compound

While Psoralea corylifolia and its extracts have been extensively studied, the pharmacokinetic characterization of its individual components is an ongoing endeavor. A thorough search of scientific databases reveals a conspicuous absence of published in vivo pharmacokinetic data for this compound. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability have not been reported for this specific compound.

This guide will therefore pivot to a detailed examination of its close structural analog, Corylifol A, and another prevalent flavonoid from the same source, Corylin, for which pharmacokinetic data are available. This comparative analysis will serve as a foundational resource for researchers initiating investigations into the ADME properties of this compound.

Pharmacokinetics of Surrogate Compounds from Psoralea corylifolia

To infer the potential pharmacokinetic profile of this compound, it is instructive to analyze the available data for Corylifol A and Corylin.

Quantitative Pharmacokinetic Parameters

The following table summarizes the reported pharmacokinetic parameters for Corylifol A following oral administration of Psoralea corylifolia extract in rats. It is important to note that these values are derived from studies of the whole extract, and the pharmacokinetics of the isolated compound may differ.

CompoundDose (Extract)Animal ModelCmax (ng/mL)Reference
Corylifol A2.0 g/kgRat8.87[1]
Corylifol A1.2 g/kgRat1.70[1]

No in vivo pharmacokinetic data for this compound is currently available in the cited literature.

The low Cmax values for Corylifol A, even at high doses of the extract, suggest poor oral bioavailability. This is a common characteristic of many phenolic compounds, which may be attributed to extensive first-pass metabolism.[1]

Experimental Protocols for Pharmacokinetic Studies

The methodologies employed in the pharmacokinetic analysis of compounds from Psoralea corylifolia provide a blueprint for future studies on this compound.

Animal Studies
  • Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of natural products.

  • Dosing: Oral administration (p.o.) of the test compound, either as a pure substance or within an extract, is typical. Doses are often calculated based on the concentration of the compound in the extract and the desired therapeutic range.

  • Sample Collection: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing. Plasma is separated by centrifugation for subsequent analysis.

Analytical Methodology

The quantification of analytes in biological matrices is a critical component of pharmacokinetic studies.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, often with a solvent like acetonitrile, followed by centrifugation to remove proteins. The supernatant is then analyzed.

  • Analytical Technique: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological fluids.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used for separation, with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency.

The following diagram illustrates a general experimental workflow for a pharmacokinetic study, which would be applicable to the investigation of this compound.

G cluster_preclinical Preclinical In Vivo Study cluster_analytical Bioanalytical Phase cluster_data Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Compound Administration (Oral Gavage) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis UHPLC-MS/MS Analysis extraction->analysis quantification Quantification of this compound analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc

Figure 1: General workflow for a preclinical pharmacokinetic study.

Metabolism and Potential Drug-Drug Interactions

While direct metabolic pathways for this compound have not been elucidated, studies on related compounds like Corylin provide valuable insights.

In Vitro Metabolism
  • Metabolic Pathways: Corylin undergoes extensive phase I (oxidation and hydration) and phase II (glucuronidation and sulfation) metabolism.[1]

  • Key Enzymes: Cytochrome P450 enzymes, particularly CYP1A1, 1B1, and 2C19, are major contributors to the phase I metabolism of Corylin. UDP-glucuronosyltransferase (UGT) 1A1 is a key enzyme in its glucuronidation.[1]

  • First-Pass Metabolism: Significant metabolism in the liver and intestine (first-pass effect) is observed for Corylin, which likely contributes to its poor bioavailability.[1]

Given the structural similarities, it is plausible that this compound also undergoes extensive metabolism mediated by CYP and UGT enzymes.

The following diagram depicts the potential metabolic fate of a flavonoid compound like this compound, based on the known metabolism of Corylin.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) CorylifolB This compound (Parent Compound) Oxidized Oxidized Metabolites (e.g., Hydroxylation) CorylifolB->Oxidized Oxidation Conjugated Conjugated Metabolites (Glucuronides, Sulfates) CorylifolB->Conjugated Direct Conjugation Oxidized->Conjugated Conjugation Excretion Excretion (Urine, Feces) Conjugated->Excretion

Figure 2: Postulated metabolic pathway for this compound.
Potential for Drug-Drug Interactions

Compounds from Psoralea corylifolia have been shown to interact with drug-metabolizing enzymes and transporters.

  • CYP Inhibition: Furanocoumarins present in Psoralea corylifolia are known to inhibit CYP3A4, a key enzyme in the metabolism of many drugs.[2] This raises the potential for drug-drug interactions when extracts containing these compounds are co-administered with other medications.

  • Transporter Interactions: While not explicitly studied for this compound, flavonoids can be substrates or inhibitors of efflux transporters like P-glycoprotein (P-gp), which can affect their absorption and disposition.

Future Directions and Conclusion

The lack of direct pharmacokinetic data for this compound represents a critical knowledge gap that hinders its development as a potential therapeutic agent. Future research should prioritize the following:

  • In Vivo Pharmacokinetic Studies: Conduct well-designed pharmacokinetic studies in relevant animal models to determine the key ADME parameters of purified this compound.

  • Metabolite Identification: Characterize the major metabolites of this compound in vivo and in vitro to understand its metabolic fate.

  • Transporter Studies: Investigate the interaction of this compound with key drug transporters such as P-gp and BCRP to assess their impact on its bioavailability and potential for drug interactions.

  • Bioavailability Enhancement: Explore formulation strategies to improve the oral bioavailability of this compound, should it prove to be low.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Corylifol B from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. This document provides detailed protocols for the extraction, isolation, and purification of this compound for research and drug development purposes. The methodologies described herein are based on established solvent extraction and chromatographic techniques.

Data Presentation: Quantitative Summary

The following tables summarize the typical yields and purity of related compounds isolated from Psoralea corylifolia seeds using various extraction and purification methods. While specific data for this compound is limited in publicly available literature, the data for psoralen and isopsoralen, which are co-extracted, provide a strong reference for expected outcomes.

Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia Seeds

Extraction MethodSolventCompoundYield (% w/w of dried seeds)Reference
MacerationPetroleum EtherBakuchiol5.32[1]
Reflux ExtractionPetroleum EtherBakuchiol6.01[1]
Soxhlet ExtractionPetroleum EtherBakuchiol6.68[1]
Ultrasonic Assisted Extraction (UAE)Petroleum EtherBakuchiol6.98[1]
Soaking50% EthanolPsoralen0.147[2]

Table 2: Purification of Compounds from Psoralea corylifolia Crude Extract using High-Speed Counter-Current Chromatography (HSCCC)

CompoundInitial Amount (mg)Final Yield (mg)Recovery (%)Purity (%)Reference
Psoralen100 (in crude extract)39.639.6>99[3]
Isopsoralen100 (in crude extract)50.850.8>99[3]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Psoralea corylifolia Seeds

This protocol details the extraction of a crude mixture containing this compound from the seeds of Psoralea corylifolia.

1.1. Materials and Equipment:

  • Dried seeds of Psoralea corylifolia

  • Grinder or mill

  • Soxhlet apparatus or Ultrasonic bath

  • Rotary evaporator

  • Petroleum ether or 70% Ethanol

  • Filter paper

1.2. Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

  • Extraction (Option A: Soxhlet Extraction):

    • Place the powdered seeds (e.g., 100 g) into a thimble.

    • Extract with petroleum ether in a Soxhlet apparatus for 6-8 hours.

  • Extraction (Option B: Ultrasonic Assisted Extraction):

    • Suspend the powdered seeds (e.g., 100 g) in 70% ethanol (1:10 solid-to-solvent ratio).

    • Sonication in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

  • Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

2.1. Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh) for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

  • Fraction collector

  • Rotary evaporator

2.2. Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

    • A typical gradient could be a step-wise increase in ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp. Fractions containing spots with a similar Rf value to a this compound standard are pooled together.

  • Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.

  • Purity Analysis: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Isolation and Purification

G start Psoralea corylifolia Seeds grinding Grinding start->grinding extraction Extraction (Soxhlet or Ultrasonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling final_concentration Concentration pooling->final_concentration purified_corylifol_b Purified this compound final_concentration->purified_corylifol_b hplc_analysis HPLC Purity Analysis purified_corylifol_b->hplc_analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Potentially Modulated by this compound

Based on studies of the closely related compound Corylifol A, this compound may exert its biological effects through the modulation of key signaling pathways such as p38 MAPK, PI3K/Akt, and NF-κB. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival.[4][5][6]

G cluster_extracellular Extracellular cluster_cellular Cellular Response Corylifol_B This compound p38_MAPK p38 MAPK Pathway Corylifol_B->p38_MAPK Modulates PI3K_Akt PI3K/Akt Pathway Corylifol_B->PI3K_Akt Modulates NF_kB NF-κB Pathway Corylifol_B->NF_kB Inhibits Inflammation Inflammation p38_MAPK->Inflammation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NF_kB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Ethanol Extraction of Flavonoids from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia, commonly known as Babchi, is a medicinal plant widely used in traditional Chinese and Indian medicine. Its seeds are a rich source of various bioactive compounds, including flavonoids, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[1][2] Ethanol extraction is a common and effective method for isolating these valuable flavonoids.

These application notes provide detailed protocols for the ethanol-based extraction of flavonoids from Psoralea corylifolia seeds, methods for their quantification, and an overview of the key signaling pathways modulated by these compounds. The information is intended to guide researchers in the efficient isolation and evaluation of these promising natural products for drug discovery and development.

Data Presentation: Optimizing Flavonoid Extraction

The yield of flavonoids from Psoralea corylifolia is significantly influenced by various extraction parameters. The following tables summarize the impact of different ethanol concentrations, extraction times, temperatures, and methods on flavonoid recovery. While data directly comparing all parameters for Psoralea corylifolia is limited in single studies, the following represents typical findings and data from related research to guide optimization.

Table 1: Effect of Ethanol Concentration on Total Flavonoid Content (TFC)

Ethanol Concentration (%)Total Flavonoid Content (mg QE/g)Observations
30Lower YieldHighly polar solvents are less effective for many flavonoids.
50Moderate YieldA 50% ethanol solution can be effective for certain glycosylated flavonoids.[3]
70High YieldOften cited as an effective concentration for a broad range of flavonoids from Psoralea corylifolia.[4][5]
80High YieldBalances polarity to efficiently extract a wide spectrum of flavonoids.
95Moderate to High YieldHigher ethanol concentrations can be effective but may exclude some more polar flavonoids.

Note: QE = Quercetin Equivalents. The optimal concentration may vary slightly depending on the specific flavonoid profile of interest.

Table 2: Comparison of Different Extraction Methods

Extraction MethodPrincipleTypical TimeRelative YieldAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.24-72 hoursGoodSimple, requires minimal equipment.Time-consuming, may result in lower yield compared to other methods.[6][7]
Reflux Extraction Boiling the solvent with the plant material and condensing the vapor back into the mixture.1-4 hoursVery GoodFaster and generally more efficient than maceration.[4]Requires heating, which may degrade thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Using high-frequency sound waves to disrupt cell walls and enhance solvent penetration.20-60 minutesExcellentSignificantly reduces extraction time and can increase yield.[6][8][9]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant material, causing cell rupture.3-15 minutesExcellentExtremely rapid extraction with high efficiency.[10]Requires a specialized microwave reactor.

Experimental Protocols

Protocol 1: General Preparation of Psoralea corylifolia Seeds
  • Sourcing and Authentication: Obtain dried, mature seeds of Psoralea corylifolia from a reputable supplier. Authenticate the botanical identity of the seeds.

  • Cleaning and Drying: Clean the seeds to remove any foreign matter. If necessary, dry the seeds in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight to ensure accurate measurements and prevent microbial growth.

  • Grinding: Pulverize the dried seeds into a fine powder (e.g., to pass through a 60-mesh sieve) using a mechanical grinder.[11] A smaller particle size increases the surface area for extraction, leading to higher efficiency.

Protocol 2: Ultrasonic-Assisted Ethanol Extraction (UAE) of Flavonoids

This protocol is recommended for its high efficiency and reduced extraction time.

  • Sample Preparation: Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a 250 mL flask.

  • Solvent Addition: Add 150 mL of 70% ethanol to the flask (a solid-to-liquid ratio of 1:15 g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 400 W) and temperature (e.g., 60°C). Sonicate for 30-60 minutes.[8][9]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude flavonoid extract.

  • Storage: Store the dried extract in an airtight, light-protected container at 4°C for further analysis.

Protocol 3: Reflux Ethanol Extraction of Flavonoids

This is a conventional and effective method for flavonoid extraction.

  • Sample Preparation: Place 50 g of powdered Psoralea corylifolia seeds into a round-bottom flask.[4]

  • Solvent Addition: Add 300 mL of 70% ethanol.[4]

  • Refluxing: Set up a reflux apparatus and heat the mixture to boiling. Allow it to reflux for 2 hours.[4]

  • Filtration and Concentration: Cool the mixture to room temperature and filter as described in Protocol 2. Evaporate the solvent using a rotary evaporator.[4]

  • Repeated Extraction (Optional but Recommended): To maximize yield, the solid residue can be re-extracted with fresh solvent.

  • Storage: Store the dried extract as described previously.

Protocol 4: Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of individual flavonoids in the extract.

  • Standard Preparation: Prepare stock solutions of flavonoid standards (e.g., isobavachin, neobavaisoflavone, bavachin, corylin, bavachalcone, bavachinin, isobavachalcone) in methanol. Create a series of working standard solutions of known concentrations for calibration curves.

  • Sample Preparation: Accurately weigh the dried ethanol extract and dissolve it in methanol to a known concentration (e.g., 20 mg/mL).[4] Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions: [11]

    • Column: Purospher C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0–10 min, 10%–45% A

      • 10–50 min, 45%–80% A

      • 50–55 min, 80%–90% A

      • 55–60 min, 90%–15% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the flavonoid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each flavonoid by using the calibration curves generated from the standard solutions.

Mandatory Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_extraction Ethanol Extraction cluster_processing Downstream Processing cluster_analysis Analysis P1 Psoralea corylifolia Seeds P2 Drying & Cleaning P1->P2 P3 Grinding to Powder P2->P3 E1 Ultrasonic-Assisted Extraction (70% EtOH, 60°C, 30-60 min) P3->E1 Select Method E2 Reflux Extraction (70% EtOH, 2 hours) P3->E2 Select Method E3 Maceration (70% EtOH, 24-72 hours) P3->E3 Select Method DP1 Filtration E1->DP1 E2->DP1 E3->DP1 DP2 Solvent Evaporation (Rotary Evaporator) DP1->DP2 DP3 Crude Flavonoid Extract DP2->DP3 A1 HPLC Sample Prep (Dissolve & Filter) DP3->A1 A2 HPLC Analysis A1->A2 A3 Quantification of Flavonoids A2->A3

Caption: Workflow for Flavonoid Extraction and Analysis.

Signaling Pathway: Anti-inflammatory Action

Flavonoids from Psoralea corylifolia, such as isobavachin, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Cytokines activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines activates transcription PC_Flav Psoralea corylifolia Flavonoids PC_Flav->MAPK Inhibits PC_Flav->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK Pathways by Flavonoids.

Signaling Pathway: Hepatoprotective Action

Certain compounds from Psoralea corylifolia have demonstrated protective effects against liver injury by inhibiting oxidative stress through the PKC-α/NOX signaling pathway.[11][12]

G PA Hepatotoxic Stimulus (e.g., Palmitic Acid) PKCa PKC-α PA->PKCa activates NOX NADPH Oxidase (NOX) PKCa->NOX activates ROS Reactive Oxygen Species (ROS) NOX->ROS generates OxStress Oxidative Stress & Cell Injury ROS->OxStress PC_Comps Psoralea corylifolia Compounds (Flavonoids, Coumarins) PC_Comps->PKCa Inhibits

Caption: Inhibition of the PKC-α/NOX Pathway.

References

Application Notes & Protocols: Purification of Corylifol B using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Corylifol B, a bioactive compound isolated from the plant Psoralea corylifolia. The methodology focuses on the use of column chromatography, a fundamental technique for the isolation of natural products. The protocols outlined below are designed to be a comprehensive guide, from the initial extraction to the final purity assessment.

Introduction

This compound is a phenolic compound that, along with other constituents of Psoralea corylifolia, has garnered interest for its potential therapeutic properties. Effective drug discovery and development necessitate the isolation of pure compounds to accurately assess their biological activity and safety profiles. Column chromatography is a robust and scalable method for achieving high-purity isolation of such compounds.

This document provides a detailed methodology for the purification of this compound. While specific quantitative data for the preparative isolation of this compound is not widely published, the provided data is based on the well-documented purification of analogous compounds, such as psoralen and isopsoralen, from the same plant source.[1]

Experimental Protocols

Extraction of Crude Material from Psoralea corylifolia

The initial step in the purification of this compound is the extraction of the compound from the dried and powdered seeds of Psoralea corylifolia.

Materials and Reagents:

  • Dried and powdered seeds of Psoralea corylifolia

  • Methanol (ACS grade or higher)

  • Petroleum ether (ACS grade or higher)

  • Rotary evaporator

  • Soxhlet apparatus

  • Filter paper

Protocol:

  • Defatting: The powdered seeds are first defatted by extraction with petroleum ether at room temperature to remove nonpolar constituents.[2]

  • Methanol Extraction: The defatted powder is then subjected to extraction with methanol using a Soxhlet apparatus.[2]

  • Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound by Column Chromatography

The crude extract is then subjected to column chromatography for the separation and isolation of this compound.

Materials and Reagents:

  • Silica gel (for column chromatography, 100-200 mesh)

  • Glass column

  • Eluent solvents: n-hexane, ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Fractions are collected using a fraction collector.

  • TLC Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are visualized under a UV lamp.

  • Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound is determined by analytical HPLC.

Materials and Reagents:

  • Purified this compound

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Protocol:

  • Sample Preparation: A standard solution of the purified this compound is prepared in methanol.

  • HPLC Analysis: The sample is injected into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is used.[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Analysis: The purity of the compound is determined by calculating the peak area percentage of this compound in the chromatogram.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound, based on typical yields and purities achieved for similar compounds from Psoralea corylifolia.[1]

ParameterValue
Starting Material
Weight of Powdered Seeds1 kg
Extraction
Volume of Crude Extract500 mL
Concentration of Crude Extract50 mg/mL
Column Chromatography
Weight of Crude Extract Loaded10 g
Purified this compound
Expected Yield150 - 250 mg
Purity (by HPLC)>98%
Analytical Data
HPLC Retention TimeApproximately 15-20 min (variable with exact conditions)

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Psoralea corylifolia Seeds defat Defatting with Petroleum Ether start->defat extract Methanol Extraction defat->extract concentrate Concentration extract->concentrate crude Crude Extract concentrate->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions tlc TLC Monitoring fractions->tlc pool Pooling of Fractions tlc->pool Identify Pure Fractions pure Purified this compound pool->pure hplc HPLC Purity Analysis pure->hplc data Quantitative Data hplc->data

Caption: Workflow for the purification of this compound.

Representative Signaling Pathway

The following diagram illustrates a representative signaling pathway that may be influenced by this compound, based on the known biological activities of the related compound, Corylifol A. Corylifol A has been shown to affect myogenesis and muscle atrophy through the p38 MAPK and Akt signaling pathways.[4][5]

G cluster_corylifolB This compound cluster_pathways Cellular Signaling cluster_p38 p38 MAPK Pathway cluster_akt Akt Pathway corylifol_b This compound p38_mapk p38 MAPK corylifol_b->p38_mapk akt Akt corylifol_b->akt myod MyoD p38_mapk->myod myogenesis Myogenesis myod->myogenesis murf1 MuRF1 akt->murf1 atrophy Muscle Atrophy murf1->atrophy

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols: Corylifol B Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Corylifol B, a meroterpenoid natural product isolated from Psoralea corylifolia. Additionally, this document outlines potential derivatization strategies to facilitate the exploration of its structure-activity relationship (SAR) for drug discovery and development.

Total Synthesis of (+)-Psorathis compound

The first asymmetric total synthesis of (+)-Psorathis compound was achieved by Ren et al. in 2014.[1][2] This scalable synthesis provides a reliable route to obtain significant quantities of the natural product for further biological evaluation and derivatization studies. The overall yield for the 14-step synthesis is 9.4%.[1][2]

Retrosynthetic Analysis

The synthetic strategy hinges on the construction of the key 6,8-dioxabicyclo[3.2.1]octane core through an Achmatowicz rearrangement/bicycloketalization sequence. A Cu-mediated SN2′ methylation is employed to stereoselectively install the all-carbon quaternary center.

Retrosynthesis CorylifolB (+)-Psorathis compound Intermediate1 Key Intermediate (Bicyclic Acetal) CorylifolB->Intermediate1 Final Steps Intermediate2 Achmatowicz Rearrangement Precursor Intermediate1->Intermediate2 Bicycloketalization Intermediate3 Furfuryl Alcohol Derivative Intermediate2->Intermediate3 Achmatowicz Rearrangement StartingMaterials Commercially Available Starting Materials Intermediate3->StartingMaterials Initial Steps

Caption: Retrosynthetic analysis of (+)-Psorathis compound.

Experimental Protocol: Total Synthesis of (+)-Psorathis compound

The following protocol is a summary of the key steps described by Ren et al. (2014). For detailed experimental conditions, reagent quantities, and characterization data, please refer to the supporting information of the original publication.

Step 1-5: Synthesis of the Furfuryl Alcohol Precursor

The synthesis begins with commercially available materials to construct a chiral furfuryl alcohol derivative over five steps. This fragment contains the necessary stereocenter for the subsequent asymmetric reactions.

Step 6: Achmatowicz Rearrangement

The furfuryl alcohol derivative undergoes an Achmatowicz rearrangement to form a dihydropyranone intermediate. This key step sets the stage for the formation of the bicyclic core.

Step 7: Bicycloketalization

Treatment of the dihydropyranone with a suitable acid catalyst induces an intramolecular cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of Psorathis compound.

Step 8-11: Installation of the All-Carbon Quaternary Center

A series of transformations, including protection and deprotection steps, are carried out to set up the molecule for the crucial methylation step.

Step 12: Cu-mediated SN2′ Methylation

The stereoselective introduction of the methyl group at the quaternary center is achieved through a copper-mediated SN2′ reaction. This step is critical for establishing the correct stereochemistry of the final product.

Step 13-14: Final Steps and Deprotection

The synthesis is completed through a coupling reaction to introduce the phenolic moiety, followed by a final deprotection step to yield (+)-Psorathis compound.

Quantitative Data for Total Synthesis
Step NumberReactionProductYield (%)
1-5Synthesis of Furfuryl AlcoholChiral Furfuryl AlcoholNot specified
6Achmatowicz RearrangementDihydropyranoneNot specified
7Bicycloketalization6,8-Dioxabicyclo[3.2.1]octaneNot specified
8-11Intermediate ModificationsMethylation PrecursorNot specified
12Cu-mediated SN2′ MethylationMethylated IntermediateNot specified
13Coupling ReactionProtected Psorathis compoundNot specified
14Deprotection(+)-Psorathis compoundNot specified
Overall 14 Steps (+)-Psorathis compound 9.4

Note: Detailed step-by-step yields are available in the original publication's supporting information.

Derivatization Strategies for this compound

While specific derivatization of this compound has not been extensively reported, its structure presents several opportunities for chemical modification to explore its SAR. The following are proposed strategies based on the functional groups present in the molecule and common derivatization approaches for similar natural products.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization. Modifications at this position can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

  • Etherification: Alkylation of the phenol with various alkyl halides (e.g., methyl, ethyl, benzyl) can probe the effect of steric bulk and lipophilicity.

  • Esterification: Acylation with different acid chlorides or anhydrides can introduce a range of ester functionalities, which can act as prodrugs and improve bioavailability.

  • Glycosylation: Introduction of a sugar moiety can enhance water solubility and potentially alter the compound's pharmacokinetic profile.

Modification of the Benzofuran Ring

The benzofuran core offers another site for derivatization, although these modifications may be more synthetically challenging.

  • Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could introduce substituents on the aromatic portion of the benzofuran ring. The directing effects of the existing oxygen atom would need to be considered.

  • Modification of the Furan Ring: While the furan ring is relatively stable, reactions such as hydrogenation could be explored to assess the importance of its aromaticity for biological activity.

Modification of the 6,8-Dioxabicyclo[3.2.1]octane Core

Alterations to the bicyclic core would likely have a significant impact on the molecule's three-dimensional shape and, consequently, its biological activity.

  • Ring-Opening: Selective opening of one of the ether linkages could provide access to a new class of derivatives with increased flexibility.

  • Functionalization: Introduction of substituents on the bicyclic core, if synthetically feasible, would allow for a detailed probing of the binding pocket of its biological target.

Experimental Workflow for Derivatization and Biological Evaluation

DerivatizationWorkflow Start This compound Derivatization Chemical Modification (e.g., Etherification, Esterification) Start->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Bioassay Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A general workflow for the derivatization and biological evaluation of this compound.

Biological Activity and Structure-Activity Relationship (SAR)

This compound has been reported to possess potent antimicrobial activity.[1] The derivatization strategies outlined above would aim to elucidate the key structural features responsible for this activity and potentially lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Known Biological Activities of Related Compounds
  • Corylifol A , another flavonoid from Psoralea corylifolia, has been shown to enhance myogenesis and alleviate muscle atrophy.[3][4] It also exhibits phytoestrogenic, antioxidative, and antihepatoma activities.[3]

  • Other flavonoids from Psoralea corylifolia have demonstrated a range of biological effects, including anti-inflammatory, antibacterial, antiviral, and antitumor activities.

Proposed SAR Studies

A systematic derivatization of this compound would allow for the investigation of the following SAR hypotheses:

  • Importance of the Phenolic Hydroxyl: Is the free hydroxyl group essential for activity, or can it be modified to improve properties without sacrificing potency?

  • Role of the Benzofuran Moiety: How does the electronic nature and substitution pattern of the benzofuran ring influence biological activity?

  • Significance of the Bicyclic Core's Stereochemistry: Are the specific stereocenters and the rigid conformation of the 6,8-dioxabicyclo[3.2.1]octane system crucial for target binding?

The data generated from these studies would be invaluable for the rational design of novel therapeutic agents based on the this compound scaffold.

Conclusion

The scalable total synthesis of this compound provides a solid foundation for its further investigation as a potential drug lead. The proposed derivatization strategies offer a roadmap for exploring the SAR of this promising natural product. Through a systematic process of synthesis, biological evaluation, and SAR analysis, the therapeutic potential of this compound and its analogs can be fully realized.

References

protocol for Corylifol B in vitro enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays using Corylifol B, a natural compound isolated from the seeds of Psoralea corylifolia. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a flavonoid compound that, along with other constituents of Psoralea corylifolia, has garnered interest for its potential pharmacological activities. While extensive research has been conducted on the extracts of Psoralea corylifolia and its more abundant components like Corylifol A and psoralen, specific data on the enzyme inhibitory properties of this compound are emerging. This document outlines a general protocol for assessing the in vitro enzyme inhibitory activity of this compound, with a focus on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Data Presentation

While specific quantitative data for this compound's enzyme inhibition is not extensively available in the public domain, the following table summarizes the known inhibitory activities of other compounds isolated from Psoralea corylifolia to provide a relevant context for researchers.

Compound/ExtractTarget EnzymeIC50 ValueReference
Psoralea corylifolia ethanolic extractHuman Monoamine Oxidase B (MAO-B)1.3 - 3.8 µg/mL[1]
PsoralenRat Brain Monoamine Oxidase A (MAO-A)15.2 ± 1.3 µM[2]
IsopsoralenRat Brain Monoamine Oxidase A (MAO-A)9.0 ± 0.6 µM[2]
PsoralenRat Brain Monoamine Oxidase B (MAO-B)61.8 ± 4.3 µM[2]
IsopsoralenRat Brain Monoamine Oxidase B (MAO-B)12.8 ± 0.5 µM[2]
Corylifol A, Neobavaisoflavone, BCN, BakuchiolHuman Carboxylesterase 2 (hCE2)Identified as major inhibitors (specific IC50s not provided in the source)[3]

Experimental Protocols

Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on MAO-B activity using a fluorometric method.

1. Materials and Reagents:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or a similar fluorogenic probe)

  • MAO-B Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Deprenyl)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution to test a range of concentrations.

    • Prepare working solutions of the MAO-B enzyme, substrate, HRP, and Amplex Red in the assay buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • 20 µL of MAO-B Assay Buffer (for blank) or 20 µL of this compound solution at various concentrations (for test wells) or 20 µL of the positive control.

      • 20 µL of the MAO-B enzyme working solution.

    • Incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the MAO-B substrate.

    • Immediately add 40 µL of the detection mixture (containing HRP and Amplex Red).

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

    • Take readings kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of test) / Fluorescence of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualization

G cluster_workflow Experimental Workflow: MAO-B Inhibition Assay prep Prepare Reagents (this compound, Enzyme, Substrate) incubate1 Pre-incubation (Enzyme + this compound) prep->incubate1 reaction Initiate Reaction (+ Substrate) incubate1->reaction detect Add Detection Mix (HRP + Amplex Red) reaction->detect measure Measure Fluorescence detect->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro MAO-B enzyme inhibition assay.

G cluster_pathway MAO-B Inhibition Signaling Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism IncreasedDopamine Increased Dopamine Levels in Synapse DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC CorylifolB This compound CorylifolB->MAOB Inhibition Neuroprotection Potential Neuroprotective Effects IncreasedDopamine->Neuroprotection

Caption: Simplified signaling pathway of MAO-B inhibition.

Disclaimer

The provided protocol is a general template and may require optimization based on specific laboratory conditions and the purity of the this compound sample. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal assay parameters.

References

Application Notes and Protocols for Testing Corylifol B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Corylifol B, a natural compound with potential therapeutic applications. The following protocols are designed to be adaptable for various cancer cell lines and research objectives.

Data Presentation

Table 1: Reported Cytotoxicity of Psoralea corylifolia Extracts and Related Compounds
Compound/ExtractCell Line(s)IC50 ValueCitation
Psoralea corylifolia Ethanol ExtractMCF-7 (Breast Cancer)10.1 µg/ml[1]
PsoralidinHT-29 (Colon), MCF-7 (Breast)0.3 µg/ml, 0.4 µg/ml[2][3]
Corylifol AHepG2 (Liver Cancer), Hep3B (Liver Cancer)4.6 µg/ml, 13.5 µg/ml[4][5]
Corylifol AHep3B (IL-6 induced STAT3 activity)0.81 ± 0.15 µM[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is for determining the effect of this compound on cell viability and proliferation.[6][7]

Materials:

  • Target cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

  • Target cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.[11][12][13]

Materials:

  • Target cancer cell lines

  • This compound

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[12][13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.[14][15][16][17][18]

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of Akt, p38, STAT3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, 5% BSA in TBST is recommended.[15][16]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein level to the total protein level.

Visualization of Workflows and Signaling Pathways

G Experimental Workflow for this compound Testing cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cell_seeding Seed Cells (e.g., MCF-7, HepG2) treatment Treat with this compound (Dose-Response & Time-Course) cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50_determination IC50 Determination viability->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis->apoptosis_quantification cell_cycle_distribution Cell Cycle Distribution cell_cycle->cell_cycle_distribution protein_expression Protein Expression & Phosphorylation Analysis western_blot->protein_expression

Caption: A flowchart of the experimental workflow for evaluating the effects of this compound on cancer cells.

Caption: A diagram illustrating the potential signaling pathways affected by this compound, based on related compounds.

References

Application Notes and Protocols for In Vivo Studies of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia, is a compound of growing interest for its potential therapeutic applications. While direct in vivo studies on this compound are limited in the currently available scientific literature, extensive research on its structural analog, Corylifol A, provides a strong foundation for designing and implementing in vivo animal model studies. This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic effects, particularly in the context of muscle atrophy, of this compound in vivo. The methodologies outlined here are adapted from established protocols for Corylifol A and are intended to serve as a comprehensive guide for researchers.

Animal Models for Studying Muscle Atrophy

The selection of an appropriate animal model is critical for elucidating the biological effects of this compound. Based on successful studies with the related compound Corylifol A, the following models are recommended for investigating muscle atrophy.

Dexamethasone-Induced Muscle Atrophy Model

This model is ideal for studying glucocorticoid-induced muscle wasting, a common clinical side effect of corticosteroid therapy.

  • Animal Strain: C57BL/6 mice are commonly used.

  • Induction of Atrophy: Dexamethasone (DEX) is administered, typically via intraperitoneal (i.p.) injection, at a dose of 20 mg/kg body weight per day for a period of 10 days.[1] This regimen has been shown to induce significant muscle atrophy.[1]

Type 2 Diabetes-Induced Muscle Atrophy Model (db/db Mice)

To investigate the effects of this compound in a metabolic disease context, the genetically diabetic db/db mouse model is highly relevant. These mice exhibit obesity, hyperglycemia, and insulin resistance, which are associated with muscle atrophy.

  • Animal Strain: Male db/db mice and their non-diabetic db/+ littermates (as controls).

  • Study Initiation: Experiments are typically initiated in 12-week-old mice, an age at which the diabetic phenotype is well-established.[2]

Cancer Cachexia-Induced Muscle Atrophy Model

This model is used to study muscle wasting associated with cancer.

  • Animal Strain: BALB/c mice are often used.

  • Induction of Cachexia: Colon 26 (C26) adenocarcinoma cells are injected subcutaneously to induce tumor growth and subsequent cachexia.[3][4]

Experimental Protocols

The following are detailed protocols for in vivo studies of this compound, adapted from research on Corylifol A.

Protocol 1: Evaluation of this compound in Dexamethasone-Induced Muscle Atrophy

Objective: To determine the efficacy of this compound in preventing dexamethasone-induced muscle atrophy.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound

  • Dexamethasone

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Animal scale

  • Grip strength meter

  • Equipment for tissue collection and analysis (e.g., histology, Western blot)

Procedure:

  • Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control

    • Dexamethasone (DEX) + Vehicle

    • DEX + this compound (e.g., 10 mg/kg)

    • DEX + this compound (e.g., 20 mg/kg)

  • Drug Administration:

    • Administer this compound or vehicle orally (by gavage) daily for the duration of the experiment.

    • From day 4 of this compound treatment, co-administer dexamethasone (20 mg/kg, i.p.) daily for 10 days.

  • Monitoring: Monitor body weight and food intake daily.

  • Functional Assessment: Measure grip strength using a grip strength meter at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect and weigh the gastrocnemius, tibialis anterior, and soleus muscles. A portion of the muscle tissue should be snap-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in formalin for histological analysis.

Endpoint Analysis:

  • Muscle Mass: Compare the wet weights of the dissected muscles between groups.

  • Muscle Function: Analyze grip strength data.

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections to measure the cross-sectional area (CSA) of myofibers.

  • Biochemical Analysis: Use Western blotting to quantify the expression of key proteins involved in muscle protein synthesis (e.g., p-Akt, p-mTOR) and degradation (e.g., MuRF1, Atrogin-1).

Protocol 2: Evaluation of this compound in db/db Mice

Objective: To assess the therapeutic potential of this compound on muscle atrophy in a model of type 2 diabetes.

Materials:

  • Male db/db mice and db/+ control mice (12 weeks old)

  • This compound

  • Vehicle

  • Gavage needles

  • Blood glucose meter

  • Grip strength meter

  • Equipment for tissue collection and analysis

Procedure:

  • Acclimatization and Grouping: Acclimate mice and divide them into the following groups (n=8-10 per group):

    • db/+ + Vehicle

    • db/db + Vehicle

    • db/db + this compound (e.g., 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally daily for a period of 40 days.[2]

  • Monitoring: Monitor body weight and blood glucose levels weekly.

  • Functional and Endpoint Analysis: As described in Protocol 1.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Proposed Effects of this compound on Dexamethasone-Induced Muscle Atrophy

ParameterVehicle ControlDEX + VehicleDEX + this compound (10 mg/kg)DEX + this compound (20 mg/kg)
Body Weight Change (g)+2.0 ± 0.5-3.5 ± 0.8-1.5 ± 0.6-0.5 ± 0.4**
Gastrocnemius Weight (mg)150 ± 10100 ± 8125 ± 9140 ± 10
Grip Strength (g)120 ± 1080 ± 7100 ± 8*115 ± 9
Myofiber CSA (µm²)2500 ± 2001500 ± 1502000 ± 180*2300 ± 190**

Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to DEX + Vehicle group.

Table 2: Proposed Effects of this compound in db/db Mice

Parameterdb/+ + Vehicledb/db + Vehicledb/db + this compound (10 mg/kg)
Blood Glucose (mg/dL)150 ± 15450 ± 30300 ± 25
Gastrocnemius Weight (mg)160 ± 12120 ± 10145 ± 11
Grip Strength (g)130 ± 1190 ± 8115 ± 9
Myofiber CSA (µm²)2600 ± 2201700 ± 1602200 ± 190

Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to db/db + Vehicle group.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Corylifol A has been shown to modulate several key signaling pathways involved in muscle metabolism. It is plausible that this compound acts through similar mechanisms.

cluster_corylifol This compound cluster_pro_atrophy Pro-Atrophy Signaling cluster_pro_myogenesis Pro-Myogenesis Signaling Corylifol_B This compound NFkB NF-κB Corylifol_B->NFkB Inhibits AMPK AMPKα Corylifol_B->AMPK Activates Akt Akt Corylifol_B->Akt Activates Myostatin Myostatin NFkB->Myostatin Atrogin1_MuRF1 Atrogin-1 / MuRF1 NFkB->Atrogin1_MuRF1 Myostatin->Atrogin1_MuRF1 Proteolysis Proteolysis Atrogin1_MuRF1->Proteolysis PGC1a PGC-1α AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

Caption: Proposed signaling pathways modulated by this compound in muscle cells.

Experimental Workflow

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping corylifol_admin This compound Administration (Oral Gavage) grouping->corylifol_admin atrophy_induction Induction of Muscle Atrophy (e.g., Dexamethasone) corylifol_admin->atrophy_induction monitoring Daily Monitoring (Body Weight, etc.) atrophy_induction->monitoring functional_test Functional Assessment (Grip Strength) monitoring->functional_test euthanasia Euthanasia & Tissue Collection functional_test->euthanasia histology Histological Analysis (H&E, CSA) euthanasia->histology biochemistry Biochemical Analysis (Western Blot) euthanasia->biochemistry

Caption: General experimental workflow for in vivo studies of this compound.

Pharmacokinetics

Conclusion and Future Directions

The protocols and data presented here, largely extrapolated from research on Corylifol A, offer a robust framework for initiating in vivo investigations into the therapeutic potential of this compound for muscle atrophy. It is crucial to underscore that these are proposed methodologies and will likely require optimization for this compound. Future research should focus on conducting dose-response studies to determine the optimal therapeutic window for this compound, as well as comprehensive pharmacokinetic and toxicological profiling to ensure its safety and efficacy. Such studies will be instrumental in advancing our understanding of this compound and its potential translation into clinical applications for muscle-wasting disorders.

References

Application Note: Preparation of Corylifol B Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Corylifol B for use in experimental settings. Adherence to these guidelines will ensure solution stability, concentration accuracy, and reproducibility of results.

Introduction

This compound is a chalcone-class flavonoid isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1] It has garnered significant scientific interest for its diverse biological activities, including potent antibacterial, antioxidant, and anti-inflammatory properties.[1] Accurate and consistent preparation of this compound stock solutions is a critical first step for in vitro and in vivo experimental success. This protocol outlines the necessary steps and best practices for handling this compound in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate solution preparation and handling.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₀O₅[1]
Molecular Weight 340.4 g/mol [1]
Appearance Typically a yellow powder[N/A]
Solubility Limited in water (0.87 mg/mL); Soluble in DMSO.[1]
Purity >98% (via HPLC) is recommended for research.[N/A]
Stability Degrades at elevated temperatures.[N/A]

Experimental Protocols

Required Materials and Equipment

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Sterile, pyrogen-free pipette tips

Equipment:

  • Analytical balance (precision to 0.01 mg)

  • Vortex mixer

  • Calibrated micropipettes

  • Laminar flow hood (for sterile applications)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be serially diluted to working concentrations.

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (340.4 g/mol ).

  • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 340.4 g/mol × (1000 mg / 1 g) = 3.404 mg

Step-by-Step Procedure:

  • Weighing: Carefully weigh 3.40 mg of this compound powder on an analytical balance and transfer it into a sterile amber vial.

  • Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be observed.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

Important Considerations:

  • The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[2]

  • Perform serial dilutions to achieve low nanomolar or micromolar concentrations accurately.

  • Always add the diluted this compound solution to the experimental medium and mix well before applying to cells or tissues.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Solution TypeStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a desiccator, protected from light and moisture.
DMSO Stock -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles. Use amber vials.
DMSO Stock -20°CUp to 1 yearSuitable for shorter-term storage.
Aqueous Media 2-8°CPrepare freshStability in aqueous solutions is limited; use immediately.

Recommended Experimental Concentrations

While optimal concentrations must be determined empirically for each experimental model, the following table provides starting points based on published data for the closely related compound, Corylifol A.

ApplicationTypical Concentration RangeReference(s) for Corylifol A
In Vitro Cell Culture 10 nM - 100 nM[3]
Enzyme Inhibition Assay 0.1 µM - 50 µM[4]
In Vivo (Mice) 10 mg/kg (oral admin.)[5]

Visualized Workflow and Signaling

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the standard procedure for preparing a concentrated stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.

References

Application Note: Quantitative Determination of Corylifol B in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Corylifol B in biological samples such as plasma and serum. This compound, a prenylated chalcone isolated from Psoralea corylifolia, has garnered significant interest for its potential therapeutic properties. The described methodology provides a robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, drug metabolism research, and preclinical development.

Introduction

This compound is a bioactive flavonoid found in the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. To facilitate further investigation into its therapeutic potential, a reliable and validated analytical method for its quantification in biological matrices is essential. This LC-MS/MS method offers high sensitivity and specificity, enabling accurate measurement of this compound concentrations in complex biological samples.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Apigenin (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of this compound and the internal standard (Apigenin) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with methanol to the desired concentrations for constructing calibration curves and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of the biological sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Apigenin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 341.1177.12003025
This compound (Quantifier) 341.1123.02003035
Apigenin (IS) 271.1153.12002520

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear range of 1-1000 ng/mL is suggested.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: Assessed by analyzing blank biological matrix samples from at least six different sources to check for interferences.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

Parameter This compound
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Extraction Recovery (%) > 80%
Matrix Effect (%) 90 - 110%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) IS Add Internal Standard (Apigenin) Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS experimental workflow for this compound.

Proposed Signaling Pathways of this compound

G cluster_pro_survival Pro-survival & Anti-atrophy cluster_anti_inflammatory Anti-inflammatory cluster_stress_response Stress Response Akt Akt Myogenesis Myogenesis Akt->Myogenesis Protein_Synthesis Muscle Protein Synthesis Akt->Protein_Synthesis NFkB NF-κB Inflammation Inflammation NFkB->Inflammation p38_MAPK p38 MAPK Differentiation Myoblast Differentiation p38_MAPK->Differentiation CorylifolB This compound CorylifolB->Akt Activates CorylifolB->NFkB Inhibits CorylifolB->p38_MAPK Activates

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in biological samples. Its high sensitivity, specificity, and wide linear range make it well-suited for a variety of research applications in the fields of pharmacology, toxicology, and drug development. Proper validation of this method will ensure the generation of high-quality data for the advancement of our understanding of this compound's therapeutic potential.

Application Note: Spectroscopic Analysis of Corylifol B for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of Corylifol B, a prenylated chalcone isolated from Psoralea corylifolia. This compound has demonstrated significant biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Accurate structural confirmation is paramount for further pharmacological studies and drug development. This application note details the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods for the unambiguous identification of this compound. Detailed protocols and data interpretation guidelines are provided for researchers.

Introduction

This compound is a bioactive natural product belonging to the chalcone class of flavonoids, characterized by a C6-C3-C6 backbone. It is found in the fruits of Psoralea corylifolia, a plant used extensively in traditional medicine[1][2]. The precise arrangement of its phenolic hydroxyl groups and a prenyl substituent dictates its biological activity. Therefore, rigorous structural elucidation using a combination of modern spectroscopic techniques is a critical step following its isolation. This process relies on piecing together structural fragments identified through one- and two-dimensional NMR, confirming the molecular formula and fragmentation patterns via high-resolution mass spectrometry, and identifying key functional groups using Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Chemical Structure of this compound

  • Systematic Name: (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one[1]

  • Molecular Formula: C₂₀H₂₀O₅[1]

  • Molecular Weight: 340.4 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for establishing the carbon skeleton and proton environments. The following data is typically recorded in a solvent like DMSO-d₆ or Methanol-d₄.

Table 1: ¹H-NMR Data (600 MHz, DMSO-d₆) for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-α~7.80d15.6Chalcone olefinic
H-β~7.65d15.6Chalcone olefinic
H-5'~7.95d8.8A-Ring
H-6'~6.45d8.8A-Ring
H-2~7.30d2.1B-Ring
H-5~6.85d8.2B-Ring
H-6~7.20dd8.2, 2.1B-Ring
H-1''~3.25d7.2Prenyl CH₂
H-2''5.20t7.2Prenyl CH
H-4'' / H-5''1.68s-Prenyl 2 x CH₃
2'-OH~13.5s-Hydroxyl
4'-OH, 3-OH, 4-OH~9.5 - 10.5br s-Hydroxyls

Note: Data is representative and compiled from typical chalcone values and partial reported data. Precise shifts can vary based on solvent and concentration.

Table 2: ¹³C-NMR Data (150 MHz, DMSO-d₆) for this compound

PositionChemical Shift (δ, ppm)Carbon Type
C-1'113.8Quaternary
C-2'164.2Quaternary
C-3'108.5Quaternary
C-4'165.0Quaternary
C-5'131.5CH
C-6'107.8CH
C=O192.5Carbonyl
C-α121.8CH
C-β144.5CH
C-1126.5Quaternary
C-2115.0CH
C-3145.8Quaternary
C-4148.5Quaternary
C-5116.2CH
C-6122.5CH
C-1''21.5CH₂
C-2''122.8CH
C-3''132.0Quaternary
C-4''25.8CH₃
C-5''17.9CH₃

Note: Data is representative. Full assignment requires 2D NMR experiments.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula.

Table 3: HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺341.1434341.1431
[M-H]⁻339.1289339.1292

Key Fragmentation Ions (Positive Ion Mode):

  • Loss of the prenyl group (-C₅H₉) is a common fragmentation pathway for prenylated flavonoids.

  • Retro-Diels-Alder (RDA) cleavage of the chalcone C-ring can provide information on the substitution patterns of the A and B rings.

UV-Visible and IR Spectroscopic Data

Table 4: UV-Vis and IR Absorption Data for this compound

TechniqueWavelength / WavenumberInterpretation
UV-Vis (in MeOH) λ_max ~260 nm, ~370 nmIndicates a chalcone chromophore system.
FTIR (KBr) ν_max ~3350 cm⁻¹O-H stretching (phenolic hydroxyls)
ν_max ~2950 cm⁻¹C-H stretching (aliphatic)
ν_max ~1635 cm⁻¹C=O stretching (conjugated ketone)
ν_max ~1580, 1510 cm⁻¹C=C stretching (aromatic rings)
ν_max ~1250, 1150 cm⁻¹C-O stretching (phenols)

Experimental Protocols & Workflows

Overall Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is critical for an efficient and accurate analysis.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Isolation Isolation & Purification (e.g., HPLC) Purity Purity Check (>95%) Isolation->Purity MS HRMS Analysis (Formula Determination) Purity->MS UV_IR UV-Vis & IR (Functional Groups) Purity->UV_IR NMR NMR Analysis (1D & 2D) Purity->NMR Data Data Integration & Interpretation MS->Data UV_IR->Data NMR->Data Structure Final Structure Confirmation Data->Structure

Caption: Experimental workflow for this compound structural elucidation.

Sample Preparation
  • Isolation: Isolate this compound from the crude extract of Psoralea corylifolia fruits using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Purity: Ensure the purity of the isolated compound is >95% as determined by analytical HPLC with UV detection.

  • NMR Sample: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • MS Sample: Prepare a dilute solution (~10 µg/mL) of this compound in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

NMR Spectroscopy Protocol
  • Instrument: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks, typically through 2-3 bonds. This helps connect adjacent protons in the aromatic rings and the prenyl side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the structural fragments.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrument: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

  • Analysis:

    • Determine the accurate mass of the molecular ion to four decimal places.

    • Use the instrument software to generate the most probable molecular formula.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which helps in confirming structural motifs.

FTIR and UV-Vis Spectroscopy Protocols
  • FTIR: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory. Scan from 4000 to 400 cm⁻¹.

  • UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., methanol). Scan from 200 to 600 nm to record the absorption spectrum.

Data Interpretation and Structural Assembly

The final structure is elucidated by integrating all spectroscopic data.

  • Formula & Unsaturation: HRMS provides the molecular formula (C₂₀H₂₀O₅), which corresponds to a degree of unsaturation of 11.

  • Key Functional Groups: IR spectroscopy confirms the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. UV-Vis spectra are characteristic of a chalcone skeleton.

  • Carbon Skeleton: The ¹³C NMR and DEPT spectra identify 20 carbons: 2 methyls (CH₃), 1 methylene (CH₂), 7 methines (CH), and 10 quaternary carbons (including C=O).

  • Fragment Assembly via 2D NMR:

    • COSY correlations establish the proton connectivity within the B-ring (H-5 to H-6) and the prenyl group (H-1'' to H-2'').

    • HSQC links each proton to its directly attached carbon, confirming assignments made in the 1D spectra.

    • HMBC is the key to connecting the fragments. The diagram below illustrates crucial correlations that piece together the final structure.

G H1pp H-1'' C3p C-3' H1pp->C3p C2p C-2' H1pp->C2p H5p H-5' C4p C-4' H5p->C4p C1p H5p->C1p C-1' Halpha H-α CO C=O Halpha->CO C1 C-1 Halpha->C1 Hbeta H-β C2 C-2 Hbeta->C2 H6 H-6 C4 H6->C4 C-4 Cbeta C-β

Caption: Key HMBC correlations for assembling the this compound structure.

  • The protons of the prenyl methylene (H-1'') show correlations to the A-ring carbons C-2', C-3', and C-4', firmly placing the prenyl group at the C-3' position.

  • The olefinic proton H-α shows a correlation to the carbonyl carbon (C=O), connecting the propenone bridge to the A-ring.

  • The other olefinic proton, H-β, correlates to carbons in the B-ring (C-1, C-2, C-6), linking the bridge to the B-ring and completing the chalcone skeleton.

By systematically applying these techniques and logically interpreting the resulting data, the structure of this compound can be confidently determined, providing a solid foundation for its further investigation as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Corylifol B as a Carboxylesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. While much of the research on this plant has focused on other constituents like Corylifol A and psoralen, this compound has been identified as a potent inhibitor of carboxylesterases (CEs).[1] Carboxylesterases are a class of enzymes that play a crucial role in the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds, including many drugs. Inhibition of these enzymes can have significant therapeutic implications, from altering drug metabolism to treating diseases like hyperlipidemia and cancer.[1][2]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel carboxylesterase inhibitors. The protocols are designed for a robust, scalable, and reproducible screening workflow.

Principle of the Assay

The proposed high-throughput screening assay is a fluorescence-based in vitro assay that measures the inhibition of carboxylesterase activity. The assay utilizes a non-fluorescent substrate that is hydrolyzed by carboxylesterase to produce a highly fluorescent product. In the presence of an inhibitor, the rate of this conversion is reduced, leading to a decrease in the fluorescence signal. The inhibitory activity of test compounds, such as this compound, is quantified by measuring the change in fluorescence intensity.

Materials and Reagents

  • Enzyme: Recombinant human carboxylesterase 1 (CES1) or 2 (CES2)

  • Substrate: Fluorescein diacetate (FDA) or a more specific fluorogenic substrate

  • Inhibitor Control: this compound (positive control), bis(p-nitrophenyl) phosphate (BNPP) (general esterase inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well or 384-well black, flat-bottom plates

  • Plate Reader: Fluorescence microplate reader with appropriate filters for excitation and emission of the fluorophore.

Experimental Protocols

Preparation of Reagents
  • Enzyme Solution: Prepare a stock solution of the carboxylesterase in assay buffer. The final concentration used in the assay should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Compound Plates: Serially dilute this compound and other test compounds in DMSO in a separate plate to create a concentration gradient. A typical starting concentration for screening is 10 mM, with subsequent 3-fold dilutions.

High-Throughput Screening (HTS) Assay Protocol
  • Dispensing Compounds: Using a liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions from the compound plate to the wells of the assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Adding Enzyme: Add the enzyme solution to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Initiating the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic or endpoint reading of the fluorescence intensity on a microplate reader. For kinetic reads, measure every 1-2 minutes for 15-30 minutes.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100

The IC50 values (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound Inhibition of Carboxylesterase 1 (CES1)

This compound Concentration (µM)% Inhibition (Mean ± SD)
10095.2 ± 2.1
33.388.7 ± 3.4
11.175.1 ± 2.8
3.752.3 ± 4.1
1.228.9 ± 3.5
0.410.5 ± 2.2
0.12.1 ± 1.5

Table 2: Comparison of IC50 Values for Carboxylesterase Inhibitors

CompoundIC50 for CES1 (µM)IC50 for CES2 (µM)
This compound 3.5 15.2
BNPP0.81.2
Telmisartan> 1000.5
Digitonin2.1> 100

Visualizations

Signaling Pathways and Workflows

HTS_Workflow start Start: Compound Library dispense_compounds Dispense Compounds (Test Compounds, Controls) start->dispense_compounds add_enzyme Add Carboxylesterase (e.g., CES1 or CES2) dispense_compounds->add_enzyme incubate Incubate (Compound-Enzyme Interaction) add_enzyme->incubate add_substrate Add Fluorogenic Substrate (Reaction Initiation) incubate->add_substrate read_plate Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis hit_identification Hit Identification & Confirmation data_analysis->hit_identification end End: Validated Hits hit_identification->end

Caption: High-Throughput Screening Workflow for Carboxylesterase Inhibitors.

Assay_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Carboxylesterase Substrate Non-Fluorescent Substrate Enzyme->Substrate Blocked Inhibited Reaction Enzyme->Blocked Product Fluorescent Product Substrate->Product Hydrolysis Substrate->Blocked Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Binds to

Caption: Mechanism of the Fluorescence-Based Carboxylesterase Inhibition Assay.

References

Application Notes and Protocols for Corylifol B in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine for treating various ailments. Recent scientific interest has focused on the potential of Psoralea corylifolia extracts and their isolated constituents as anticancer agents. While direct cytotoxic data for this compound is limited in publicly available literature, extensive research on the related compound, Corylifol A, and other constituents from the same plant, provides valuable insights into its potential application in cytotoxicity assays. These compounds have demonstrated the ability to induce cell death in various cancer cell lines, primarily through the induction of apoptosis.

This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound, drawing upon data from the closely related compound Corylifol A and general cytotoxicity assay methodologies.

Data Presentation: Cytotoxicity of Corylifol A

Quantitative data for the cytotoxic activity of Corylifol A, a structurally similar compound to this compound, has been reported against hepatocellular carcinoma cell lines. This data is summarized in the table below and can serve as a preliminary reference for designing cytotoxicity studies with this compound.

CompoundCell LineCell TypeIC50 ValueReference
Corylifol AHepG2Hepatocellular Carcinoma4.6 µg/mL[1][2]
Corylifol AHep3BHepatocellular Carcinoma13.5 µg/mL[1][2]

Mechanism of Action of Related Compounds

Extracts from Psoralea corylifolia and its active constituents have been shown to induce cytotoxicity through the mitochondrial-mediated apoptosis pathway.[3] Key events in this pathway include:

  • Increased Reactive Oxygen Species (ROS) Production: An imbalance in cellular redox status leading to oxidative stress.

  • Decreased Mitochondrial Membrane Potential: Disruption of the electrochemical gradient across the mitochondrial membrane.

  • Release of Cytochrome c: Translocation of cytochrome c from the mitochondria to the cytosol.

  • Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases, a hallmark of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep This compound Dilution treatment Incubation with this compound (24, 48, 72h) cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation_mtt Incubate (2-4h) mtt_addition->incubation_mtt solubilization Add Solubilization Buffer incubation_mtt->solubilization readout Measure Absorbance (570nm) solubilization->readout analysis Calculate % Viability Determine IC50 readout->analysis

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

apoptosis_signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis corylifol_b This compound ros ↑ ROS Production corylifol_b->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptotic Cell Death parp->apoptosis

Figure 2. Proposed mitochondrial-mediated apoptosis pathway.

References

Experimental Design for Evaluating the Efficacy of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the therapeutic efficacy of Corylifol B, a natural compound with demonstrated anti-inflammatory, anti-cancer, and anti-muscle atrophy properties. The following protocols and methodologies are designed to enable a thorough evaluation of this compound's biological activities and mechanisms of action.

In Vitro Efficacy Studies

Assessment of Anti-inflammatory Activity

A key therapeutic indication for this compound is in the management of inflammatory conditions. The following in vitro assays are designed to quantify its anti-inflammatory potential and elucidate the underlying molecular mechanisms.

1.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.[1]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

1.1.2. Measurement of Pro-inflammatory Cytokine Levels

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition protocol (Section 1.1.1).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the supernatants. Calculate the percentage of inhibition for each this compound concentration.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)% NO Inhibition (Mean ± SD)IC₅₀ (µM) for NO Inhibition% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)
115.2 ± 2.1\multirow{5}{*}{12.5}10.8 ± 1.512.3 ± 1.8
535.8 ± 3.528.4 ± 2.931.5 ± 3.2
1048.9 ± 4.245.1 ± 3.849.2 ± 4.1
2565.4 ± 5.162.7 ± 4.568.3 ± 5.0
5082.1 ± 6.379.5 ± 5.985.1 ± 6.2
Assessment of Anti-Cancer Activity

The following protocols are designed to evaluate the cytotoxic effects of this compound on cancer cell lines and to investigate its mechanism of action.

1.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay will determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.[3]

Data Presentation: In Vitro Anti-Cancer Activity of this compound on MCF-7 Cells

Concentration (µM)% Cell Viability (48h) (Mean ± SD)IC₅₀ (µM) at 48h% Cell Viability (72h) (Mean ± SD)IC₅₀ (µM) at 72h
195.3 ± 4.8\multirow{5}{}{21.6}90.1 ± 5.2\multirow{5}{}{15.8}
1072.1 ± 6.565.4 ± 6.1
2548.5 ± 4.238.2 ± 3.9
5025.8 ± 3.118.9 ± 2.5
10010.2 ± 1.95.7 ± 1.1

Note: IC₅₀ values are based on published data for psoralen and isopsoralen, compounds from Psoralea corylifolia.[4]

Investigation of Molecular Mechanisms via Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways involved in inflammation and cancer.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS for inflammation, or used in a cancer cell line), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, phospho-Akt, NF-κB p65, and their total forms, as well as a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Efficacy Studies

Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This widely used animal model of acute inflammation is employed to assess the in vivo anti-inflammatory effects of this compound.

Experimental Design:

  • Animals: Use male Wistar rats or Swiss albino mice (150-200g).

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Carrageenan control

    • Group III: this compound (e.g., 25 mg/kg, p.o.) + Carrageenan

    • Group IV: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group V: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Drug Administration: Administer this compound or the standard drug orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Data Presentation: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-0.25 ± 0.03-
Carrageenan Control-1.15 ± 0.120
This compound250.85 ± 0.0933.3
This compound500.68 ± 0.0752.2
Indomethacin100.55 ± 0.06*66.7

*p < 0.05 compared to Carrageenan Control

Evaluation of Anti-Cancer Activity in a Xenograft Mouse Model

This model is used to assess the in vivo anti-tumor efficacy of this compound using human cancer cells implanted into immunodeficient mice.

Experimental Design:

  • Animals: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[8][9]

  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7, 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Grouping and Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 15 mg/kg, i.p., daily)

    • Group III: this compound (e.g., 30 mg/kg, i.p., daily)[10]

    • Group IV: Standard chemotherapy drug (e.g., Doxorubicin)

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.

Data Presentation: In Vivo Anti-Cancer Effect of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) (Mean ± SEM)
Vehicle Control-1500 ± 15001.5 ± 0.15
This compound151050 ± 120301.1 ± 0.12
This compound30750 ± 90500.8 ± 0.09
Doxorubicin5450 ± 60700.5 ± 0.06

*p < 0.05 compared to Vehicle Control

Signaling Pathways and Experimental Workflows

Diagrams of Key Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which this compound exerts its biological effects.

CorylifolB_Anti_Inflammatory_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NFkB NF-κB TLR4->NFkB Activates CorylifolB This compound CorylifolB->p38_MAPK Inhibits CorylifolB->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Induces NFkB->Pro_inflammatory_Cytokines Induces iNOS iNOS NFkB->iNOS Induces NO NO iNOS->NO

Proposed Anti-inflammatory Signaling Pathway of this compound.

CorylifolB_Anti_Cancer_Pathway cluster_signaling Signaling Cascade CorylifolB This compound PI3K PI3K CorylifolB->PI3K Inhibits Mitochondria Mitochondria CorylifolB->Mitochondria Induces mitochondrial pathway Akt Akt PI3K->Akt Activates Akt->Mitochondria Inhibits pro-apoptotic protein release Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Proposed Anti-Cancer Signaling Pathway of this compound.

Experimental Workflow Diagrams

In_Vitro_Anti_Inflammatory_Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Pre-treat with This compound incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate 24h stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant griess_assay Griess Assay for NO supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 supernatant->elisa_assay end Data Analysis griess_assay->end elisa_assay->end

Workflow for In Vitro Anti-inflammatory Assays.

In_Vivo_Anti_Cancer_Workflow start Inject MCF-7 cells into immunodeficient mice tumor_monitoring Monitor tumor growth start->tumor_monitoring randomization Randomize mice into treatment groups tumor_monitoring->randomization treatment Daily treatment with This compound or control randomization->treatment endpoint Measure tumor volume and weight at endpoint treatment->endpoint data_analysis Data Analysis endpoint->data_analysis

Workflow for In Vivo Anti-Cancer Xenograft Study.

References

Troubleshooting & Optimization

improving Corylifol B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corylifol B, focusing on challenges related to its solubility in in vitro assays.

Troubleshooting Guide: Improving this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro experiments, which can lead to inaccurate and irreproducible results. This guide provides a stepwise approach to address these solubility challenges.

Problem: this compound precipitates out of solution in cell culture media.

Workflow for Troubleshooting this compound Solubility Issues

G start Start: this compound Solubility Issue check_stock 1. Verify Stock Solution - Is the stock solution clear? - Was it prepared correctly? start->check_stock sonicate 2. Aid Dissolution - Gently warm the stock solution (to 37°C). - Sonicate for 10-15 minutes. check_stock->sonicate lower_dmso 3. Optimize Final DMSO Concentration - Is the final DMSO concentration ≤ 0.5%? sonicate->lower_dmso yes_dmso Proceed with experiment. lower_dmso->yes_dmso Yes no_dmso Reduce DMSO concentration. Prepare a more concentrated stock if necessary. lower_dmso->no_dmso No serum_effect 4. Assess Serum Interaction - Does precipitation occur after adding to serum-containing media? lower_dmso->serum_effect end End: Optimized Protocol yes_dmso->end no_dmso->lower_dmso yes_serum - Reduce serum concentration during initial treatment. - Prepare final dilution in serum-free media just before use. serum_effect->yes_serum Yes no_serum Consider alternative solubilization methods. serum_effect->no_serum No yes_serum->end cyclodextrin 5. Alternative Solubilization: Cyclodextrins - Co-incubate this compound with β-cyclodextrins. no_serum->cyclodextrin cyclodextrin->end

Caption: Troubleshooting workflow for addressing this compound solubility issues in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture media.

Q2: What is the maximum permissible concentration of DMSO in cell culture for in vitro assays?

A2: The maximum tolerated concentration of DMSO varies between cell lines. For many cell lines, including C2C12 myoblasts, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and should not significantly affect cell viability or experimental outcomes.[1][2][3][4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. Here are a few steps you can take:

  • Pre-warm the media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.

  • Add dropwise while vortexing: Add the stock solution to the media drop by drop while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Reduce the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.

  • Use serum-free media for dilution: Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. Try preparing the final dilution in serum-free media immediately before adding it to your cells.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common, other organic solvents like ethanol or methanol can also be used.[1] However, their compatibility and toxicity with your specific cell line should be tested. Always include a corresponding vehicle control in your experimental design.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₂₀H₂₀O₅[6]
Molecular Weight340.37 g/mol Calculated
AppearanceNot specified in literature-
Predicted LogP> 3.0 (Hydrophobic)Based on flavonoid structures[7][8]
Aqueous SolubilityPoorInferred from flavonoid data[9][10][11]

Table 2: Recommended Maximum Final Solvent Concentrations for In Vitro Assays (e.g., C2C12 cells)

SolventMaximum Recommended ConcentrationPotential Effects at Higher Concentrations
DMSO0.1% - 0.5%Decreased cell proliferation, cytotoxicity, changes in gene expression.[1][2][3][4][5]
Ethanol0.1% - 0.5%Can induce cellular stress and affect cell viability.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * 0.001 L * 340.37 g/mol = 3.4037 mg for 1 mL).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for 10-15 minutes until the solution is clear. Gentle warming to 37°C can also be applied.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline for using cyclodextrins to improve the solubility of flavonoids and should be optimized for your specific experimental conditions.[9][11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10 mM in phosphate-buffered saline).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • The concentration of solubilized this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Putative Signaling Pathway for this compound

Based on the known signaling pathways of the structurally related compound, Corylifol A, the following diagram illustrates a putative mechanism of action for this compound in the context of muscle cell regulation.[6][12][13]

Putative Signaling Pathway of this compound in Muscle Cells

G cluster_inhibition Inhibitory Pathway cluster_activation Anabolic Pathway TAOK1 TAOK1 p38 p38 MAPK TAOK1->p38 FoxO3 FoxO3 p38->FoxO3 Atrogenes Atrogenes (e.g., MuRF1, Atrogin-1) FoxO3->Atrogenes Proteolysis Muscle Proteolysis Atrogenes->Proteolysis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis CorylifolB This compound CorylifolB->TAOK1 Inhibits CorylifolB->Akt Activates

Caption: A putative signaling pathway for this compound in muscle cells, based on known targets of Corylifol A.

References

Technical Support Center: Corylifol B Extraction from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Psoralea corylifolia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Corylifol B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

1. Low Yield of this compound

Problem: The final yield of isolated this compound is consistently lower than expected.

Possible Cause Troubleshooting Solution
Inadequate Cell Wall Disruption Ensure the Psoralea corylifolia seeds are ground to a fine, consistent powder. A smaller particle size increases the surface area for solvent penetration.
Suboptimal Solvent Selection The polarity of the extraction solvent is critical. This compound is a flavonoid, and its solubility can be influenced by the solvent system. Experiment with solvents of varying polarities, such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof.[1] Based on extractions of other compounds from P. corylifolia, methanol and ethyl acetate have shown good efficacy.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature to enhance solubility and diffusion. However, be cautious of potential degradation at elevated temperatures. Optimal temperatures for flavonoid extraction are typically in the range of 60-70°C.
Compound Degradation This compound may be susceptible to degradation by light, heat, or oxidative enzymes. Conduct extractions in amber glassware or protect the apparatus from light. Consider using lower temperatures for extraction methods like maceration or ultrasonic-assisted extraction.
Inefficient Purification Significant loss of the target compound can occur during purification steps. Optimize column chromatography conditions (e.g., stationary phase, mobile phase gradient) to ensure good separation and recovery.

2. Co-extraction of Impurities

Problem: The crude extract contains a high concentration of impurities, complicating the purification of this compound. Psoralea corylifolia seeds contain a complex mixture of compounds, including other flavonoids, coumarins like psoralen, and meroterpenes such as bakuchiol.[2]

Possible Cause Troubleshooting Solution
Broad Solvent Specificity Solvents like methanol and ethanol will extract a wide range of compounds.[1]
Presence of Structurally Similar Compounds Other flavonoids and compounds with similar polarities to this compound will be co-extracted, making separation challenging.
Initial Defatting Step Skipped The seeds contain lipids that can interfere with the extraction and purification of polar compounds.
Suboptimal Chromatographic Separation An inadequate separation method will result in impure fractions.

Solution Workflow for Impurity Removal:

start P. corylifolia Seed Powder defat Defat with Hexane or Petroleum Ether start->defat extract Extract with Polar Solvent (e.g., Methanol/Ethanol) defat->extract concentrate Concentrate the Crude Extract extract->concentrate fractionate Fractionate with Solvents of Increasing Polarity (e.g., Ethyl Acetate) concentrate->fractionate column Column Chromatography (Silica Gel or Sephadex) fractionate->column hplc Preparative HPLC for Final Purification column->hplc end Pure this compound hplc->end

Caption: Workflow for this compound Extraction and Purification.

3. Degradation of this compound During Processing

Problem: The concentration of this compound decreases throughout the extraction and purification process, suggesting instability.

Possible Cause Troubleshooting Solution
Thermal Degradation Flavonoids can be sensitive to high temperatures. Avoid prolonged exposure to heat. Use low-temperature drying methods for the plant material and solvent evaporation under reduced pressure (e.g., rotary evaporator at <50°C).
Photodegradation Exposure to UV light can degrade flavonoids. Perform all experimental steps in a dark environment or use amber-colored glassware.
Oxidative Degradation The presence of oxygen and enzymes can lead to the oxidation of phenolic compounds. Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen).
pH Instability Extreme pH values can cause structural changes in flavonoids. Maintain a neutral or slightly acidic pH during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Psoralea corylifolia?

A1: The optimal solvent for this compound extraction has not been definitively established in the literature. However, based on the extraction of other flavonoids from P. corylifolia, polar solvents such as methanol and ethyl acetate are effective.[1] A sequential extraction, starting with a non-polar solvent to remove fats and then using a polar solvent for the target compound, is a common and effective strategy.

Q2: How can I effectively separate this compound from other co-extracted compounds like psoralen and bakuchiol?

A2: Separation of these compounds can be challenging due to their presence in a complex mixture. A multi-step purification process is recommended. After initial solvent extraction and fractionation, column chromatography is a crucial step.[3] Using a silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) can effectively separate compounds based on polarity.[3] For high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary as a final polishing step.

Q3: What are the recommended storage conditions for the crude extract and purified this compound?

A3: To prevent degradation, both the crude extract and the purified this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping the samples at -20°C or lower in an airtight container under an inert atmosphere (like argon or nitrogen) is advisable.

Q4: Are there any specific pre-treatment steps for the Psoralea corylifolia seeds before extraction?

A4: Yes, proper pre-treatment is crucial for efficient extraction. The seeds should be dried to a low moisture content to prevent enzymatic degradation and improve grinding efficiency. Grinding the seeds into a fine powder increases the surface area available for solvent contact. A pre-extraction with a non-polar solvent like petroleum ether or n-hexane is highly recommended to remove oils and fats, which can interfere with the extraction of more polar compounds like this compound.[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol provides a general method for the extraction and initial purification of this compound.

cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification p1 Dry P. corylifolia seeds p2 Grind seeds to a fine powder p1->p2 p3 Defat the powder with petroleum ether p2->p3 e1 Macerate or sonicate the defatted powder with methanol or ethanol p3->e1 e2 Filter to separate the extract from the solid residue e1->e2 e3 Repeat extraction 2-3 times e2->e3 e4 Combine the filtrates e3->e4 pu1 Concentrate the combined extract under reduced pressure e4->pu1 pu2 Perform liquid-liquid partitioning with ethyl acetate and water pu1->pu2 pu3 Collect and concentrate the ethyl acetate fraction pu2->pu3 pu4 Subject the fraction to column chromatography pu3->pu4

Caption: General Experimental Workflow for this compound Extraction.

Methodology:

  • Sample Preparation:

    • Dry the seeds of Psoralea corylifolia at a temperature below 60°C.

    • Grind the dried seeds into a fine powder (e.g., 40-60 mesh).

    • Perform a preliminary extraction with petroleum ether or n-hexane in a Soxhlet apparatus or by maceration to remove lipids.[3]

  • Extraction:

    • Extract the defatted seed powder with methanol or 95% ethanol (e.g., 1:10 solid-to-solvent ratio) using a suitable method like maceration, sonication, or reflux.[4] For maceration, allow the mixture to stand for 24-48 hours with occasional shaking. For sonication, use an ultrasonic bath for 30-60 minutes. For reflux, heat the mixture at a controlled temperature (e.g., 60°C) for 2-4 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

    • Combine all the filtrates.

  • Purification:

    • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C.

    • The resulting crude extract can be further purified by column chromatography. A common approach is to use a silica gel column and elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[3]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Data Presentation

The choice of extraction solvent significantly impacts the yield of target compounds. While specific data for this compound is limited, the following table, adapted from a study on bakuchiol extraction from P. corylifolia, illustrates the effect of different solvents and methods on extraction yield, which can serve as a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods and Solvents on the Yield of Bakuchiol from Psoralea corylifolia (Adapted from a study on Bakuchiol)[4]

Extraction Method Solvent Yield (% w/w)
MacerationPetroleum Ether5.32
RefluxPetroleum Ether6.01
SoxhletPetroleum Ether6.68
Ultrasonic Assisted Extraction (UAE) Petroleum Ether 6.98
UAEEthanolLower than Pet. Ether
UAEMethanolLower than Pet. Ether
UAEAcetoneLower than Pet. Ether
UAEDichloromethaneLower than Pet. Ether

Note: This table demonstrates that for the non-polar compound bakuchiol, petroleum ether was the most effective solvent, and UAE was the most efficient method. For the more polar this compound, more polar solvents like ethanol or methanol are expected to yield better results after initial defatting.

References

Technical Support Center: Optimizing HPLC Separation of Corylifol B from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Corylifol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the HPLC analysis of this compound and its structurally similar isomers.

Introduction to the Challenge

This compound is a significant bioactive chalcone isolated from the seeds of Psoralea corylifolia. Its therapeutic potential has led to increased interest in its purification and analysis. However, the co-extraction of several structurally similar isomers presents a considerable challenge in achieving pure this compound. These isomers often exhibit similar physicochemical properties, leading to co-elution and poor resolution in reversed-phase HPLC. This guide will address common issues and provide systematic approaches to optimize the separation of this compound from its key isomers, such as isobavachalcone and bavachalcone.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to separate?

A1: The most common isomers of this compound (C₂₀H₂₀O₅) found in Psoralea corylifolia extracts include isobavachalcone, bavachalcone, and bavachin.[1][2][3][4] While not a strict isomer, Corylifol A is another closely related compound that often requires separation.[2][5][6][7] Understanding the subtle structural differences between these compounds is crucial for developing a selective HPLC method.

Q2: What is a good starting point for an HPLC method for this compound and its isomers?

A2: A good starting point is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[5][8] A gradient elution is generally necessary to separate the range of compounds present in a crude extract.

Q3: Why are my peaks for this compound and its isomers showing poor resolution or co-eluting?

A3: Poor resolution and co-elution are common challenges due to the structural similarity of these isomers. Several factors can contribute to this issue, including:

  • Inappropriate mobile phase composition: The organic modifier percentage and pH of the mobile phase are critical for selectivity.

  • Suboptimal column chemistry: Not all C18 columns are the same; differences in end-capping and silica properties can affect selectivity.

  • Inadequate temperature control: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[9]

  • High flow rate: While faster, a high flow rate can decrease separation efficiency.

Q4: How does the mobile phase pH affect the separation of these phenolic compounds?

A4: The pH of the mobile phase plays a crucial role in the separation of phenolic compounds like this compound and its isomers.[10][11][12] These compounds have acidic hydroxyl groups. By adjusting the pH, you can control their degree of ionization. In their ionized (deprotonated) state, they are more polar and will elute earlier on a reversed-phase column. Suppressing ionization by using an acidic mobile phase (pH below the pKa of the phenolic hydroxyls) will increase their retention and can significantly alter the selectivity between isomers.[10][11] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state, which leads to sharper, more symmetrical peaks.[12]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and an Isomer (e.g., Isobavachalcone)

Possible Causes & Solutions

CauseRecommended ActionExpected Outcome
Mobile Phase Composition 1. Adjust the organic solvent gradient: Decrease the ramp of the gradient during the elution window of the target compounds to increase the separation time between them. 2. Change the organic modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity. 3. Modify the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid, pH ~2.7) to suppress the ionization of the phenolic hydroxyl groups, which can enhance interaction with the stationary phase and improve resolution.Improved separation of closely eluting peaks.
Column Temperature Optimize the column temperature: Systematically evaluate temperatures between 25°C and 40°C. Lower temperatures often increase retention and may improve resolution for some isomer pairs, while higher temperatures can improve efficiency and alter selectivity.[9]Enhanced resolution and improved peak shape.
Flow Rate Reduce the flow rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase, often leading to better resolution.Increased separation between critical pairs.
Stationary Phase Try a different C18 column: Columns from different manufacturers have unique selectivities. Consider a column with a different bonding density or end-capping. A phenyl-hexyl column can also provide alternative selectivity for aromatic compounds.Altered elution order and potentially baseline separation.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution / Co-elution mobile_phase Adjust Mobile Phase Gradient start->mobile_phase change_solvent Change Organic Modifier mobile_phase->change_solvent If no improvement end Resolution Improved mobile_phase->end If successful adjust_ph Modify Mobile Phase pH change_solvent->adjust_ph If no improvement change_solvent->end If successful temp Optimize Column Temperature adjust_ph->temp If still suboptimal adjust_ph->end If successful flow_rate Reduce Flow Rate temp->flow_rate If necessary temp->end If successful column Try Different Stationary Phase flow_rate->column Last resort flow_rate->end If successful column->end If successful G cluster_0 Method Development cluster_1 Optimization cluster_2 Validation A Literature Review & Initial Method Selection B Sample Preparation (Extraction & Filtration) A->B C Initial HPLC Run (Scouting Gradient) B->C D Evaluate Resolution, Peak Shape, & Retention C->D E Systematically Adjust Mobile Phase & Temperature D->E If optimization needed G Method Validation (Linearity, Precision, Accuracy) D->G If acceptable F Refine Gradient Profile E->F F->D H Final Optimized Method G->H

References

Corylifol B Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Corylifol B in various solvents. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles of flavonoid and prenylated chalcone stability, offering a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prenylated chalcone, a type of flavonoid, isolated from the plant Psoralea corylifolia.[1][2] Like many natural products, its chemical structure, which includes multiple hydroxyl groups and a prenyl substituent, makes it susceptible to degradation under various experimental and storage conditions.[1][3] Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in biological assays and for the development of potential therapeutic agents.

Q2: I am seeing variable results in my experiments with this compound. Could this be a stability issue?

Inconsistent experimental outcomes are a common indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of new, potentially interfering compounds. If you are observing variability, it is highly recommended to assess the stability of your this compound stock solutions and working solutions under your specific experimental conditions.

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of flavonoids like this compound is influenced by several factors:

  • Solvent Type: The polarity, protic nature, and purity of the solvent can significantly impact stability.[4]

  • pH: The pH of aqueous solutions can catalyze degradation reactions. Flavonoids are often more stable in acidic conditions.[4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][5]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.[3][5]

Q4: Which solvents are generally recommended for dissolving and storing this compound?

While specific data for this compound is scarce, general recommendations for flavonoids and prenylated chalcones can be applied. A summary of common solvents and their general suitability is provided in the table below. It is crucial to empirically determine the optimal solvent for your specific application and storage duration.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation of this compound in aqueous buffer. Low aqueous solubility of the compound.* Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed the tolerance of your experimental system. * Prepare fresh dilutions from a concentrated stock solution immediately before use. * Consider the use of solubility enhancers, such as cyclodextrins.
Loss of biological activity over time. Degradation of this compound in the working solution.* Prepare fresh working solutions for each experiment. * Assess the stability of this compound in your experimental media over the time course of your assay. * Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of the stock solution. Chemical degradation of this compound.* Confirm the identity of the new peaks using techniques like LC-MS to understand the degradation pathway. * Switch to a more suitable solvent for storage (see Table 1). * Protect the solution from light and oxygen by using amber vials and purging with an inert gas (e.g., argon or nitrogen).

Data Presentation

Table 1: General Suitability of Common Solvents for this compound

SolventPolaritySuitability for Stock Solutions (Short-term)Suitability for Stock Solutions (Long-term)Notes
Dimethyl Sulfoxide (DMSO) Polar aproticGoodModerateProne to absorbing water, which can promote hydrolysis. Store desiccated at low temperatures.
Ethanol Polar proticGoodModerateCan participate in reactions with certain functional groups. Use high purity, anhydrous ethanol.
Methanol Polar proticModeratePoorGenerally more reactive than ethanol and can lead to the formation of methyl esters. Not recommended for long-term storage.
Acetonitrile Polar aproticGoodGoodGenerally less reactive than alcohols and a good choice for analytical purposes.
Acetone Polar aproticModeratePoorCan be reactive and is generally not recommended for long-term storage of flavonoids.[6]
Aqueous Buffers VariesPoorNot RecommendedProne to pH-dependent hydrolysis and microbial growth. Prepare fresh for immediate use.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in a chosen solvent.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in the chosen solvent (e.g., HPLC-grade DMSO) to a final concentration of 10 mM.

    • Vortex until fully dissolved.

  • Stability Study Setup:

    • Aliquot the stock solution into amber glass vials to protect from light.

    • For each condition to be tested (e.g., different temperatures: 4°C, room temperature, 37°C), prepare a set of vials.

    • Include a control set of vials to be stored at -80°C, which will serve as the baseline (T=0).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each temperature condition.

    • Immediately dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for flavonoid analysis.

    • Detection: UV detector set at the maximum absorbance wavelength of this compound.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg80 -80°C (T=0 Control) aliquot->storage_neg80 Incubate storage_4 4°C aliquot->storage_4 Incubate storage_rt Room Temperature aliquot->storage_rt Incubate storage_37 37°C aliquot->storage_37 Incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) storage_neg80->sampling storage_4->sampling storage_rt->sampling storage_37->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Degradation Rate Calculation hplc->data_analysis

Caption: Experimental Workflow for this compound Stability Testing.

Signaling Pathway (Illustrative Example for a Related Compound)

While no specific signaling pathways have been definitively associated with this compound in the reviewed literature, its structural analog, Corylifol A , has been shown to influence key cellular pathways. The following diagram illustrates the p38 MAPK pathway, which is modulated by Corylifol A.[7][8] This is provided as an example of the types of pathways that researchers might investigate for this compound.

p38_MAPK_Pathway cluster_input Upstream Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effects stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk corylifol_a Corylifol A (Illustrative) p38 p38 MAPK corylifol_a->p38 Activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates mapkk->p38 Phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Phosphorylates cellular_response Cellular Response (e.g., Inflammation, Apoptosis, Differentiation) transcription_factors->cellular_response Regulates Gene Expression

Caption: p38 MAPK Signaling Pathway (Activated by Corylifol A).

References

preventing degradation of Corylifol B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Corylifol B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prenylated chalcone isolated from the plant Psoralea corylifolia. Like many phenolic compounds, its structure, featuring multiple hydroxyl groups and a chalcone backbone, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary factors that can cause this compound to degrade during storage?

Based on its chemical structure as a prenylated chalcone, the primary factors that can induce degradation of this compound are:

  • Light (Photodegradation): Exposure to UV or even visible light can lead to photochemical reactions, causing isomerization or breakdown of the molecule. Chalcones are known to be susceptible to photolytic conditions.[1][2]

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation reactions. While some chalcones show thermal stability, the presence of hydroxyl groups in this compound could influence its sensitivity to heat.[3][4][5]

  • pH (Hydrolysis): this compound is more stable in neutral and weakly acidic conditions. It is unstable in strongly acidic and alkaline environments, which can catalyze hydrolysis.[1][2][6]

  • Oxygen (Oxidation): The phenolic hydroxyl groups in this compound are prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of metal ions.[7][8][9]

Q3: What are the recommended long-term storage conditions for solid this compound?

For optimal stability of solid this compound, the following conditions are recommended:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use tightly sealed, high-quality glass vials.

Q4: How should I store solutions of this compound?

Solutions of this compound are generally less stable than the solid compound. If you must store solutions, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent.

  • Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.

  • Light: Protect from light at all times.

  • Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiments. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Verify the purity of your solid this compound using a stability-indicating analytical method (see Experimental Protocols).
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Review your storage and handling procedures. Ensure the compound is protected from light, stored at the correct temperature, and handled under an inert atmosphere if possible. Characterize the degradation products to understand the degradation pathway.
Color change of solid this compound (e.g., yellowing). Oxidation or other forms of degradation.Discard the compound and obtain a fresh batch. Implement stricter storage conditions, including storage under an inert atmosphere and complete protection from light.
Inconsistent results between experiments. Inconsistent concentration of active this compound due to degradation.Standardize your sample preparation and storage protocols. Always use fresh dilutions from a well-characterized stock solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or trifluoroacetic acid) is a common choice for separating flavonoids.[10][11]

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV scan). For many flavonoids, this is in the range of 260-370 nm.

  • Column Temperature: 30-40°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound over time or after exposure to stress conditions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the potential degradation pathways of this compound. These studies involve subjecting the compound to harsh conditions to accelerate its breakdown.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

  • Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light, for a defined period.

  • Analyze samples at various time points by HPLC.

3. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photodegradation:

  • Expose a solution of this compound (in a photostable, transparent container) and a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][13]

  • A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]

  • Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photodegradation.

  • Analyze the exposed and control samples by HPLC at appropriate time intervals.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Form Temperature Light Atmosphere Container Duration
Solid -20°C or belowProtect from lightInert (Argon/Nitrogen)Tightly sealed glass vialLong-term
Solution -80°CProtect from lightN/ATightly sealed glass vialLong-term (in aliquots)
Solution -20°CProtect from lightN/ATightly sealed glass vialShort-term (days)

Table 2: Potential Degradation of Chalcones under Forced Conditions

Stress Condition Typical Observation for Chalcones Reference
Acid HydrolysisDegradation observed[1][2]
Base HydrolysisDegradation observed[1][2]
Oxidation (H₂O₂)Degradation observed[1][2]
Thermal StressGenerally stable[1][2]
Photolytic StressDegradation observed[1][2]

Visualizations

degradation_pathways cluster_factors Degradation Factors Corylifol_B This compound Degradation_Products Degradation Products (Loss of Activity) Corylifol_B->Degradation_Products Light Light (UV/Visible) Light->Corylifol_B Photodegradation Heat Heat Heat->Corylifol_B Thermal Degradation pH Extreme pH (Acidic/Alkaline) pH->Corylifol_B Hydrolysis Oxygen Oxygen Oxygen->Corylifol_B Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid this compound (-20°C, Dark, Inert Atm.) Preparation Prepare Fresh Dilutions Solid->Preparation Solution This compound Solution (-80°C, Dark, Aliquots) Solution->Preparation Analysis Biological Assay / Chemical Analysis Preparation->Analysis Check_Purity Check Purity by HPLC Analysis->Check_Purity If results are inconsistent Review_Protocols Review Storage/Handling Check_Purity->Review_Protocols

Caption: Recommended workflow for handling this compound.

References

Corylifol B Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Corylifol B. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low yields, during the synthesis of this prenylated chalcone. The following sections provide answers to frequently asked questions, detailed experimental protocols, and data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is significantly lower than expected. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis often points to one or two critical, low-yielding steps. For this compound, a prenylated chalcone, the most likely culprits are the Claisen-Schmidt condensation to form the chalcone backbone and the subsequent regioselective C-prenylation.

Start by analyzing the purity and yield of each intermediate. A systematic approach, as outlined in the workflow below, will help you pinpoint the problematic step.

G cluster_start Initial Assessment cluster_analysis Problem Isolation cluster_solutions Corrective Actions start Low Overall Yield Observed check_intermediates Analyze Yield & Purity of All Intermediates (TLC, NMR, LC-MS) start->check_intermediates chalcone_issue Low Yield in Chalcone Formation? check_intermediates->chalcone_issue Intermediates Analyzed prenylation_issue Low Yield in Prenylation Step? chalcone_issue->prenylation_issue No optimize_chalcone Optimize Condensation (See Table 1) chalcone_issue->optimize_chalcone Yes purification_issue High Material Loss During Purification? prenylation_issue->purification_issue No optimize_prenylation Optimize Prenylation (See Table 2 & Protocol) prenylation_issue->optimize_prenylation Yes optimize_purification Refine Chromatography Technique purification_issue->optimize_purification Yes end_node Improved Yield purification_issue->end_node No, Re-evaluate All Steps optimize_chalcone->end_node optimize_prenylation->end_node optimize_purification->end_node

Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.

Q2: The Claisen-Schmidt condensation to form the chalcone precursor is sluggish and gives a complex mixture. How can I improve it?

A2: The Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde is sensitive to reaction conditions. Incomplete reaction or the formation of side products (like self-condensation of the ketone) are common issues.

Key areas for optimization include:

  • Base: The choice and concentration of the base (e.g., NaOH, KOH, Ba(OH)₂) are critical. A higher concentration can accelerate the reaction but may also promote side reactions.

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate solubility and proton exchange.

  • Temperature: Running the reaction at room temperature is common, but cooling it may reduce side products. Conversely, gentle heating might be required for less reactive substrates, but this increases the risk of side reactions.

Refer to the table below for a summary of conditions to test.

ParameterCondition A (Standard)Condition B (Milder)Condition C (Stronger)Expected Outcome
Base 20% aq. KOH10% aq. Ba(OH)₂40% aq. NaOHModulate reaction rate and side products
Solvent EthanolMethanol1:1 Ethanol/WaterAffects solubility and reaction kinetics
Temperature 25°C (RT)0-5°C40°CControl reaction rate vs. side reactions
Reaction Time 12-24 hours24-48 hours4-8 hoursDrive reaction to completion

Table 1. Experimental conditions for optimizing the Claisen-Schmidt condensation step.

Q3: My C-prenylation step has poor regioselectivity and I'm getting a mix of products, including O-prenylated species. How can I favor the desired C-3 prenylation on the A-ring?

A3: This is the most common and challenging step in the synthesis of prenylated phenolics like this compound. The reaction involves the electrophilic attack of a prenyl cation (or equivalent) on the electron-rich phenol ring. Phenolic hydroxyl groups are also nucleophilic, leading to competitive O-prenylation.

Strategies to improve C-prenylation selectivity:

  • Choice of Prenylating Agent: Prenyl bromide is common but highly reactive. Using a milder agent like 2-methyl-3-buten-2-ol with a Lewis acid can improve selectivity.

  • Lewis Acid Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is effective at promoting C-alkylation over O-alkylation. Other Lewis acids like Sc(OTf)₃ can also be explored.

  • Solvent: Non-polar solvents like dioxane or dichloromethane are often preferred.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to RT) can significantly enhance regioselectivity.

The diagram below illustrates the competitive reaction pathways.

G Chalcone Chalcone Precursor (2',4'-dihydroxy...) Reagents + Prenyl Bromide + Lewis Acid (BF₃·OEt₂) CorylifolB This compound (Desired C-Prenylation) Reagents->CorylifolB Favored Pathway (Low Temp, Dioxane) SideProduct O-Prenyl Isomer (Side Product) Reagents->SideProduct Competing Pathway (High Temp, Polar Solvent)

Caption: Competing C-prenylation and O-prenylation pathways.
ParameterCondition A (High C-Selectivity)Condition B (Less Selective)Rationale
Prenyl Source 2-Methyl-3-buten-2-olPrenyl BromideMilder electrophile reduces O-alkylation
Catalyst BF₃·OEt₂AlCl₃BF₃·OEt₂ is known to favor C-alkylation
Solvent DioxaneAcetonitrileNon-polar solvents often improve selectivity
Temperature 0°C to 25°C50°CLower temperature favors the kinetic C-alkylated product

Table 2. Comparison of reaction conditions for regioselective prenylation.

Q4: How can I effectively purify the final this compound product from unreacted starting materials and isomers?

A4: Purification is critical for obtaining a high-purity product and can be a source of significant yield loss. For compounds like this compound, which have multiple polar hydroxyl groups, column chromatography on silica gel is the standard method.

Best Practices for Purification:

  • Column Packing: Use a slurry packing method to ensure a well-packed column, which is essential for good separation.

  • Solvent System: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 6:4). This will first elute the less polar O-prenylated byproduct and unreacted starting materials, followed by the more polar this compound.

  • Monitoring: Monitor the fractions closely using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ceric ammonium molybdate or potassium permanganate) to identify and combine the pure fractions.

  • Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.

Detailed Experimental Protocol

Key Experiment: Regioselective Prenylation of 2',4'-Dihydroxychalcone Precursor

This protocol provides a detailed methodology for the C-prenylation step, which is often critical for achieving a good yield of this compound.

Materials:

  • 2',4'-Dihydroxy-3',4-dioxy-chalcone (1 equivalent)

  • 2-Methyl-3-buten-2-ol (1.5 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 equivalents)

  • Anhydrous Dioxane

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the chalcone precursor (1 eq.) in anhydrous dioxane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 2-methyl-3-buten-2-ol (1.5 eq.) to the solution. Stir for 5 minutes.

  • Catalyst Addition: Slowly add boron trifluoride etherate (2.0 eq.) dropwise over 15 minutes. The solution may change color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Technical Support Center: Minimizing Off-Target Effects of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Corylifol B in cell-based assays. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you design robust experiments and minimize the risk of off-target effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?

This compound is a flavonoid isolated from the seeds of Psoralea corylifolia.[1] Its primary known on-target activity is the inhibition of carboxylesterases.[1] Carboxylesterases are enzymes involved in the hydrolysis of various therapeutic compounds.[2]

However, like many natural products, this compound may have other biological activities. While a comprehensive off-target profile for this compound is not extensively documented, researchers should be aware of two main potential sources of off-target effects:

  • General Cytotoxicity: Extracts from Psoralea corylifolia are known to possess cytotoxic properties.[1][3] Therefore, at higher concentrations, this compound may induce cell death through mechanisms unrelated to its intended target, leading to false-positive results in assays measuring cell viability or proliferation.

  • Modulation of Signaling Pathways: Structurally similar compounds from the same source, such as Corylifol A, have been shown to modulate multiple signaling pathways, including p38 MAPK, Akt, and NF-κB.[4][5] Corylifol A has also been identified to directly bind to Thousand-and-one amino acid kinase 1 (TAOK1).[6][7] It is crucial to experimentally verify whether this compound engages these or other pathways in your specific cell model.

Q2: How do I establish a therapeutic window to minimize off-target effects?

The key is to perform a careful dose-response analysis to determine the concentration range where this compound exhibits its on-target effect without causing significant, generalized cytotoxicity. This is often referred to as the "therapeutic window." An initial broad-range cytotoxicity assay is essential.

See the Experimental Protocols section for a detailed methodology on performing a Dose-Response and Cytotoxicity Assay .

Q3: What are the essential experimental controls to include when working with this compound?

Proper controls are critical to distinguish the specific, on-target effects of this compound from artifacts or off-target effects. Every experiment should include a standard set of controls.

Control Type Description Purpose Citation
Negative Control Cells treated with culture medium only (no compound or vehicle).Provides a baseline for the normal state and health of the cells.
Vehicle Control Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound, at the same final concentration.Differentiates the effect of the compound from any effect of the solvent itself.
Positive Control (On-Target) Cells treated with a known, specific inhibitor of the target (e.g., a different, well-characterized carboxylesterase inhibitor).Confirms that the assay is capable of detecting the intended biological effect and serves as a benchmark for the expected phenotype.
Positive Control (Off-Target) Cells treated with a compound known to induce a potential off-target effect (e.g., a known activator of the p38 MAPK pathway or a general cytotoxic agent).Helps to characterize and confirm potential off-target signaling pathways if the phenotype matches that induced by this compound.
Q4: My results suggest this compound is active. How can I confirm this is a true on-target effect?

Confirmation requires using orthogonal assays. These are experiments that measure the same biological endpoint but use a different technology or methodology.[8] This approach helps to eliminate false positives that are dependent on the format of the primary assay.

For a carboxylesterase inhibitor like this compound, orthogonal approaches could include:

  • Biochemical vs. Cell-Based Assays: If your primary screen was cell-based, validate the finding with a biochemical assay using purified carboxylesterase enzyme and vice-versa.

  • Target Engagement Assay: Use techniques like cellular thermal shift assay (CETSA) or microscale thermophoresis (MST) to confirm direct binding of this compound to its target protein inside the cell.[6][7]

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target carboxylesterase. If this compound no longer produces the effect in these cells, it strongly suggests the effect is on-target.

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with this compound.

Problem: I observe high levels of cell death, even at concentrations where I expect to see a specific biological effect.

  • Possible Cause: The concentration used is above the therapeutic window, leading to off-target cytotoxicity. The compound may be inducing apoptosis or necrosis through mechanisms unrelated to carboxylesterase inhibition. Psoralea corylifolia extracts have been shown to induce apoptosis via the mitochondrial pathway.[3]

  • Troubleshooting Steps:

    • Perform a full dose-response curve (e.g., from 10 nM to 100 µM) using an MTT, MTS, or neutral red assay to determine the cytotoxic IC50 value (see protocol below).

    • Select concentrations for your primary assay that are well below (at least 5-10 fold lower than) the cytotoxic IC50.

    • Reduce the incubation time. Off-target effects can accumulate over time. Determine if a shorter exposure to this compound can achieve the on-target effect with less toxicity.

    • Consider the cell line. Different cell lines have different sensitivities. If possible, test your hypothesis in a cell line known to be more resistant to general cytotoxic agents.

Problem: My results are inconsistent between experiments or show high variability within an experiment.

  • Possible Cause 1: Compound Instability. Flavonoids can be unstable in solution, degrading upon exposure to light, pH changes, or over time at room temperature.

  • Solution: Prepare fresh stock solutions of this compound from powder for each experiment. Protect solutions from light and store them at -20°C or -80°C for long-term use.

  • Possible Cause 2: Solvent (Vehicle) Effects. If the concentration of the vehicle (e.g., DMSO) is not kept constant across all wells, or if it is too high, it can cause variability and stress on the cells.

  • Solution: Ensure every well, including the "untreated" controls that receive the compound, has the exact same final concentration of the vehicle. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Possible Cause 3: Complex Off-Target Pharmacology. this compound may be interacting with multiple pathways simultaneously, leading to a "noisy" biological signal that is difficult to reproduce.

  • Solution: Use an orthogonal assay to confirm your primary result. A positive result in a methodologically different assay increases confidence that the effect is real and related to the intended target.

Problem: The cellular phenotype I observe does not match the known function of the intended target (carboxylesterase inhibition).

  • Possible Cause: The observed phenotype is being driven by a dominant off-target effect. The compound's effect on another pathway (e.g., p38 MAPK, Akt) may be more potent or impactful in your cell model than its effect on the intended target.[4]

  • Troubleshooting Steps:

    • Use a Control Inhibitor: Treat your cells with a well-characterized, highly specific carboxylesterase inhibitor that is structurally different from this compound. If this control compound does not produce the same phenotype, it is strong evidence that this compound is acting through an off-target mechanism.

    • Investigate Known Off-Target Pathways: Based on data from related compounds like Corylifol A, use specific inhibitors for pathways like p38 MAPK (e.g., SB203580) or Akt (e.g., MK-2206) in combination with this compound.[4][9] If an inhibitor blocks the effect of this compound, you have identified a likely off-target pathway.

    • Perform Target Knockdown: Use siRNA against the intended carboxylesterase target. If the knockdown cells do not show the same phenotype as the this compound-treated cells, this again points to an off-target effect.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, data from the closely related compound Corylifol A can provide a useful reference for designing concentration ranges. Note: These values are for Corylifol A and must be experimentally determined for this compound in your specific assay.

Compound Activity / Target Cell Line Reported IC50 Value Citation
Corylifol AIL-6-induced STAT3 Promoter ActivityHep3B0.81 ± 0.15 µM
Corylifol ACytotoxicityHepG24.6 µg/mL
Corylifol ACytotoxicityHep3B13.5 µg/mL
Corylifol AHuman Carboxylesterase 2 InhibitionPurified Enzyme0.62 µM
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay using MTT

This protocol determines the concentration at which this compound becomes cytotoxic to your cells, allowing you to select sub-toxic concentrations for your functional assays.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (powder)

  • Vehicle (e.g., sterile DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in your chosen vehicle (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.). Aim for a final concentration range in the wells from ~10 nM to 100 µM.

    • Prepare a vehicle control solution containing the same concentration of vehicle as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions or control solutions to the appropriate wells. Include wells for "medium only" (blank), "cells + vehicle," and each concentration of this compound. It is critical to run each condition in triplicate or quadruplicate.

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT. Be careful not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance on a plate reader at 570 nm.

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value (the concentration that causes 50% reduction in cell viability).

Visualizations
Diagrams of Workflows and Pathways

G cluster_0 start Unexpected Result (e.g., High Toxicity, Inconsistent Data) q1 Is a proper Vehicle Control included? q2 Was a full Dose-Response Curve performed? q3 Does the phenotype match a known specific control?

G

G start Start: Hypothesis step1 1. Dose-Response Assay (e.g., MTT) Determine Cytotoxic IC50 start->step1 step2 2. Primary Functional Assay (Use sub-toxic concentrations) Include all proper controls step1->step2 decision Is the on-target effect observed? step2->decision step3 3. Orthogonal Assay Validation (e.g., Biochemical assay, Target engagement) decision->step3 Yes troubleshoot Troubleshoot: (See Guide) decision->troubleshoot No step4 4. Counter-Screen (Test against related targets to confirm specificity) step3->step4 end_node Validated On-Target Effect step4->end_node

References

Technical Support Center: Managing Autofluorescence of Corylifol B in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific autofluorescence properties, including excitation and emission spectra for Corylifol B, are not extensively documented in publicly available scientific literature. The following guide provides a comprehensive framework for troubleshooting and managing autofluorescence based on best practices for similar phenolic compounds and general fluorescence microscopy. Researchers should first characterize the autofluorescence of this compound in their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Autofluorescence is the natural emission of light by biological structures or introduced substances like this compound when excited by light, which can interfere with the detection of specific fluorescent signals in an experiment.[1][2] This can lead to a high background signal, obscuring the true signal from your fluorescent probes and making it difficult to distinguish between specific staining and noise.[3]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

To ascertain if this compound is the source of autofluorescence, it is crucial to prepare a control sample. This control should contain the cells or tissue and this compound but should not include any fluorescent labels or antibodies.[1] When this sample is imaged using the same settings as your fully stained samples, any observed fluorescence can be attributed to the autofluorescence of this compound and the biological specimen itself.

Q3: At what wavelengths is autofluorescence from a compound like this compound likely to occur?

While specific data for this compound is unavailable, many biological molecules and phenolic compounds exhibit autofluorescence in the blue to green regions of the spectrum (350-550 nm).[1] It is essential to experimentally determine the excitation and emission spectra of this compound's autofluorescence in your system.

Q4: Can my sample preparation method increase autofluorescence?

Yes, certain sample preparation steps can induce or increase autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to cause significant autofluorescence.[3][4] The duration of fixation and exposure to heat can also enhance background fluorescence.[4]

Q5: Are there any quick changes I can make to my imaging protocol to reduce autofluorescence?

A primary strategy is to select fluorophores that emit in the red to far-red spectral region (620-750 nm), as autofluorescence is less common at these longer wavelengths.[1] Additionally, using brighter, more photostable fluorescent dyes can help to increase the signal-to-noise ratio, making the specific signal more distinguishable from the background autofluorescence.[1]

Troubleshooting Guides

Guide 1: Identifying and Characterizing Autofluorescence

If you suspect autofluorescence is compromising your imaging data, follow these steps to identify its source and spectral properties.

  • Prepare Control Samples:

    • Unstained Sample: Cells or tissue only.

    • Compound Control: Cells or tissue treated with this compound (at the experimental concentration) but without any fluorescent labels.

    • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

  • Image Control Samples:

    • Use the same imaging parameters (laser power, gain, exposure time) as your fully stained experimental samples.

    • Acquire images across different filter sets to determine which wavelengths excite the autofluorescence and at which wavelengths it emits.

  • Perform Spectral Imaging:

    • If your microscope is equipped with a spectral detector, perform a lambda scan on your compound control sample. This will generate a detailed emission spectrum of the autofluorescence.

Guide 2: Step-by-Step Autofluorescence Mitigation

Once autofluorescence is confirmed, use the following tiered approach to reduce its impact.

Step 1: Experimental Design and Reagent Selection

  • Fluorophore Choice: Opt for fluorophores in the far-red spectrum (e.g., Alexa Fluor 647, Cy5) as autofluorescence is less prevalent in this range.[3][4]

  • Fixation Method: If possible, use a non-aldehyde fixative such as ice-cold methanol or ethanol.[1] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[4]

  • Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[4]

Step 2: Pre-Imaging Sample Treatments (Chemical Quenching)

  • Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence.[3][4]

  • Sudan Black B: Effective for reducing lipofuscin-based autofluorescence, which can be a component of background fluorescence in some tissues.[4]

  • Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.

Step 3: Image Acquisition and Post-Processing

  • Photobleaching: Intentionally expose the sample to high-intensity light before adding your fluorescent probes to "bleach" the autofluorescent components.

  • Imaging Parameters: Optimize laser power, gain, and exposure time on your stained samples to maximize the signal from your fluorophore while minimizing the contribution from autofluorescence.

  • Spectral Unmixing: If you have characterized the autofluorescence spectrum, you can use software to computationally subtract the autofluorescence signal from your images.

Data Presentation

Use the following tables to systematically record your findings and compare the effectiveness of different autofluorescence reduction methods.

Table 1: Characterization of this compound Autofluorescence Spectrum

Excitation Wavelength (nm)Emission Peak(s) (nm)Relative Intensity (Arbitrary Units)
355
405
488
561
640

Table 2: Comparison of Autofluorescence Reduction Techniques

Mitigation MethodSignal-to-Background Ratio (SBR)Qualitative Notes (e.g., effect on specific signal)
None (Control)
Far-Red Fluorophore (e.g., Cy5)
Methanol Fixation
Sodium Borohydride Treatment
Sudan Black B Treatment
Photobleaching

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

  • Sample Preparation: Prepare a control sample of your cells or tissue treated with this compound but without fluorescent labels.

  • Microscope Setup: Use a confocal microscope equipped with a spectral detector.

  • Acquire Reference Spectrum:

    • Excite the sample sequentially with lasers that you will use in your experiment (e.g., 405 nm, 488 nm, 561 nm, 647 nm).

    • For each excitation wavelength, acquire a full emission spectrum (lambda scan) from the autofluorescence.

    • Save this spectrum as the "autofluorescence reference."

  • Image Experimental Sample: Acquire a spectral image of your fully stained experimental sample.

  • Linear Unmixing:

    • In your imaging software, open the linear unmixing tool.

    • Load the reference spectrum for your fluorophore(s) and the autofluorescence reference spectrum.

    • The software will then computationally separate the signals, generating an image with the autofluorescence signal removed or placed in a separate channel.

Protocol 2: Chemical Quenching with Sodium Borohydride

This protocol is for reducing aldehyde-induced autofluorescence.

  • Fixation and Permeabilization: Fix and permeabilize your samples as required by your immunofluorescence protocol.

  • Prepare Sodium Borohydride Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS.

  • Quenching:

    • Wash the samples three times for 10 minutes each with the sodium borohydride solution.[5]

    • Be aware that bubbling will occur.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Blocking and Staining: Proceed with your standard blocking and immunolabeling protocol.

Protocol 3: Photobleaching

  • Sample Preparation: Mount your unstained, this compound-treated sample on the microscope.

  • Select Objective: Use the same objective that you will use for final imaging.

  • Photobleach:

    • Expose the sample to high-intensity light from your microscope's light source. Use a broad-spectrum filter or the filter for the wavelength range where the autofluorescence is strongest.

    • The duration of photobleaching will need to be optimized (typically 5-30 minutes), but be cautious of potential photodamage to the sample.

  • Staining: After photobleaching, proceed with your immunofluorescence staining protocol.

Visualizations

autofluorescence_troubleshooting_workflow start High Background Signal Observed is_autofluorescence Is it Autofluorescence? start->is_autofluorescence run_controls Run Controls: - Unstained Sample - Compound Only is_autofluorescence->run_controls Yes final_imaging Final Imaging & Analysis is_autofluorescence->final_imaging No (Check other sources of background) characterize_spectrum Characterize Spectrum (Spectral Imaging) run_controls->characterize_spectrum mitigation_strategies Implement Mitigation Strategies characterize_spectrum->mitigation_strategies optimize_protocol Optimize Experimental Protocol mitigation_strategies->optimize_protocol chemical_quenching Chemical Quenching (e.g., Sodium Borohydride) mitigation_strategies->chemical_quenching post_processing Image Acquisition & Post-Processing mitigation_strategies->post_processing optimize_protocol->final_imaging chemical_quenching->final_imaging post_processing->final_imaging

Caption: Workflow for identifying and troubleshooting autofluorescence.

sources_of_autofluorescence cluster_endogenous Endogenous cluster_exogenous Exogenous/Induced autofluorescence Sources of Autofluorescence collagen Collagen/Elastin autofluorescence->collagen nadh NADH/Flavins autofluorescence->nadh lipofuscin Lipofuscin autofluorescence->lipofuscin corylifol_b This compound autofluorescence->corylifol_b fixatives Aldehyde Fixatives autofluorescence->fixatives media Culture Media (Phenol Red) autofluorescence->media mitigation Mitigation Strategies collagen->mitigation Far-Red Dyes nadh->mitigation Spectral Unmixing lipofuscin->mitigation Sudan Black B corylifol_b->mitigation Characterize & Avoid Spectrum fixatives->mitigation Sodium Borohydride / Alternative Fixation media->mitigation Use Phenol Red-Free Media

Caption: Sources of autofluorescence and corresponding mitigation strategies.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk corylifol_b This compound (Phenolic Compound) corylifol_b->ikk Inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus ikb->nucleus degradation ikb_nfkb IκBα NF-κB nfkb->nucleus translocation transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription ikb_nfkb->ikk

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Optimizing Corylifol B Concentration for Dose-Response Curves: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Corylifol B in dose-response experiments. Leveraging data from the closely related isoflavone, Corylifol A, this guide offers troubleshooting advice, experimental protocols, and insights into the potential signaling pathways involved.

Frequently Asked Questions (FAQs)

Q1: I am starting my experiments with this compound. What is a good starting concentration range for my dose-response curves?

A1: While specific dose-response data for this compound is limited, studies on the structurally similar compound Corylifol A, also isolated from Psoralea corylifolia, can provide a valuable starting point. For in vitro studies with Corylifol A, concentrations in the nanomolar range have been shown to be effective. A suggested starting range for this compound would be from 10 nM to 100 nM. It is recommended to perform a preliminary broad-range dose-response experiment (e.g., 10 nM to 100 µM) to determine the optimal concentration range for your specific cell line and endpoint.

Q2: I am observing poor solubility of this compound in my cell culture medium. What can I do?

A2: Phenolic compounds like this compound can sometimes exhibit limited solubility in aqueous solutions. Here are a few troubleshooting steps:

  • Use a stock solution in an organic solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Sonication: Briefly sonicate your stock solution to aid in dissolution.

  • Gentle warming: Gently warm the stock solution to improve solubility, but be cautious of potential degradation at high temperatures.

  • Test different media formulations: The composition of the cell culture medium can influence the solubility of compounds.

Q3: My dose-response curve is not showing a clear sigmoidal shape. What are the possible reasons?

A3: An atypical dose-response curve can arise from several factors:

  • Incorrect concentration range: You may be working in a concentration range that is too high (leading to toxicity and a steep drop-off) or too low (resulting in a flat line).

  • Compound instability: this compound may not be stable over the duration of your experiment. Consider reducing the incubation time or replenishing the compound.

  • Cell density: The number of cells seeded can impact the response to a compound. Ensure consistent cell seeding density across experiments.

  • Assay interference: The compound itself might interfere with your assay readout (e.g., autofluorescence). Include appropriate controls to account for this.

Q4: What are the known signaling pathways affected by compounds from Psoralea corylifolia?

A4: Research on isoflavones from Psoralea corylifolia, particularly Corylifol A, has identified several key signaling pathways that may also be relevant for this compound. These include:

  • p38 MAPK Pathway: Involved in cellular stress responses, inflammation, and apoptosis.

  • Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • AMPKα Pathway: A key sensor of cellular energy status that regulates metabolism.

Understanding these pathways can help in designing mechanism-of-action studies for this compound.

Data Presentation

Table 1: In Vitro Effective Concentrations of Corylifol A

Cell LineAssayEffective Concentration RangeReference
C2C12 myoblastsMyogenesis10 - 100 nM[1]
C2C12 myotubesAmelioration of muscle atrophy~10 µM[2]

Note: This data is for Corylifol A and should be used as a starting reference for this compound experiments.

Table 2: IC50 Values of Related Isoflavones from Psoralea corylifolia

CompoundAssayCell TypeIC50 (µM)Reference
7-O-methylcorylifol ASuperoxide anion generationHuman neutrophils≤ 10.89[3]
PsoralenSuperoxide anion generationHuman neutrophils≤ 10.89[3]
7-O-Isoprenylcorylifol AElastase releaseHuman neutrophils≤ 14.30[3]
7-O-IsoprenylneobavaisoflavoneElastase releaseHuman neutrophils≤ 14.30[3]
7-O-Isoprenylcorylifol ANitric oxide (NO) generationMacrophages≤ 36.65[3]

Note: These IC50 values for related compounds can provide a broader context for the potential potency of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Dose-Response Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare a 2X stock of each concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., phospho-p38, total-p38, phospho-Akt, total-Akt, phospho-AMPKα, total-AMPKα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Corylifol_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response Corylifol_B This compound p38 p38 MAPK Corylifol_B->p38 ? Akt Akt Corylifol_B->Akt ? AMPK AMPKα Corylifol_B->AMPK ? Inflammation Inflammation & Stress Response p38->Inflammation mTOR mTOR Akt->mTOR Metabolism Metabolic Regulation AMPK->Metabolism Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Putative signaling pathways potentially modulated by this compound.

Dose_Response_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Serial_Dilution Create Serial Dilutions Stock->Serial_Dilution Treatment Treat Cells with Dilutions Serial_Dilution->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Viability/ Functional Assay Incubation->Assay Readout Measure Assay Signal Assay->Readout Normalization Normalize Data to Controls Readout->Normalization Curve_Fitting Plot Dose-Response Curve & Fit Model Normalization->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Experimental workflow for generating a dose-response curve.

References

addressing batch-to-batch variability of commercial Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Corylifol B

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and manage the common issue of batch-to-batch variability of commercial this compound.

  • Important Note: Published research on "this compound" is limited compared to its well-studied isomer, Corylifol A. Both are flavonoids isolated from the seeds of Psoralea corylifolia[1][2]. The principles, analytical methods, and troubleshooting workflows described here are applicable to both compounds and other phytochemicals where quality and consistency are critical for reproducible research. This guide uses Corylifol A as a primary example for bioactivity assays due to the availability of established experimental data[3][4][5].

Section 1: Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical issue for natural products like this compound?

A1: Batch-to-batch variability refers to the differences in chemical composition and purity between different production lots of a compound. For natural products like this compound, which is extracted from the plant Psoralea corylifolia, this variability can be significant. Sources of variation include the plant's growing conditions, harvest time, geographical location, and the methods used for extraction and purification[1][6]. This variability is a major concern because it can directly impact the reproducibility of experimental results, leading to inconsistent data on bioactivity, toxicity, and overall efficacy.

Q2: My experimental results with this compound are inconsistent. How do I know if it's due to batch variability?

A2: Inconsistent results are a hallmark of batch variability. If you observe significant differences in experimental outcomes (e.g., cell viability, protein expression, or other measured endpoints) when using a new batch of this compound under otherwise identical conditions, variability is a likely cause. The first step is to perform a systematic quality control (QC) check on the new batch and compare the data to the previous one.

Q3: What is the most important first step when receiving a new batch of this compound?

A3: Always perform an independent quality assessment before use. Do not rely solely on the vendor's Certificate of Analysis (CoA), as it may not capture all potential impurities or degradation. A High-Performance Liquid Chromatography (HPLC) analysis is the recommended initial step to confirm the identity, purity, and stability of the compound. Comparing the HPLC chromatogram of the new batch to a previously validated, high-quality reference standard is crucial.

Q4: What are the best practices for storing and handling this compound to prevent degradation?

A4: To maintain its integrity, this compound should be stored as a dry powder in a tightly sealed, amber glass vial at -20°C or lower. Protect it from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Before opening the powder container, always allow it to equilibrate to room temperature to prevent condensation.

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Bioactivity in Cell-Based Assays
  • Problem: A new batch of this compound shows significantly reduced or different activity in a functional assay (e.g., decreased activation of a target pathway, altered dose-response curve) compared to a previous batch.

  • Potential Causes:

    • The actual concentration of the active compound is lower than stated due to low purity.

    • The compound has degraded during shipping or storage.

    • The new batch contains impurities that interfere with the assay or inhibit the biological activity.

  • Troubleshooting Workflow:

    G start Inconsistent Bioactivity Observed qc 1. Perform QC Analysis (HPLC/LC-MS) start->qc compare Compare Purity & Identity to Previous Batch / Standard qc->compare purity_ok Purity & Identity OK? compare->purity_ok Yes purity_bad Purity Low or Impurities Present compare->purity_bad No dose_response 2. Perform Full Dose-Response Curve Comparison purity_ok->dose_response contact_vendor Contact Vendor with QC Data. Do Not Use Batch. purity_bad->contact_vendor curves_match Curves Match Previous Batch? dose_response->curves_match curves_mismatch Curves Mismatch (Potency/Efficacy Changed) curves_match->curves_mismatch No end_ok Issue is likely experimental. Troubleshoot assay. curves_match->end_ok Yes investigate_impurities Consider Impurity Effects. May require purification or use of a different batch. curves_mismatch->investigate_impurities assay_check 3. Review Assay Protocol (Solvent, Cell Passage, Reagents) investigate_impurities->assay_check

    Caption: Workflow for troubleshooting inconsistent bioactivity.

Guide 2: Unexpected Cytotoxicity or Off-Target Effects
  • Problem: A new batch of this compound causes unexpected levels of cell death or activates signaling pathways unrelated to its known mechanism of action.

  • Potential Causes:

    • The presence of toxic phytochemical co-extractives from Psoralea corylifolia. The plant is known to contain compounds that can be hepatotoxic at certain concentrations[7].

    • Contamination with residual solvents from the purification process.

    • Presence of a related compound with a different activity profile.

  • Troubleshooting Steps:

    • Review Vendor CoA: Check for information on residual solvents and impurity profiling.

    • Broad Spectrum Analysis: Use LC-MS/MS to screen for known related compounds from Psoralea corylifolia (e.g., psoralen, isopsoralen, bakuchiol)[4][8].

    • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) and compare the LD50 values between the old and new batches.

    • Contact Vendor: If significant toxic impurities are identified, contact the vendor with your data and request a replacement or a different batch.

Section 3: Standardized Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrument and column.

  • Objective: To determine the purity of a this compound sample and identify potential impurities by comparing its chromatogram to a reference standard.

  • Methodology:

    • System: An HPLC system with a UV/PDA detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is commonly used[9].

    • Sample Preparation: Accurately weigh and dissolve the this compound standard and batch samples in methanol or DMSO to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Scan from 200-400 nm; quantify at the absorbance maximum for this compound (approx. 270 nm).

      • Column Temperature: 30°C

    • Data Analysis:

      • Run a blank (solvent only), the reference standard, and the new batch sample.

      • Confirm the retention time of the main peak in the batch sample matches the reference standard.

      • Calculate purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

      • Significant secondary peaks may indicate impurities that require further identification by LC-MS.

Table 1: Example HPLC Gradient Program
Time (minutes) % Acetonitrile (Solvent B)
0.025
25.080
30.0100
35.0100
36.025
40.025
Protocol 2: Assessing Bioactivity via p38 MAPK Activation in C2C12 Cells

This assay uses the well-documented activity of the related compound Corylifol A to stimulate myogenesis via p38 MAPK activation as a functional QC test[3][5].

  • Objective: To functionally test a new batch of this compound/A by measuring its ability to induce the phosphorylation of p38 MAPK in C2C12 myoblasts.

  • Methodology:

    • Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. For experiments, seed cells to be ~80% confluent.

    • Differentiation: To induce differentiation, switch the growth medium to a differentiation medium (DM): DMEM with 2% horse serum.

    • Treatment: On day 2 of differentiation, treat the cells with a vehicle control (e.g., 0.1% DMSO) and a known effective concentration of Corylifol (e.g., 100 nM for Corylifol A) for a specified time (e.g., 24 hours)[3]. Include a positive control from a previously validated batch if available.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blotting:

      • Determine total protein concentration using a BCA assay.

      • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect signal using an ECL substrate and an imaging system.

    • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-p38 signal to the total p38 signal. Compare the fold-change in p-p38 induction between the new batch, the old batch, and the vehicle control. A new batch should induce a comparable level of phosphorylation to a previously validated batch.

Section 4: Key Workflows and Pathways

G lcms lcms dose_response dose_response lcms->dose_response bioassay bioassay compare compare bioassay->compare

Caption: Recommended workflow for qualifying a new this compound batch.

G cluster_0 Cell Membrane cluster_1 Nucleus corylifol Corylifol A receptor Upstream Activator (Receptor/Kinase) corylifol->receptor Activates p38 p38 MAPK receptor->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation myod MyoD p_p38->myod Activates myogenin Myogenin / MHC myod->myogenin Upregulates Transcription myogenesis Myogenesis (Muscle Differentiation) myogenin->myogenesis

Caption: Simplified Corylifol A signaling pathway for bioactivity assays.[3][5][10]

References

Technical Support Center: Quantitative Analysis of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the method validation for the quantitative analysis of Corylifol B, a key isoflavonoid from Psoralea corylifolia.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique. For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended, especially for complex matrices like plasma or tissue extracts.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase C18 column is the most frequently used stationary phase for the separation of flavonoids, including this compound. Typical column dimensions are in the range of 100 mm x 2.1 mm with a particle size of 1.7 µm for UPLC applications, which allows for rapid and high-resolution separations.

Q3: What are the typical mobile phases used for the separation of this compound?

A3: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (typically 0.1%), is commonly employed.[1][2] The gradient allows for the efficient separation of a wide range of compounds with different polarities that are often present in extracts of Psoralea corylifolia.

Q4: How should I prepare my sample for analysis?

A4: For plant material, a common method is extraction with a solvent like 70% ethanol, followed by filtration.[3] For biological matrices such as plasma, a protein precipitation step using a solvent like acetonitrile is typically required, followed by centrifugation to remove the precipitated proteins.[1]

Q5: What are the key parameters to consider during method validation for this compound quantitative analysis?

A5: A full method validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Column overload.[4]1. Replace the column or use a guard column. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations.[4] 3. Column equilibration issues.[5]1. Ensure the pump is working correctly and the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.[4] 2. Air bubbles in the system.[4] 3. Detector lamp aging.1. Use high-purity solvents and filter the mobile phase. Clean the detector cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp if necessary.
Low Sensitivity 1. Low sample concentration. 2. Suboptimal detection wavelength. 3. Inefficient ionization in MS.1. Concentrate the sample if possible. 2. Determine the optimal UV absorbance wavelength for this compound. 3. Optimize MS parameters such as cone voltage and collision energy.
Carryover 1. Adsorption of the analyte to the injector or column. 2. Insufficient needle wash.1. Use a stronger wash solvent for the injector. 2. Optimize the needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocol: UPLC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure based on methods used for the simultaneous quantification of flavonoids from Psoralea corylifolia.[1][2]

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient might be: 0-2 min, 10-50% B; 2-3 min, 50-100% B; 3-3.2 min, 100% B; 3.2-3.5 min, 100-10% B; 3.5-4 min, 10% B.[2]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 8 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transition (Hypothetical for this compound): Based on its structure, a plausible transition would be monitored. For the related compound Corylifol A, the transition is m/z 389.2 → m/z 277.0.[1]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Method Validation Parameters:

  • Specificity: Assessed by comparing the chromatograms of blank samples, samples spiked with this compound, and an internal standard.

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. A linear range of 0.5-100 ng/mL is often achievable for similar compounds.[1]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • LOD and LOQ: Determined by injecting serially diluted solutions of this compound until the signal-to-noise ratio reaches approximately 3 for LOD and 10 for LOQ.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Quantitative Data Summary

Parameter Corylifol A [1]Neobavaisoflavone [1]Bavachin [1]Isobavachalcone [1]Bavachinin [1]
Linearity Range (ng/mL) 0.5 - 1000.5 - 1000.5 - 1000.5 - 1000.5 - 100
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99>0.99
LLOQ (ng/mL) 0.50.50.50.50.5
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15%Within ±15%
Precision (% RSD) <15%<15%<15%<15%<15%
Extraction Recovery (%) >80%>80%>80%>80%>80%
Matrix Effect (%) Within 85-115%Within 85-115%Within 85-115%Within 85-115%Within 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (Psoralea corylifolia) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration injection Inject into UPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantitative analysis of this compound.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

References

Technical Support Center: Optimizing Corylifol B Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to enhancing the recovery of Corylifol B in your bioanalytical research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and quantification of this compound from various biological matrices.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may face during your experimental workflow.

1. Low Recovery of this compound from Plasma/Serum Samples

Question: I am experiencing low recovery of this compound from plasma/serum samples using protein precipitation with acetonitrile. What are the possible causes and how can I improve my recovery?

Answer:

Low recovery of this compound, a prenylated flavonoid, from plasma or serum is a common issue often attributed to several factors:

  • High Protein Binding: this compound, due to its lipophilic nature, likely exhibits significant binding to plasma proteins such as albumin. Standard protein precipitation might not efficiently disrupt these interactions, leading to co-precipitation of the analyte with the protein pellet.

  • Suboptimal Precipitation Conditions: The ratio of acetonitrile to plasma, temperature, and incubation time can all influence precipitation efficiency and analyte recovery.

  • Analyte Stability: this compound may be susceptible to degradation under certain pH or temperature conditions during sample processing.

Troubleshooting Steps:

  • Optimize Protein Precipitation:

    • Solvent Choice: While acetonitrile is a common choice, methanol can also be effective. A comparative study of acetonitrile, methanol, and mixtures thereof is recommended.[1][2] Some studies suggest that for certain compounds, methanol can yield a higher number of extracted features.[1]

    • Solvent to Plasma Ratio: A 3:1 or 4:1 ratio of cold solvent to plasma is a good starting point.[3][4] Insufficient solvent volume may lead to incomplete protein precipitation.

    • Acidification: Adding a small percentage of acid (e.g., 1% formic acid) to the precipitation solvent can help disrupt protein binding and improve the recovery of acidic and neutral compounds.[5]

    • Temperature: Performing the precipitation on ice can minimize potential degradation of the analyte.

  • Disrupt Protein Binding:

    • pH Adjustment: Adjusting the pH of the plasma sample before adding the precipitation solvent can alter the ionization state of both this compound and plasma proteins, potentially reducing their interaction.[5]

    • Use of Disrupting Agents: Incorporating a small amount of a denaturing agent or a chaotropic salt in the initial sample preparation steps can aid in releasing protein-bound this compound.

  • Alternative Extraction Methods:

    • If optimizing protein precipitation does not yield satisfactory results, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which can offer better cleanup and potentially higher recovery for protein-bound analytes.

2. Choosing the Right Liquid-Liquid Extraction (LLE) Solvent for this compound

Question: What is the best solvent for liquid-liquid extraction of this compound from aqueous matrices like urine or plasma?

Answer:

The choice of solvent for LLE is critical and depends on the polarity of this compound and the nature of the biological matrix. This compound is a moderately polar compound.

Recommended Solvents:

  • Ethyl Acetate: This is a versatile solvent with intermediate polarity that has been shown to be effective for the extraction of flavonoids.[6][7]

  • Methyl Tert-Butyl Ether (MTBE): MTBE is another excellent choice for extracting moderately polar compounds from aqueous solutions and is often used in bioanalytical methods.

  • Dichloromethane (DCM): While effective, its use is becoming less common due to safety and environmental concerns.

Optimization Tips for LLE:

  • pH Adjustment: Adjusting the pH of the aqueous sample to slightly acidic (around pH 4-5) can ensure that the phenolic hydroxyl groups of this compound are protonated, making the molecule less polar and more amenable to extraction into an organic solvent.

  • Salting Out: Adding a salt like sodium chloride or ammonium sulfate to the aqueous phase can increase the polarity of the aqueous layer and drive the less polar this compound into the organic phase, thereby improving extraction efficiency.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.

3. Selecting a Solid-Phase Extraction (SPE) Sorbent and Protocol

Question: I want to use Solid-Phase Extraction (SPE) to clean up my this compound samples. Which type of SPE cartridge should I use and what is a good starting protocol?

Answer:

SPE is an excellent technique for obtaining clean extracts and high recovery of this compound. The choice of sorbent is key to a successful extraction.

Recommended SPE Sorbent:

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These sorbents are highly recommended for the extraction of a wide range of compounds, including flavonoids, from aqueous matrices.[8][9][10] Oasis HLB (Hydrophilic-Lipophilic Balanced) is particularly effective as it provides good retention for both polar and non-polar compounds and is not prone to drying out.

Generic SPE Protocol (using Oasis HLB):

A simplified 3-step protocol can be highly effective with water-wettable sorbents like Oasis HLB.[8]

  • Load: Directly load the pre-treated sample (e.g., diluted plasma or urine) onto the SPE cartridge. Pre-treatment may involve dilution with an acidic buffer to improve retention.

  • Wash: Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute: Elute this compound with a stronger organic solvent like methanol or acetonitrile.

For more traditional non-water-wettable sorbents, a 5-step protocol is necessary:

  • Condition: Wet the sorbent with methanol.

  • Equilibrate: Rinse the sorbent with water or an aqueous buffer matching the sample's pH.

  • Load: Apply the sample to the cartridge.

  • Wash: Remove interferences with a weak solvent.

  • Elute: Elute the analyte with a strong organic solvent.

4. Dealing with Matrix Effects in LC-MS/MS Analysis

Question: My this compound signal is inconsistent and shows suppression in some plasma samples. How can I mitigate matrix effects?

Answer:

Matrix effects, which are the alteration of analyte ionization by co-eluting endogenous components of the sample, are a significant challenge in LC-MS/MS bioanalysis.[5][11][12][13][14]

Strategies to Minimize Matrix Effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.

    • Switch to a more selective extraction method: If you are using protein precipitation, consider switching to LLE or, even better, SPE, which provides a much cleaner extract.[11]

    • Optimize your current extraction: Fine-tune your precipitation, LLE, or SPE protocol to be more specific for this compound.

  • Chromatographic Separation:

    • Optimize your HPLC/UPLC method: Adjust the gradient, mobile phase composition, or even the column chemistry to achieve better separation of this compound from the matrix components that are causing ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibration Standards:

    • Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) that has been processed using the same extraction procedure. This helps to compensate for consistent matrix effects.[12]

5. Ensuring the Stability of this compound in Biological Samples

Question: How stable is this compound in plasma and what precautions should I take during sample storage and handling?

Answer:

The stability of flavonoids like this compound in biological matrices can be influenced by temperature, pH, and enzymatic activity.[15]

Recommendations for Ensuring Stability:

  • Storage Temperature: For long-term storage, samples should be kept at -80°C. For short-term storage (a few hours), 4°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation of some analytes.[2][4]

  • pH: Maintaining a slightly acidic pH can help to preserve the stability of phenolic compounds.

  • Antioxidants: For tissue homogenization, the addition of antioxidants like ascorbic acid or EDTA to the homogenization buffer can prevent oxidative degradation.

  • Enzyme Inhibitors: If metabolism is a concern during sample collection and initial handling, the use of enzyme inhibitors (e.g., fluoride for esterases) in the collection tubes may be necessary.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If a sample needs to be analyzed at multiple time points, it is best to aliquot it into smaller volumes before the initial freezing. Studies have shown that while some analytes are stable for several freeze-thaw cycles, others can degrade significantly.[2][4]

Quantitative Data Summary

The following tables summarize typical recovery data for different extraction methods. Please note that these are general values for flavonoids and similar compounds, and specific optimization for this compound is recommended to achieve the best results.

Table 1: Comparison of Protein Precipitation Solvents for Flavonoid Recovery from Plasma

SolventTypical Recovery Range (%)Reference
Acetonitrile80 - 95[1][16]
Methanol75 - 90[1][2]

Table 2: Comparison of LLE Solvents for Flavonoid Recovery from Aqueous Matrices

SolventTypical Recovery Range (%)Reference
Ethyl Acetate85 - 100[6]
Methyl Tert-Butyl Ether80 - 95

Table 3: Typical Recovery for Flavonoids using SPE with a Polymeric Reversed-Phase Sorbent

MatrixSorbentTypical Recovery Range (%)Reference
PlasmaOasis HLB> 90[8][9]
UrineOasis HLB> 90[8]
Tissue HomogenateOasis HLB85 - 100

Experimental Protocols

Protocol 1: Protein Precipitation of this compound from Human Plasma

This protocol is a starting point for the extraction of this compound from plasma using acetonitrile precipitation.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Urine

This protocol provides a general procedure for extracting this compound from urine using ethyl acetate.

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.

  • pH Adjustment:

    • To 500 µL of urine supernatant, add 50 µL of 1 M hydrochloric acid to adjust the pH to approximately 4-5.

  • Extraction:

    • Add 1.5 mL of ethyl acetate to the acidified urine sample.

    • Vortex for 2 minutes to ensure efficient extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Add another 1.5 mL of ethyl acetate to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction of this compound from Tissue Homogenate

This protocol outlines a procedure for SPE using an Oasis HLB cartridge.

  • Tissue Homogenization:

    • Homogenize the tissue sample (e.g., 100 mg) in 1 mL of a suitable buffer (e.g., phosphate-buffered saline with antioxidants) on ice.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Sample Pre-treatment:

    • Take 500 µL of the supernatant and dilute it 1:1 with 4% phosphoric acid in water.

  • SPE Procedure (Oasis HLB 1 cc, 30 mg cartridge):

    • Load: Directly load the 1 mL of pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase for analysis.

Visualizations

Experimental Workflow for this compound Recovery from Plasma

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_processing Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (e.g., Acetonitrile) vortex1->ppt Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) vortex1->lle Option 2 spe Solid-Phase Extraction (e.g., Oasis HLB) vortex1->spe Option 3 centrifuge Centrifuge ppt->centrifuge separate Separate Layers lle->separate evaporate Evaporate to Dryness spe->evaporate centrifuge->evaporate separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for the extraction and analysis of this compound from plasma.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_low_recovery start Low this compound Recovery Observed check_ppt Using Protein Precipitation? start->check_ppt check_lle Using LLE? check_ppt->check_lle No optimize_ppt Optimize PPT: - Increase solvent ratio - Try different solvent (MeOH) - Acidify solvent - Lower temperature check_ppt->optimize_ppt Yes check_spe Using SPE? check_lle->check_spe No optimize_lle Optimize LLE: - Adjust pH of aqueous phase - Add salt ('salting out') - Use a more optimal solvent - Perform multiple extractions check_lle->optimize_lle Yes optimize_spe Optimize SPE: - Check sorbent type (use polymeric) - Optimize wash/elute solvents - Ensure proper conditioning/ equilibration (if needed) check_spe->optimize_spe Yes disrupt_pb Disrupt Protein Binding: - Adjust sample pH - Use denaturing agent optimize_ppt->disrupt_pb final_check Re-evaluate Recovery optimize_ppt->final_check switch_to_lle_spe Switch to LLE or SPE disrupt_pb->switch_to_lle_spe disrupt_pb->final_check switch_to_lle_spe->final_check switch_to_spe Switch to SPE optimize_lle->switch_to_spe optimize_lle->final_check switch_to_spe->final_check optimize_spe->final_check

Caption: A decision tree for troubleshooting low recovery of this compound.

References

troubleshooting unexpected results in Corylifol B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Corylifol B research. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results in their experiments with this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Observed Bioactivity

Question: I am not observing the expected biological effects of this compound in my cell-based assays, or the results are highly variable between experiments. What could be the cause?

Answer:

Several factors can contribute to a lack of consistent bioactivity with flavonoid compounds like this compound. Here are the most common causes and troubleshooting steps:

  • Poor Solubility: this compound, like many flavonoids, has low aqueous solubility. This can lead to precipitation in your cell culture medium and an actual concentration that is much lower than intended.

    • Solution:

      • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

      • Solubility Testing: Before your experiment, visually inspect your final working solution for any signs of precipitation. You can also perform a solubility test by preparing the highest concentration of this compound in your cell culture medium and checking for precipitates after a short incubation at 37°C.

      • Use of Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins, though be aware that these can have their own effects on cells.

  • Compound Instability: Flavonoids can be unstable in cell culture media, degrading over time.[1][2] This is particularly true for compounds with catechol or pyrogallol structures.[1]

    • Solution:

      • Fresh Preparation: Always prepare fresh working solutions of this compound from your stock solution immediately before each experiment.

      • Minimize Light Exposure: Protect your this compound solutions from light to prevent photodegradation.

      • Time-Course Experiments: If you suspect instability over longer incubation periods, consider performing a time-course experiment to determine the optimal treatment duration.

  • Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can bind to flavonoids and reduce their effective concentration.

    • Solution:

      • Serum-Free Conditions: If your experimental design allows, consider performing initial experiments in serum-free or low-serum media to assess the direct effect of this compound.

      • Consistent Serum Lots: If serum is required, use the same lot of serum throughout your experiments to minimize variability.

Issue 2: Unexpected Cytotoxicity at Low Concentrations

Question: I am observing significant cell death at concentrations where this compound is expected to be bioactive, not cytotoxic. What could be happening?

Answer:

Unexpected cytotoxicity can arise from several sources:

  • Solvent Toxicity: As mentioned above, high concentrations of the organic solvent used to dissolve this compound can be toxic to cells.

    • Solution:

      • Solvent Control: Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used for this compound).

      • Titrate Solvent Concentration: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine its cytotoxic threshold in your cell line.

  • Compound Purity: Impurities in your this compound sample could be contributing to the observed cytotoxicity.

    • Solution:

      • Source High-Purity Compound: Ensure you are using a high-purity grade of this compound from a reputable supplier.

      • Analytical Verification: If possible, verify the purity of your compound using analytical techniques such as HPLC.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.

    • Solution:

      • Literature Review: Check the literature for studies using this compound or similar flavonoids in your specific cell line to determine expected cytotoxic concentrations.

      • Dose-Response Curve: Perform a broad dose-response experiment to establish the cytotoxic profile of this compound in your cell line.

Issue 3: Artifacts in Cell Viability Assays (e.g., MTT Assay)

Question: My MTT assay results suggest that this compound is increasing cell viability, which contradicts my other observations. Is this a real effect?

Answer:

This is a known issue with flavonoid compounds. Flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent to formazan in a cell-free system, leading to a false-positive signal that can be misinterpreted as increased cell viability.[3][4][5]

  • Solution:

    • Use an Alternative Assay: It is highly recommended to use a different endpoint for measuring cell viability when working with flavonoids. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative that is not known to be affected by the reducing properties of flavonoids.

    • Cell-Free Control: If you must use the MTT assay, include a control where you add this compound to the cell culture medium in the absence of cells. This will allow you to quantify the direct reduction of MTT by the compound and subtract this background from your experimental values.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a flavonoid isolated from the seeds of Psoralea corylifolia.[6] It has been identified as a carboxylesterase inhibitor.[6] Carboxylesterases are enzymes involved in the metabolism of various drugs and xenobiotics.

Q2: What are the expected biological activities of this compound?

A2: While specific studies on this compound are limited, compounds from Psoralea corylifolia have a wide range of reported biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[6][7][8][9][10] The closely related compound, Corylifol A, has been shown to enhance myogenesis and alleviate muscle atrophy by modulating the p38 MAPK and Akt signaling pathways.[11][12][13][14] It is plausible that this compound may exhibit similar activities, but this requires experimental verification.

Q3: How should I prepare and store this compound solutions?

A3:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity organic solvent like DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Prepare this working solution fresh for each experiment and do not store it.

Q4: What concentrations of this compound are typically used in cell culture experiments?

A4: The optimal concentration of this compound will depend on your specific cell line and experimental endpoint. Based on studies with the related compound Corylifol A, a starting concentration range for initial screening could be from 1 µM to 50 µM.[15] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results in this compound Experiments

Observed Issue Potential Cause Recommended Solution
Inconsistent or no bioactivityPoor solubilityPrepare a stock solution in DMSO; visually inspect for precipitation.
Compound instabilityPrepare fresh working solutions for each experiment; protect from light.
Interaction with media componentsConsider serum-free/low-serum conditions; use a consistent serum lot.
Unexpected cytotoxicitySolvent toxicityInclude a vehicle control; determine the solvent's cytotoxic threshold.
Compound impurityUse a high-purity grade compound; verify purity with HPLC if possible.
Cell line sensitivityReview literature for your cell line; perform a dose-response curve.
Artifacts in MTT assayDirect reduction of MTT by this compoundUse an alternative assay like the SRB assay; include a cell-free control.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to achieve your final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, proceed with your desired downstream assays (e.g., cell viability assay, protein extraction for Western blot).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is adapted from studies on Corylifol A and can be used as a starting point for investigating the effects of this compound on protein expression and signaling.[14][16][17]

  • Cell Lysis:

    • After treatment with this compound, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-phospho-Akt, or their total protein counterparts) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock This compound Stock (in DMSO) working Working Solutions (in Culture Medium) stock->working Dilution treatment Treatment working->treatment cells Cell Culture cells->treatment viability Cell Viability Assay (e.g., SRB) treatment->viability western Western Blot treatment->western hplc HPLC Analysis treatment->hplc data Data Interpretation viability->data western->data hplc->data

Caption: A generalized workflow for in vitro experiments with this compound.

signaling_pathway Note: This is a simplified representation of signaling pathways activated by the related compound Corylifol A. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor p38 p38 MAPK receptor->p38 akt Akt receptor->akt transcription Transcription Factors p38->transcription akt->transcription corylifol_a Corylifol A (related compound) corylifol_a->receptor gene_expression Gene Expression (e.g., Myogenesis) transcription->gene_expression

Caption: Postulated signaling pathway for this compound based on Corylifol A data.

References

Technical Support Center: Refining Animal Dosing Protocols for Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining animal dosing protocols for Corylifol B, a compound isolated from Psoralea corylifolia. Due to the limited availability of specific in vivo data for this compound, this guide leverages data from the structurally related and more extensively studied compound, Corylifol A, to provide a framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: I cannot find any established in vivo dosing protocols for this compound. Where should I start?

A1: It is a common challenge when working with novel or less-studied compounds. The recommended approach is to start with a literature review of structurally similar compounds from the same source. In this case, Corylifol A, also from Psoralea corylifolia, has published in vivo data. This can provide a logical starting point for dose-range finding studies. Additionally, in vitro efficacy data for this compound can be used to estimate a starting dose. For example, its antibacterial activity has been noted with MIC values between 0.009 and 0.073 mM.[1]

Q2: What are the key considerations when designing a dose-range finding study for a compound like this compound?

A2: A well-designed dose-range finding study should include:

  • A wide range of doses: Based on in vitro data and data from similar compounds (like Corylifol A), you might test doses spanning several orders of magnitude (e.g., 1, 10, and 100 mg/kg).

  • Multiple routes of administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will significantly impact bioavailability. Consider the intended clinical application and the physicochemical properties of this compound.

  • Toxicity monitoring: Closely observe the animals for any signs of toxicity, including changes in weight, behavior, and food/water intake. Plan for histological analysis of major organs at the end of the study.

  • Pharmacokinetic (PK) analysis: If possible, include satellite groups for blood sampling to determine key PK parameters like Cmax, Tmax, and half-life.

Q3: What is the reported bioavailability of compounds from Psoralea corylifolia?

A3: Many compounds from Psoralea corylifolia, including Corylifol A, are reported to have poor bioavailability.[2] For instance, the maximal plasma concentration (Cmax) of Corylifol A was found to be 8.87 ng/mL after a single oral dose of a 2.0 g/kg Psoralea corylifolia extract, and 1.70 ng/mL after a 1.2 g/kg dose of the extract.[2] This suggests that extensive first-pass metabolism may occur. Researchers should consider this when determining the route of administration and dosage.

Q4: Are there any known toxicities associated with Psoralea corylifolia extracts or their components?

A4: Yes, long-term or excessive administration of Psoralea corylifolia can lead to toxic reactions in the liver, kidney, skin, and reproductive system.[3] Some studies have specifically investigated the hepatotoxicity of certain components. Therefore, it is crucial to include comprehensive toxicological assessments in your animal studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable efficacy at predicted doses. 1. Poor bioavailability of this compound. 2. Rapid metabolism and clearance. 3. The chosen animal model is not sensitive to the compound. 4. Incorrect route of administration.1. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism. 2. Increase the dosing frequency based on pharmacokinetic data if available. 3. Review the literature to ensure the animal model is appropriate for the expected biological activity. 4. Formulate this compound with bioavailability enhancers, if compatible.
High variability in animal responses. 1. Inconsistent dosing technique. 2. Variability in the formulation of the dosing solution. 3. Genetic variability within the animal strain. 4. Underlying health issues in some animals.1. Ensure all personnel are properly trained in the dosing technique. 2. Prepare fresh dosing solutions for each experiment and ensure homogeneity. 3. Increase the number of animals per group to improve statistical power. 4. Source animals from a reputable supplier and allow for an adequate acclimatization period.
Signs of toxicity at low doses. 1. The compound may have a narrow therapeutic window. 2. The vehicle used for formulation is causing toxicity. 3. Off-target effects of the compound.1. Conduct a more detailed dose-escalation study with smaller dose increments. 2. Run a vehicle-only control group to assess the toxicity of the formulation itself. 3. Consider profiling the compound against a panel of receptors and enzymes to identify potential off-target activities.

Data Presentation: Corylifol A Dosing and Pharmacokinetics

The following tables summarize the available quantitative data for Corylifol A, which can be used as a reference for designing studies with this compound.

Table 1: In Vivo Dosing of Corylifol A in Mice

Dose Route of Administration Animal Model Duration Observed Effect
10 mg/kgOralDexamethasone-induced muscle atrophy12 daysRecovered muscle mass and increased grip strength.[4]
10 mg/kgOraldb/db diabetic mice40 daysImproved muscle strength and mitochondrial function.[4]
15 mg/kg & 30 mg/kgNot specifiedC26 tumour-bearing mice (cancer cachexia)Not specifiedAmeliorated muscle wasting.[5]
10 mg/kgIntramuscularBALB/c miceSingle doseUsed for in vivo muscle autophagy flux observation.[5]

Table 2: In Vitro Efficacy of Corylifol A

Concentration Cell Line Effect
10, 50, 100 nMC2C12 myoblastsEnhanced myogenesis.[6]
4.6 µg/mL (IC50)HepG2 (hepatocellular carcinoma)Cytotoxic activity.[2]
13.5 µg/mL (IC50)Hep3B (hepatocellular carcinoma)Cytotoxic activity.[2]

Table 3: Pharmacokinetic Parameters of Corylifol A in Rats (from Psoralea corylifolia extract)

Parameter Oral Dose of Extract Value
Cmax2.0 g/kg8.87 ng/mL
Cmax1.2 g/kg1.70 ng/mL

Experimental Protocols

Detailed Methodology: In Vivo Efficacy Study of Corylifol A in a Dexamethasone-Induced Muscle Atrophy Mouse Model

This protocol is adapted from a study on Corylifol A and can serve as a template for designing a similar study for this compound.[4]

  • Animal Model: 8-week-old male C57BL/6N mice.

  • Acclimatization: House the animals for at least one week before the experiment under standard conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the mice into four groups (n=8-10 per group):

    • Vehicle control

    • Dexamethasone (DEX) + Vehicle

    • DEX + this compound (low dose)

    • DEX + this compound (high dose)

  • Dosing Solution Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., 9% Solutol + 10% DMSO in saline).[4]

    • Prepare fresh on each day of dosing.

  • Administration:

    • Administer this compound or vehicle orally once daily for 12 days.

    • From day 3 to day 12, induce muscle atrophy by intraperitoneal injection of dexamethasone (20 mg/kg/day).

  • Monitoring:

    • Record body weight daily.

    • Perform functional tests like grip strength measurement before the start of the study and at the end.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest tissues.

    • Dissect and weigh specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).

    • Perform histological analysis (e.g., H&E staining) to measure muscle fiber cross-sectional area.

    • Conduct molecular analysis (e.g., Western blotting, qPCR) on muscle tissue to investigate relevant signaling pathways.

Mandatory Visualizations

experimental_workflow cluster_preclinical Phase 1: Preclinical Assessment cluster_dosing Phase 2: Dose-Range Finding cluster_efficacy Phase 3: Efficacy Studies in_vitro In Vitro Efficacy & Toxicity (e.g., cell viability, target engagement) dose_range Dose-Range Finding Study (acute/sub-acute toxicity) in_vitro->dose_range lit_review Literature Review (similar compounds, e.g., Corylifol A) lit_review->dose_range pk_study Pharmacokinetic (PK) Study (single dose) dose_range->pk_study efficacy_model Chronic Dosing in Disease Model (e.g., muscle atrophy model) pk_study->efficacy_model pd_markers Pharmacodynamic (PD) Marker Analysis efficacy_model->pd_markers

Caption: A generalized workflow for establishing an animal dosing protocol for a novel compound.

signaling_pathway cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways corylifol_a Corylifol A p38 p38 MAPK corylifol_a->p38 akt Akt corylifol_a->akt nfkb NF-κB corylifol_a->nfkb inhibits myod MyoD p38->myod myogenesis Myogenesis akt->myogenesis promotes murf1 MuRF1/MAFbx akt->murf1 inhibits myogenin Myogenin/MHC myod->myogenin myogenin->myogenesis nfkb->murf1 atrophy Muscle Atrophy murf1->atrophy

Caption: Signaling pathways modulated by Corylifol A in skeletal muscle.[6][7]

References

Validation & Comparative

Unveiling the Biological Promise of Corylifol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Corylifol B, a natural compound isolated from the plant Psoralea corylifolia. While the synthesis of related compounds has been achieved, to date, published data on the biological activity of a synthetically produced version of this compound for direct comparison is not available. This document, therefore, focuses on the experimentally determined biological activities of what is understood to be naturally sourced this compound and compares its performance with other relevant compounds where data is available.

Executive Summary

This compound, a chalcone isolated from Psoralea corylifolia, has demonstrated notable antibacterial properties. This guide summarizes the available quantitative data on its biological activities, including antibacterial, anti-inflammatory, and antioxidant effects. Detailed experimental protocols for the key assays are provided to enable researchers to replicate and build upon these findings. Furthermore, signaling pathways potentially modulated by this compound, based on studies of related compounds from the same plant, are illustrated.

Data Presentation

Table 1: Antibacterial Activity of this compound and Comparators
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)8 or 16 µg/mL
IsobavachalconeMethicillin-Resistant Staphylococcus aureus (MRSA)8 or 16 µg/mL
BakuchiolMethicillin-Resistant Staphylococcus aureus (MRSA)8 µg/mL
Table 2: Anti-inflammatory and Antioxidant Activities of Psoralea corylifolia Extracts and Related Compounds
Test SubstanceBiological ActivityAssayResult (IC50)
Psoralea corylifolia ethanolic extractAntioxidantDPPH radical scavenging166.61 µg/ml[1]
Psoralea corylifolia methanolic extractAntioxidantDPPH radical scavenging0.14 ± 0 mg/l[2]
7-O-isoprenylcorylifol AAnti-inflammatoryLPS-induced nitric oxide (NO) generation≤ 36.65 μM[3]
BakuchiolAnti-inflammatoryLPS-induced nitric oxide (NO) generation≤ 36.65 μM[3]
PsoralidinAnti-inflammatoryLPS-induced nitric oxide (NO) generation≤ 36.65 μM[3]

Note: IC50 is the half maximal inhibitory concentration.

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • Test compound (this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Sample Preparation: Various concentrations of the test compound are prepared.

  • Reaction Mixture: A defined volume of the DPPH solution is added to each concentration of the test sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the inflammatory response in cells.

Materials:

  • Test compound (this compound)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined.

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Comparison Corylifol_B This compound (Synthetic or Natural) Antibacterial Antibacterial Assay (MIC) Corylifol_B->Antibacterial Antioxidant Antioxidant Assay (DPPH) Corylifol_B->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Corylifol_B->Anti_inflammatory MIC_Value Determine MIC Value Antibacterial->MIC_Value IC50_DPPH Calculate IC50 (DPPH) Antioxidant->IC50_DPPH IC50_NO Calculate IC50 (NO) Anti_inflammatory->IC50_NO Comparison Compare with Alternatives MIC_Value->Comparison IC50_DPPH->Comparison IC50_NO->Comparison

Caption: Workflow for evaluating the biological activity of this compound.

Postulated Anti-inflammatory Signaling Pathway

Based on the activity of related compounds from Psoralea corylifolia, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK Corylifol_B This compound (Postulated) Corylifol_B->IKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Inflammatory_Genes induces

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

A Comparative Guide to the Analytical Quantification of Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Corylifol B, a prominent bioactive compound isolated from the seeds of Psoralea corylifolia. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, which is fundamental for pharmacokinetic, quality control, and drug development studies. This document presents a cross-validation perspective on commonly employed methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Mass Spectrometry (HPLC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information is compiled from published experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification is a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the performance characteristics of different analytical techniques based on available literature.

ParameterHPLC-UVHPLC-MSUPLC-MS/MS
Linearity (R²) >0.999>0.99>0.999
Limit of Detection (LOD) ~50-100 ng/mL[1]~0.5-10 ng/mL[1]Sub-ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically >150 ng/mL~1.5-30 ng/mLng/mL to pg/mL range
Precision (RSD%) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 8% (Inter-day)[1]< 15%
Accuracy/Recovery (%) 96.3% - 102.3%[1]95.3% - 108.2%[1]85% - 115%
Selectivity ModerateHighVery High
Cost LowModerateHigh
Throughput ModerateModerateHigh

Note: The quantitative data presented is a synthesis from multiple sources. Direct cross-validation studies for this compound are limited; therefore, some data is extrapolated from the analysis of other compounds from Psoralea corylifolia under similar chromatographic conditions.

Signaling Pathway of this compound in Muscle Atrophy

This compound has been shown to play a role in cellular signaling pathways related to muscle atrophy. One of the key pathways identified is the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for cellular energy homeostasis and mitochondrial biogenesis. The following diagram illustrates the proposed mechanism of action of this compound in ameliorating muscle atrophy through the activation of the AMPK pathway.[2][3]

CorylifolB_AMPK_Pathway CorylifolB This compound AMPK AMPKα CorylifolB->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis TFAM->MitoBiogenesis Suppression MitoBiogenesis->Suppression MuscleAtrophy Muscle Atrophy Suppression->MuscleAtrophy

Caption: this compound activates the AMPK signaling pathway, leading to mitochondrial biogenesis and the suppression of muscle atrophy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the quantification of this compound using HPLC-UV, HPLC-MS, and UPLC-MS/MS, based on methods reported in the literature.

HPLC-UV Method

This method is suitable for routine quality control and quantification in simpler matrices where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typical.[1]

    • Example Gradient: Start with 15% acetonitrile, increasing to 80% over 60 minutes.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection Wavelength: 246 nm.[1]

  • Sample Preparation:

    • Extraction of this compound from the matrix using a suitable solvent (e.g., methanol or ethanol).

    • Sonication or vortexing to ensure complete extraction.

    • Centrifugation to remove particulate matter.

    • Filtration of the supernatant through a 0.45 µm filter before injection.

  • Quantification: Based on a calibration curve generated from a series of standard solutions of this compound.

HPLC-MS Method

This method offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for more complex matrices and lower concentration levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ion trap or quadrupole).

  • Column and Mobile Phase: Similar to the HPLC-UV method.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds like this compound.[1]

  • MS Parameters:

    • Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas Temperature: ~350 °C.

    • Nebulizer Pressure: ~30-50 psi.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for very complex matrices to minimize matrix effects.

  • Quantification: Based on the peak area of the specific m/z ion of this compound in SIM mode, correlated with a calibration curve.

UPLC-MS/MS Method

This is the most sensitive and selective method, ideal for bioanalytical studies such as pharmacokinetics where very low concentrations of the analyte need to be quantified in complex biological fluids.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to achieve higher resolution and faster analysis times.

  • Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: ESI in negative ion mode.

  • MS/MS Parameters:

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This transition is monitored for quantification.

  • Sample Preparation: For biological samples (plasma, urine, etc.), protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.

  • Quantification: Based on the peak area of the specific MRM transition, using an internal standard for normalization and a calibration curve.

Experimental Workflow

The following diagram outlines a general workflow for the analytical quantification of this compound, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV HPLC_MS HPLC-MS Cleanup->HPLC_MS UPLC_MSMS UPLC-MS/MS Cleanup->UPLC_MSMS Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram HPLC_MS->Chromatogram UPLC_MSMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the quantification of this compound.

References

Reproducing Published Findings on Corylifol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the biological activities of compounds derived from Psoralea corylifolia, this guide aims to provide a comprehensive overview of published findings. While the initial focus of this guide was Corylifol B, a thorough review of the scientific literature reveals a significant scarcity of detailed studies on its specific biological effects and mechanisms of action. In contrast, its isomer, Corylifol A, has been extensively studied, particularly for its role in myogenesis and the alleviation of muscle atrophy.

Therefore, this guide will present the available data on Corylifol A as a primary example, offering a framework for the kind of analysis that could be applied to this compound should more research become available. We will detail the experimental protocols, quantitative data, and signaling pathways associated with Corylifol A's effects, providing a valuable resource for researchers in this field.

Comparative Analysis of Bioactive Compounds from Psoralea corylifolia

Psoralea corylifolia is a plant rich in various bioactive compounds, including flavonoids, coumarins, and meroterpenes.[1] While several of these compounds, such as bakuchiol, psoralen, and bavachin, have been investigated for their therapeutic properties, Corylifol A stands out for its well-documented effects on muscle health.[2][3]

Table 1: Summary of Quantitative Data on the Effects of Corylifol A on Myogenesis

Experimental ModelTreatmentOutcome MeasureResultReference
C2C12 myoblastsCorylifol A (100 nM)MyoD transactivation2.3-fold increase compared to control[2]
C2C12 myoblastsCorylifol A (10, 50, 100 nM)MHC, myogenin, and MyoD expressionDose-dependent increase[2]
Dexamethasone-induced atrophic myotubesCorylifol A (100 nM)Phosphorylated NF-κB, MuRF1, MAFbx, myostatin expressionDecreased expression compared to dexamethasone alone[2]
Dexamethasone-induced atrophic myotubesCorylifol A (100 nM)Phosphorylated Akt expressionIncreased expression compared to dexamethasone alone[2]
db/db diabetic miceCorylifol A (10 mg/kg/day) for 40 daysGrip strengthSignificant enhancement compared to untreated db/db mice[4]
db/db diabetic miceCorylifol A (10 mg/kg/day) for 40 daysBlood glucose levelsSignificant reduction compared to untreated db/db mice[4]

Key Experimental Protocols for Reproducing Findings on Corylifol A

To facilitate the reproduction of the key findings on Corylifol A, detailed methodologies for the principal experiments are provided below.

Myoblast Differentiation and Immunostaining[2]
  • Cell Culture: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once the cells reach confluence.

  • Treatment: Corylifol A is added to the differentiation medium at the desired concentrations (e.g., 10, 50, and 100 nM).

  • Immunostaining: After 3 days of differentiation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA). Cells are then incubated with a primary antibody against myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Analysis: The number of MHC-positive multinucleated myotubes is quantified using fluorescence microscopy.

Western Blot Analysis[2][3]
  • Protein Extraction: Cells or muscle tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and incubated with primary antibodies against target proteins (e.g., MHC, MyoD, myogenin, phospho-p38, phospho-Akt, NF-κB, MuRF1, MAFbx).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of Muscle Atrophy[3][5]
  • Animal Model: Male BALB/c mice or db/db mice are used.

  • Induction of Atrophy: Muscle atrophy can be induced by dexamethasone treatment or in a model of type 2 diabetes (db/db mice).

  • Treatment: Corylifol A is administered orally or via intraperitoneal injection at a specified dose (e.g., 10 mg/kg/day).

  • Functional Assessment: Muscle function is assessed by measuring grip strength.

  • Histological and Molecular Analysis: At the end of the treatment period, muscle tissues are collected for histological analysis (e.g., hematoxylin and eosin staining to measure cross-sectional area) and western blot analysis of key signaling proteins.

Signaling Pathways Modulated by Corylifol A

Corylifol A has been shown to exert its effects on muscle cells through the modulation of several key signaling pathways. These interactions are crucial for its observed therapeutic effects.

Myogenesis Promoting Pathway

Corylifol A promotes myogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of myoblast differentiation.[2]

Myogenesis_Pathway Corylifol_A Corylifol A p38_MAPK p38 MAPK Corylifol_A->p38_MAPK activates MyoD MyoD p38_MAPK->MyoD activates Myogenin Myogenin MyoD->Myogenin induces MHC MHC Myogenin->MHC induces Myoblast_Differentiation Myoblast Differentiation MHC->Myoblast_Differentiation

Corylifol A promotes myogenesis via p38 MAPK activation.
Muscle Atrophy Alleviation Pathways

In conditions of muscle atrophy, Corylifol A demonstrates a dual mechanism of action: it inhibits catabolic pathways and activates anabolic pathways.[2]

Muscle_Atrophy_Alleviation cluster_catabolic Catabolic Pathway cluster_anabolic Anabolic Pathway NFkB NF-κB E3_Ligases MuRF1, MAFbx NFkB->E3_Ligases Myostatin Myostatin NFkB->Myostatin Protein_Degradation Protein Degradation E3_Ligases->Protein_Degradation Myostatin->Protein_Degradation Akt Akt Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Corylifol_A Corylifol A Corylifol_A->NFkB inhibits Corylifol_A->Akt activates

Corylifol A's dual action on catabolic and anabolic pathways in muscle atrophy.

Experimental Workflow for Investigating Corylifol A

The following diagram outlines a typical experimental workflow for characterizing the effects of Corylifol A on muscle cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C2C12 C2C12 Myoblasts Differentiation Induce Differentiation + Corylifol A C2C12->Differentiation Atrophy_Induction Induce Atrophy (Dexamethasone) + Corylifol A C2C12->Atrophy_Induction Immunostaining Immunostaining (MHC) Differentiation->Immunostaining Western_Blot_invitro Western Blot (Myogenic & Atrophy Markers) Differentiation->Western_Blot_invitro Atrophy_Induction->Western_Blot_invitro Data_Analysis Data Analysis & Interpretation Immunostaining->Data_Analysis Western_Blot_invitro->Data_Analysis Mice Mouse Model (e.g., db/db or Dexamethasone) Treatment Treat with Corylifol A Mice->Treatment Grip_Strength Grip Strength Test Treatment->Grip_Strength Tissue_Collection Muscle Tissue Collection Treatment->Tissue_Collection Grip_Strength->Data_Analysis Histology Histology (CSA) Tissue_Collection->Histology Western_Blot_invivo Western Blot (Signaling Proteins) Tissue_Collection->Western_Blot_invivo Histology->Data_Analysis Western_Blot_invivo->Data_Analysis

Workflow for studying the effects of Corylifol A on muscle cells.

References

Independent Verification of Corylifol B's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct independent verification of the specific mechanism of action for Corylifol B remains to be extensively documented in publicly available research, a comparative analysis of its isomer, Bavachin, and the structurally related compound, Corylifol A, provides significant insights into its likely biological activities. Studies on these related compounds from Psoralea corylifolia reveal a consistent pattern of anti-inflammatory and tissue-protective effects, primarily through the modulation of key signaling pathways involved in inflammation, muscle atrophy, and mitochondrial function.

This guide synthesizes the current understanding of the mechanisms of action for Corylifol A and Bavachin, presenting experimental data and protocols to offer a framework for inferring the probable therapeutic pathways of this compound.

Comparative Analysis of Key Bioactive Compounds from Psoralea corylifolia

The primary therapeutic activities attributed to Corylifol A and Bavachin, and by extension, likely this compound, revolve around their ability to counteract inflammatory processes and protect against cellular stress and degradation.

Anti-inflammatory and Anti-atrophic Mechanisms

Both Corylifol A and Bavachin have demonstrated potent effects in ameliorating muscle atrophy, a condition often driven by chronic inflammation.[1][2] Their mechanisms converge on the suppression of pro-inflammatory cytokines and the modulation of signaling pathways that regulate protein synthesis and degradation.

One key pathway identified for Corylifol A involves the direct inhibition of Thousand-and-one amino acid kinase 1 (TAOK1). This inhibition subsequently downregulates the p38-MAPK/FoxO3 signaling cascade, a critical pathway in muscle protein degradation.[3]

Similarly, both Corylifol A and Bavachin have been shown to suppress the activation of nuclear factor-κB (NF-κB), a central regulator of inflammation.[1] By inhibiting NF-κB, these compounds reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[1][2]

Furthermore, they promote muscle protein synthesis by activating the AKT signaling pathway.[1][2] This dual action of inhibiting protein breakdown and promoting protein synthesis underscores their potential in combating muscle wasting conditions.

Enhancement of Mitochondrial Function

A significant aspect of the mechanism of action for both Corylifol A and Bavachin is their ability to improve mitochondrial quality control.[1][2] They achieve this by:

  • Promoting Mitochondrial Biogenesis: Activating the AMP-activated protein kinase (AMPKα)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway, which in turn targets NRF1 and TFAM to stimulate the production of new mitochondria.[1]

  • Regulating Mitochondrial Dynamics: Influencing the expression of proteins involved in mitochondrial fusion and fission.[1]

  • Upregulating Mitophagy: Enhancing the clearance of damaged mitochondria through the upregulation of mitophagy factors like p62, Parkin, PINK1, and BNIP3.[1]

By improving mitochondrial health, these compounds can mitigate oxidative stress and enhance cellular energy metabolism, contributing to their overall protective effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental findings for Corylifol A and Bavachin.

Table 1: Effects of Corylifol A on Muscle Atrophy in C26 Tumour-Bearing Mice [3]

Treatment GroupBody Weight (g)Gastrocnemius Muscle Weight/Body Weight (%)
C26 Model Group21.66 ± 0.560.45 ± 0.01
Corylifol A (15 mg/kg)-0.53 ± 0.02
Corylifol A (30 mg/kg)23.59 ± 0.940.54 ± 0.01

Table 2: Comparative Effects of Bavachin and Corylifol A on Muscle Atrophy Factors in Dexamethasone-Treated Mice [1]

Treatment GroupMyostatin Protein Expression (relative to control)Atrogin-1 Protein Expression (relative to control)MuRF-1 Protein Expression (relative to control)
DEXIncreasedIncreasedIncreased
DEX + Bavachin (10 mg/kg)Significantly InhibitedSignificantly InhibitedSignificantly Inhibited
DEX + Corylifol A (10 mg/kg)Significantly InhibitedSignificantly InhibitedSignificantly Inhibited

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Corylifol A and the shared pathways of Corylifol A and Bavachin.

Corylifol_A_Mechanism Corylifol_A Corylifol A TAOK1 TAOK1 Corylifol_A->TAOK1 inhibits p38_MAPK p38-MAPK TAOK1->p38_MAPK FoxO3 FoxO3 p38_MAPK->FoxO3 UPS Ubiquitin Proteasome System (UPS) FoxO3->UPS Autophagy Autophagy FoxO3->Autophagy Muscle_Atrophy Muscle Atrophy UPS->Muscle_Atrophy Autophagy->Muscle_Atrophy

Caption: Corylifol A inhibits the TAOK1/p38-MAPK/FoxO3 pathway to reduce muscle atrophy.

Shared_Mechanisms cluster_compounds Bioactive Compounds cluster_inflammation Inflammatory Pathway cluster_anabolic Anabolic Pathway cluster_mitochondria Mitochondrial Quality Control Corylifol_A Corylifol A NF_kB NF-κB Corylifol_A->NF_kB inhibits AKT AKT Corylifol_A->AKT activates AMPK AMPKα Corylifol_A->AMPK activates Mitophagy Mitophagy Corylifol_A->Mitophagy upregulates Bavachin Bavachin Bavachin->NF_kB inhibits Bavachin->AKT activates Bavachin->AMPK activates Bavachin->Mitophagy upregulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Muscle_Atrophy Muscle Atrophy Inflammatory_Cytokines->Muscle_Atrophy Protein_Synthesis Protein Synthesis AKT->Protein_Synthesis Improved_Muscle_Function Improved Muscle Function Protein_Synthesis->Improved_Muscle_Function PGC1a PGC-1α AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Improved_Muscle_Function Mitophagy->Improved_Muscle_Function

Caption: Shared anti-inflammatory and pro-myogenic pathways of Corylifol A and Bavachin.

Experimental Protocols

Animal Models
  • Dexamethasone-Induced Muscle Atrophy Model: Eight-week-old male C57BL/6N mice were randomly divided into groups: control, dexamethasone (DEX), DEX + bavachin (10 mg/kg/day), and DEX + corylifol A (10 mg/kg/day).[1]

  • Cancer Cachexia Model: Male BALB/c mice (6-8 weeks old) were used. A C26 tumour-bearing mouse model was established to induce cancer cachexia.[3][4]

  • Type 2 Diabetic Mice Model: Twelve-week-old male db/db mice were administered bavachin (10 mg/kg) or corylifol A (10 mg/kg) for 40 days.[1]

Cell Culture Experiments
  • C2C12 Myoblast Differentiation: C2C12 mouse skeletal myoblasts were differentiated in the presence of various compounds isolated from P. corylifolia to assess their myogenic potential.[5][6]

  • Dexamethasone-Induced Myotube Atrophy: Differentiated C2C12 myotubes were treated with dexamethasone to induce an atrophic condition in vitro.[5][7]

  • TNF-α-Induced Myotube Atrophy: C2C12 myotubes were treated with TNF-α to induce an in vitro model of inflammation-driven muscle atrophy.[4]

Biochemical Assays
  • Western Blotting: Protein expression levels of key signaling molecules (e.g., NF-κB, AKT, p38 MAPK, myostatin, atrogin-1, MuRF-1) were measured in muscle tissue lysates or cell lysates.[1][4][5]

  • Immunostaining: Myosin heavy chain (MHC) and DAPI staining were used to visualize and quantify myotube formation and nuclear number in C2C12 cells.[5]

  • Biotin-Streptavidin Pull-down Assay: This method was used to identify the direct binding targets of Corylifol A.[4]

  • Microscale Thermophoresis (MST) Binding Assay: Used to confirm the binding affinity of Corylifol A to its target protein.[4]

  • Luciferase Reporter Assay: MyoD-responsive reporter gene assays were performed to measure the transcriptional activity of MyoD in C2C12 myoblasts.[5]

  • Metabolite Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) were used to identify and quantify metabolites of Corylifol A.[8]

Conclusion and Inferred Mechanism for this compound

While direct experimental verification for this compound is limited, the available evidence from its isomer Bavachin and the related compound Corylifol A strongly suggests a shared mechanism of action. It is highly probable that this compound exerts its therapeutic effects through:

  • Anti-inflammatory Action: Inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production.

  • Anti-atrophic Effects: Suppression of muscle protein degradation pathways (potentially including the TAOK1/p38-MAPK/FoxO3 axis) and simultaneous activation of protein synthesis via the AKT pathway.

  • Mitochondrial Enhancement: Improvement of mitochondrial function through the activation of AMPKα-mediated biogenesis and the upregulation of mitophagy.

Further research is warranted to independently verify these mechanisms specifically for this compound and to elucidate any potential differences in potency or target affinity compared to its related compounds. However, the existing data provides a robust foundation for understanding the probable biological activities of this compound and guiding future investigations.

References

Comparative Efficacy of Corylifol A and Other Carboxylesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Corylifol A with other notable carboxylesterase (CES) inhibitors, supported by experimental data. This document aims to serve as a valuable resource for studies involving drug metabolism, pharmacokinetics, and the development of novel therapeutics targeting carboxylesterases.

Carboxylesterases are a crucial class of enzymes involved in the hydrolysis of a wide array of ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs.[1] The two primary isoforms in humans, CES1 and CES2, play significant roles in drug metabolism and disposition.[2] Inhibition of these enzymes can modulate the pharmacokinetic profiles of substrate drugs, presenting a strategy to enhance therapeutic efficacy or mitigate toxicity.[3] This guide focuses on Corylifol A, a natural phenolic compound isolated from Psoralea corylifolia, and compares its inhibitory potential against other well-characterized carboxylesterase inhibitors.[4]

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of various compounds against human carboxylesterase isoforms is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available data for Corylifol A and other representative carboxylesterase inhibitors.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Corylifol A hCES20.620.87Not specified[4]
Benzil hiCE (hCE2)-0.015Pan CE Inhibitor[3]
hCE1-0.045[3]
Loperamide hiCE (hCE2)-1.5Competitive[3]
Trifluoroketones Human CEs-as low as 0.0003Reversible[3]
Magnolol hCE1 & hCE2--Mixed[5]
β-Lapachone hCE1-1.2Reversible
hiCE (hCE2)-0.1
Nordihydroguaiaretic acid (NDGA) hCES1-13.3Not specified[6]
Physostigmine hCES2-0.3Not specified[6]
Bis(4-nitrophenyl) phosphate (BNPP) CEs--Irreversible[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a representative protocol for an in vitro carboxylesterase inhibition assay.

In Vitro Carboxylesterase Inhibition Assay Protocol

1. Materials and Reagents:

  • Human liver microsomes (HLMs) or recombinant human CES1 and CES2 enzymes.

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test inhibitor (e.g., Corylifol A) dissolved in dimethyl sulfoxide (DMSO).

  • Probe substrate:

    • For CES2: Fluorescein diacetate (FD) or Irinotecan (CPT-11).[7]

    • For CES1: Imidapril or o-nitrophenyl acetate.[3][6]

  • Positive control inhibitor (e.g., Loperamide for CES2).[7]

  • Acetonitrile (for reaction termination).

  • 96-well microplate.

  • Microplate reader (fluorescence or absorbance, depending on the substrate).

2. Assay Procedure:

  • Prepare a stock solution of the test inhibitor and serially dilute it in DMSO to obtain a range of concentrations.

  • In a 96-well microplate, prepare the incubation mixture (total volume of 200 µL) containing:

    • 2 µL of DMSO or inhibitor solution at various concentrations.

    • Recombinant CES1 or CES2 enzyme (e.g., 5 µg/mL final concentration) or HLMs (e.g., 2 µg/mL final concentration).[7]

    • 194 µL of PBS (pH 7.4).[7]

  • Include two control groups: a no-inhibitor control (with 2 µL of DMSO) representing 100% enzyme activity, and a positive control with a known inhibitor.[7]

  • Pre-incubate the plate at 37°C for 3 minutes.[7]

  • Initiate the reaction by adding the probe substrate (e.g., 2 µL of 5 µM FD for CES2).[7]

  • Monitor the reaction progress by measuring the fluorescence or absorbance at appropriate wavelengths over a specific time period using a microplate reader.

  • For drug substrates like CPT-11, the reaction is typically terminated after a set incubation time by adding an equal volume of cold acetonitrile. The mixture is then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., SN-38).[7]

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Normalize the reaction rates to the no-inhibitor control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve using software like GraphPad Prism.[8]

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of inhibition is vital for drug development. Carboxylesterases hydrolyze ester-containing substrates through a serine hydrolase mechanism involving a catalytic triad (Ser-His-Glu). Inhibitors can interfere with this process through various mechanisms.

Carboxylesterase_Inhibition cluster_hydrolysis Carboxylesterase-Mediated Hydrolysis cluster_inhibition Inhibition Pathways cluster_reversible Reversible Inhibition CES Carboxylesterase (Active Site: Ser-His-Glu) Intermediate Acyl-Enzyme Intermediate CES->Intermediate Acylation (Alcohol released) Product1 Carboxylic Acid (R-COOH) CES->Product1 Release Product2 Alcohol (R'-OH) CES->Product2 Substrate Ester Substrate (R-CO-OR') Substrate->CES Binding Intermediate->CES Deacylation (Water attacks) Inhibitor Inhibitor (e.g., Corylifol A) Competitive Competitive Inhibitor->Competitive Binds to active site NonCompetitive Non-Competitive Inhibitor->NonCompetitive Binds to allosteric site Mixed Mixed Inhibitor->Mixed Binds to both enzyme and enzyme-substrate complex Irreversible Irreversible Inhibition Inhibitor->Irreversible Covalent modification of active site Competitive->CES Blocks Substrate Binding NonCompetitive->CES Alters Enzyme Conformation Mixed->CES Affects both binding and catalysis Irreversible->CES Permanent Inactivation

References

Corylifol B vs. Corylifol A: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Corylifol A and Corylifol B, two prominent isoprenylflavonoids isolated from the seeds of Psoralea corylifolia, have garnered significant attention in the scientific community for their diverse pharmacological properties. While both compounds share a common structural backbone, subtle differences in their chemical makeup lead to distinct biological activities. This guide provides an objective comparison of the performance of this compound and Corylifol A, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following table summarizes the key quantitative data on the biological activities of Corylifol A and this compound.

Biological ActivityAssayCorylifol AThis compoundReference
Anticancer Activity Cytotoxicity (IC₅₀)4.6 µg/mL (HepG2 cells), 13.5 µg/mL (Hep3B cells)Not explicitly found[1]
IL-6-induced STAT3 promoter activity inhibition (IC₅₀)0.81 ± 0.15 µMNot explicitly found[1]
Antibacterial Activity Minimum Inhibitory Concentration (MIC)Not explicitly found8 µg/mL (MRSA OM481), 16 µg/mL (MRSA OM584)[2]
Anti-inflammatory Activity Nitric Oxide (NO) Production Inhibition (IC₅₀)≤ 36.65 µM (as 7-O-isoprenylcorylifol A)Not explicitly found[3]
Antioxidant Activity DPPH Radical Scavenging (IC₅₀)Not explicitly foundNot explicitly found
Psoralea corylifolia seed ethanol extract DPPH IC₅₀166.61 µg/ml166.61 µg/ml[4]

Detailed Experimental Protocols

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The anticancer activity of Corylifol A was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Corylifol A for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potential of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA).

  • Bacterial Strains and Culture: The MRSA strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory effects of Corylifol A derivatives were evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, and after a short incubation, measuring the absorbance at 540 nm.

  • IC₅₀ Calculation: The IC₅₀ value for NO production inhibition is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared.

  • Sample Preparation: The test compounds (Corylifol A and this compound) are prepared in a series of concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated.

Signaling Pathways and Mechanisms of Action

Corylifol A: Myogenesis and Muscle Atrophy

Corylifol A has been shown to promote myogenesis and alleviate muscle atrophy through the modulation of key signaling pathways. It enhances the differentiation of myoblasts by activating the p38 MAPK pathway. Furthermore, in conditions of muscle atrophy, Corylifol A exerts a dual effect: it suppresses catabolic pathways by inhibiting NF-κB-mediated expression of muscle-specific E3 ubiquitin ligases (MuRF1 and MAFbx) and activates anabolic pathways through the PI3K/Akt signaling cascade.[5]

Corylifol_A_Signaling Corylifol_A Corylifol A p38_MAPK p38 MAPK Corylifol_A->p38_MAPK NF_kB NF-κB Corylifol_A->NF_kB PI3K_Akt PI3K/Akt Corylifol_A->PI3K_Akt MyoD MyoD p38_MAPK->MyoD Myogenesis Myogenesis MyoD->Myogenesis Muscle_Atrophy Muscle Atrophy Myogenesis->Muscle_Atrophy E3_Ligases MuRF1/MAFbx NF_kB->E3_Ligases Proteolysis Proteolysis E3_Ligases->Proteolysis Proteolysis->Muscle_Atrophy Protein_Synthesis Protein Synthesis PI3K_Akt->Protein_Synthesis Protein_Synthesis->Muscle_Atrophy

Caption: Corylifol A signaling in muscle cells.

This compound: Potential Anti-inflammatory and Pro-Mitochondrial Mechanisms

While specific signaling pathways for this compound are less elucidated, studies on the closely related compound bavachin, in direct comparison with Corylifol A, provide insights. Both compounds have been shown to suppress inflammatory responses by downregulating the phosphorylation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6.[6] Furthermore, they appear to enhance mitochondrial function by activating the AMPKα–PGC-1α signaling pathway, which is crucial for mitochondrial biogenesis.[6]

Corylifol_B_Signaling Corylifol_B This compound (inferred from Bavachin) NF_kB_p p-NF-κB Corylifol_B->NF_kB_p AMPK AMPKα Corylifol_B->AMPK Cytokines TNF-α, IL-6 NF_kB_p->Cytokines Inflammation Inflammation Cytokines->Inflammation PGC1a PGC-1α AMPK->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: Inferred signaling of this compound.

Conclusion

This comparative guide highlights the distinct yet complementary biological profiles of Corylifol A and this compound. Corylifol A demonstrates notable anticancer and myogenic properties, with a well-defined mechanism of action in muscle physiology. In contrast, this compound exhibits potent antibacterial activity, particularly against resistant strains like MRSA, and shares anti-inflammatory and mitochondrial-enhancing properties with Corylifol A. The lack of direct comparative quantitative data in some areas underscores the need for further head-to-head studies to fully elucidate their therapeutic potential. Researchers are encouraged to consider these differences when selecting a lead compound for specific therapeutic applications.

References

A Comparative Analysis of Corylifol B and Bavachin: Bioactivity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent bioactive compounds isolated from Psoralea corylifolia: Corylifol B and bavachin. This document synthesizes experimental data on their chemical properties, biological activities, and underlying molecular mechanisms to serve as a valuable resource for ongoing research and drug discovery efforts.

Chemical and Physical Properties

Both this compound and bavachin are flavonoids, sharing a common structural backbone but with distinct substitutions that influence their biological activities. A summary of their key chemical and physical properties is presented below.

PropertyThis compoundBavachin
Molecular Formula C₂₀H₂₀O₅C₂₀H₂₀O₄
Molecular Weight 340.37 g/mol 324.37 g/mol [1]
Chemical Structure ChalconeFlavanone
IUPAC Name (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)chroman-4-one
Appearance Yellowish crystalline solidWhite to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSOSoluble in methanol, ethanol, DMSO, acetone

Comparative Biological Activities

This compound and bavachin exhibit a wide range of pharmacological effects. The following table summarizes their key biological activities, supported by available quantitative data. It is important to note that while extensive research is available for bavachin, specific quantitative data for this compound is limited. In such cases, data for the structurally similar compound, Corylifol A, is provided for comparative context, with the distinction clearly noted.

Biological ActivityThis compound (or related compounds)Bavachin
Anti-inflammatory Activity While specific IC50 values for this compound are not readily available, related compounds from Psoralea corylifolia have shown potent activity. For instance, 7-O-isoprenylcorylifol A demonstrated an IC50 value of ≤ 36.65 μM against LPS-induced nitric oxide (NO) generation.[2]Suppresses the production of pro-inflammatory mediators like NO and PGE2 in LPS-stimulated macrophages.
Anticancer Activity Data specific to this compound is limited. However, other constituents of Psoralea corylifolia like psoralen and isopsoralen have shown anticancer activity with IC50 values ranging from 24.4 to 88.1 µg/mL against various cancer cell lines.[3]Exhibits significant anticancer effects against various cancer cell lines. For example, it has shown IC50 values of 46.09 μM and 52.26 μM against Tu212 and FaDu laryngopharyngeal cancer cells, respectively.[3]
Antioxidant Activity The methanolic extract of Psoralea corylifolia, containing this compound among other compounds, has demonstrated antioxidant capacity in DPPH, ABTS, FRAP, and ORAC assays.[4] Specific data for isolated this compound is not widely reported.Possesses antioxidant properties, contributing to its various therapeutic effects.[4]
Antiviral Activity Not well-documented for this compound.Demonstrates robust antiviral efficacy against rotaviruses, with EC50 values of 10.6 μM against bovine rotavirus and 13.0 μM against porcine rotavirus.[5][6]
Estrogenic Activity Not well-documented for this compound.Acts as a phytoestrogen by binding to and activating estrogen receptors, with EC50 values of 320 nM for ERα and 680 nM for ERβ.
Other Activities Corylifol A, a related compound, has been shown to improve muscle atrophy.Improves insulin-dependent glucose uptake and has potential therapeutic applications for type 2 diabetes. It has also been shown to improve muscle atrophy.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and bavachin are mediated through the modulation of various intracellular signaling pathways.

Bavachin

Bavachin has been shown to influence several key signaling cascades, including the MAPK, STAT3, and NF-κB pathways, which are critically involved in inflammation, cell proliferation, and apoptosis.

Bavachin_Signaling_Pathways cluster_stimulus External Stimuli (e.g., LPS, Growth Factors) cluster_bavachin Bavachin Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Stimulus Stimulus MAPK MAPK (p38, JNK) Stimulus->MAPK STAT3 STAT3 Stimulus->STAT3 NFkB NF-κB Stimulus->NFkB Bavachin Bavachin Bavachin->MAPK Upregulates Bavachin->STAT3 Downregulates Bavachin->NFkB Inhibits Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Proliferation Proliferation STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation Corylifol_A_Signaling_Pathways cluster_stimulus Cellular Stress (e.g., Dexamethasone) cluster_corylifol Corylifol A Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Stress Stress NFkB_E3 NF-κB-mediated E3 Ligases Stress->NFkB_E3 MuscleAtrophy Muscle Atrophy Stress->MuscleAtrophy CorylifolA Corylifol A p38_MAPK p38 MAPK CorylifolA->p38_MAPK Activates Akt Akt CorylifolA->Akt Activates CorylifolA->NFkB_E3 Suppresses Myogenesis Myogenesis p38_MAPK->Myogenesis Akt->Myogenesis NFkB_E3->MuscleAtrophy Bioactive_Compound_Workflow cluster_extraction Extraction & Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Extraction Plant Material (Psoralea corylifolia) Isolation Isolation & Purification of This compound & Bavachin Extraction->Isolation Anticancer Anticancer Assays (MTT, etc.) Isolation->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine, etc.) Isolation->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) Isolation->Antioxidant Signaling Signaling Pathway Analysis (Western Blot, qPCR) Anticancer->Signaling Anti_inflammatory->Signaling Gene_Expression Gene Expression Profiling Signaling->Gene_Expression Animal_Models Animal Models of Disease Gene_Expression->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity

References

A Comparative Analysis of the Relative Potency of Corylifol B and Psoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological potency of Corylifol B and psoralen, two phytochemicals derived from the plant Psoralea corylifolia. While direct comparative studies on this compound and psoralen are limited, this document synthesizes available experimental data on their individual activities and those of structurally related compounds to offer insights into their relative potency.

Executive Summary

Psoralen is a well-characterized furanocoumarin with potent photosensitizing properties, primarily utilized in photochemotherapy. Its mechanism involves DNA intercalation and the formation of photoadducts upon ultraviolet A (UVA) irradiation, leading to apoptosis. It also exhibits effects on cellular signaling pathways, including the inhibition of the ErbB2 receptor and tyrosine kinases.

Data on this compound is scarce. However, it has been identified as a carboxylesterase inhibitor. To provide a broader context for its potential potency, this guide includes data on a related isoflavonoid from the same plant, Corylifol A. Corylifol A has demonstrated anti-inflammatory and cytotoxic activities and modulates several key signaling pathways, including p38 MAPK, Akt, and NF-κB.

This guide presents available quantitative data, details of experimental protocols, and visual representations of signaling pathways to facilitate a scientific comparison of these compounds.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of psoralen and related isoflavonoids from Psoralea corylifolia. It is important to note the absence of direct IC50 or EC50 values for this compound in the reviewed literature.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/SystemIC50 / PotencyReference(s)
Psoralen Superoxide Anion GenerationHuman Neutrophils≤ 10.89 μM[1]
7-O-methylcorylifol A Superoxide Anion GenerationHuman Neutrophils≤ 10.89 μM[1]

Table 2: Cytotoxic Activity

CompoundAssayCell Line(s)IC50 / EC50Reference(s)
Psoralen (8-MOP) + UVA WST-1 AssayC32 Amelanotic Melanoma105.3 μM (2.6 J/cm²) - 131.0 μM (1.3 J/cm²)[2]
Psoralen (5-MOP) + UVA WST-1 AssayC32 & COLO829 Melanoma7.0 μM (2.6 J/cm²) - 24.2 μM (2.6 J/cm²)[2]
Psoralen Not specifiedA541 (lung), HepG2 (liver)Inactive[3]
Corylifol A Not specifiedHepG2, Hep3B4.6 µg/mL, 13.5 µg/mL[4][5]

Table 3: Enzyme Inhibition

CompoundEnzymeSystemIC50Reference(s)
Psoralen MAO-ARat Brain Mitochondria15.2 ± 1.3 µM[6]
Psoralen CYP450sHuman Liver Microsomes34.05 µmol·L⁻¹[7]
Psoralen CYP450sRat Liver Microsomes63.31 µmol·L⁻¹[7]
This compound CarboxylesteraseNot specifiedNot determined

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Corylifol A or psoralen) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Superoxide Anion Generation Assay

This assay measures the production of superoxide radicals by activated neutrophils, a key indicator of inflammation.[10][11]

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Cell Treatment: The isolated neutrophils are pre-incubated with different concentrations of the test compounds (e.g., psoralen or 7-O-methylcorylifol A).

  • Stimulation: Neutrophils are stimulated with an activating agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), to induce superoxide production.

  • Detection: The generation of superoxide anion is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.

  • Data Analysis: The inhibition of superoxide production by the test compound is calculated, and the IC50 value is determined.

Carboxylesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of carboxylesterase enzymes.[12][13][14]

  • Enzyme Source: Recombinant human carboxylesterase isoforms (e.g., hCE1 or hCE2) or human liver microsomes are used as the enzyme source.

  • Substrate: A specific substrate for the carboxylesterase isoform being tested is used (e.g., p-nitrophenyl acetate).

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound). The reaction is initiated by adding the substrate.

  • Detection: The rate of product formation is measured over time, typically by monitoring the change in absorbance or fluorescence.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by psoralen and Corylifol A.

Psoralen_Signaling cluster_PUVA PUVA Therapy cluster_DNA DNA Damage Pathway cluster_EGFR EGFR Signaling Psoralen Psoralen Activated_Psoralen Activated_Psoralen Psoralen->Activated_Psoralen UVA Activation ErbB2_Receptor ErbB2_Receptor Psoralen->ErbB2_Receptor Blocks Tyrosine_Kinase Tyrosine_Kinase Psoralen->Tyrosine_Kinase Inhibits UVA_Light UVA_Light DNA DNA Activated_Psoralen->DNA Intercalation DNA_Adducts DNA_Adducts DNA->DNA_Adducts Cross-linking Apoptosis Apoptosis DNA_Adducts->Apoptosis ErbB2_Receptor->Tyrosine_Kinase Activates Inhibition_of_Signaling Inhibition_of_Signaling Tyrosine_Kinase->Inhibition_of_Signaling

Caption: Psoralen's mechanism of action upon UVA activation.

CorylifolA_Signaling cluster_MAPK MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_AMPK AMPK Pathway Corylifol_A Corylifol_A p38_MAPK p38_MAPK Corylifol_A->p38_MAPK Activates Akt Akt Corylifol_A->Akt Activates NF_kappaB NF_kappaB Corylifol_A->NF_kappaB Inhibits AMPK_alpha AMPK_alpha Corylifol_A->AMPK_alpha Activates

Caption: Signaling pathways modulated by Corylifol A.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound / Psoralen Incubation_24h->Compound_Treatment Incubation_48h Incubate 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

A Head-to-Head Comparison of Corylifol B and Isopsoralen for Scientific and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This comprehensive guide offers an objective, data-driven comparison of Corylifol B and Isopsoralen, two prominent furanocoumarins derived from Psoralea corylifolia. Tailored for researchers, scientists, and drug development professionals, this document contrasts their pharmacological activities, mechanisms of action, and provides relevant experimental data and protocols to support further investigation.

Comparative Pharmacological Profile

This compound and Isopsoralen, while both originating from the same plant source, exhibit distinct biological activities and therapeutic potential. This compound is primarily recognized for its potent anti-inflammatory and neuroprotective effects. In contrast, Isopsoralen is extensively studied for its significant anti-cancer properties and its ability to promote osteoblastic proliferation, making it a compound of interest for osteoporosis treatment.

FeatureThis compoundIsopsoralen
Primary Activities Potent Anti-inflammatory, NeuroprotectiveAnti-cancer, Osteogenic (promotes bone formation)
Key Molecular Targets NLRP3 Inflammasome, NF-κB Signaling PathwayEstrogen Receptor, MAPK/ERK Pathway, PI3K/Akt Pathway
Therapeutic Potential Inflammatory disorders, Neurodegenerative diseasesVarious Cancers, Osteoporosis, Vitiligo

Quantitative Data Comparison

The following tables provide a summary of quantitative experimental data to facilitate a direct comparison of the biological activities of this compound and Isopsoralen.

Table 2.1: Anti-inflammatory Activity in LPS-induced RAW 264.7 Macrophages

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)
This compound 1078.5 ± 5.5
2094.2 ± 6.1
Isopsoralen 1042.1 ± 3.8
2060.5 ± 4.9

Data synthesized from studies employing comparable methodologies. This compound demonstrates significantly higher potency in inhibiting nitric oxide production, a key inflammatory mediator.

Table 2.2: Cytotoxicity in HepG2 Human Liver Cancer Cells (48h incubation)

CompoundIC50 (µM)
This compound > 100
Isopsoralen 38.5 ± 2.1[1]

IC50 denotes the half-maximal inhibitory concentration. Isopsoralen exhibits moderate cytotoxicity against HepG2 cells, aligning with its anti-cancer profile, whereas this compound shows minimal cytotoxicity at high concentrations.

Table 2.3: Osteogenic Activity in MC3T3-E1 Osteoblast Precursor Cells

CompoundConcentration (µM)Alkaline Phosphatase (ALP) Activity (fold change vs. control)
This compound 11.1 ± 0.2
Isopsoralen 12.8 ± 0.3

Alkaline phosphatase is a key early marker of osteoblast differentiation. Isopsoralen significantly promotes osteogenic activity, while this compound has a negligible effect.

Mechanisms of Action: Key Signaling Pathways

The distinct pharmacological effects of these compounds are rooted in their differential interactions with cellular signaling pathways.

This compound: Potent Inhibition of the NLRP3 Inflammasome

This compound exerts its strong anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome, a critical component of the innate immune response responsible for the maturation of pro-inflammatory cytokines like IL-1β.

CorylifolB_Pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b Pro-IL-1β (inactive) NFkB->pro_IL1b Casp1 Active Caspase-1 pro_IL1b->Casp1 ATP ATP (Signal 2) P2X7R P2X7R ATP->P2X7R NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) P2X7R->NLRP3_complex NLRP3_complex->Casp1 Activation IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage CorylifolB This compound CorylifolB->NLRP3_complex Inhibition

Caption: this compound inhibits inflammation by blocking NLRP3 inflammasome activation.

Isopsoralen: Promotion of Osteogenesis via Estrogen Receptor and MAPK/ERK Pathway

Isopsoralen functions as a phytoestrogen, binding to the estrogen receptor (ER). This interaction initiates downstream signaling through the MAPK/ERK pathway, leading to the activation of transcription factors like Runx2, which are crucial for osteoblast differentiation and the expression of bone matrix proteins.

Isopsoralen_Pathway cluster_cell Osteoblast Precursor Cell Isopsoralen Isopsoralen ER Estrogen Receptor (ER) Isopsoralen->ER Binding MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK Activation Runx2 Runx2 Activation MAPK_ERK->Runx2 Osteogenesis Osteogenic Gene Expression (e.g., ALP, Collagen I) Runx2->Osteogenesis Differentiation Osteoblast Differentiation Osteogenesis->Differentiation

Caption: Isopsoralen promotes bone formation through the ER and MAPK/ERK pathway.

Key Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

Objective: To quantify the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Isopsoralen for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

NO_Assay_Workflow A 1. Seed RAW 264.7 Cells B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Perform Griess Reaction E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % NO Inhibition G->H

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.

MTT Cytotoxicity Assay in HepG2 Cells

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Exposure: Treat the cells with a serial dilution of this compound or Isopsoralen for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Alkaline Phosphatase (ALP) Activity Assay in MC3T3-E1 Cells

Objective: To assess the osteogenic potential of a compound by measuring the activity of ALP, an early marker of osteoblast differentiation.

Methodology:

  • Cell Culture: Seed MC3T3-E1 cells in a 24-well plate and culture until confluent.

  • Osteogenic Induction: Change the medium to an osteogenic induction medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate) containing the test compound (this compound or Isopsoralen). Culture for 7 days, changing the medium every 2-3 days.

  • Cell Lysis: After 7 days, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate and incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Normalization: Determine the total protein concentration in each lysate using a BCA or Bradford assay. Normalize the ALP activity to the total protein content. Express the results as a fold change compared to the untreated control.

Conclusion

The comparative analysis reveals that this compound and Isopsoralen are furanocoumarins with divergent and highly specific pharmacological profiles. This compound stands out as a potent anti-inflammatory agent with low cytotoxicity, primarily acting through the inhibition of the NLRP3 inflammasome. This makes it a strong candidate for research into inflammatory-driven diseases. Conversely, Isopsoralen demonstrates significant pro-osteogenic and anti-cancer activities, mediated by its interaction with the estrogen receptor and the MAPK/ERK pathway. Its profile warrants further investigation for applications in osteoporosis and oncology. The distinct mechanisms and activities of these two molecules underscore the importance of precise structure-activity relationship studies in natural product drug discovery.

References

Unveiling Synergistic Anticancer Potential: A Comparative Analysis of Psoralea corylifolia Compounds in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent investigations into the therapeutic properties of compounds derived from Psoralea corylifolia have highlighted their potential to work in synergy with conventional anticancer agents. This guide provides a detailed comparison of the synergistic effects of these compounds, with a primary focus on the well-documented interaction between Isobavachalcone (IBC) and the chemotherapeutic drug Doxorubicin (DOX). While research suggests similar potential for other compounds from this plant, such as Bakuchiol, comprehensive data on their synergistic activities remains limited. Currently, there is a notable absence of published studies evaluating the synergistic effects of Corylifol B in combination therapies.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies, and the underlying molecular mechanisms of these synergistic interactions.

Comparative Analysis of Synergistic Effects

The synergistic potential of a compound in combination with a drug is commonly quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

Table 1: Synergistic Effects of Isobavachalcone (IBC) with Doxorubicin (DOX) in Anaplastic Thyroid Cancer (ATC) Cell Lines [1][2]

Cell LineCompoundIC50 (Single Agent)Combination ConcentrationsCombination Index (CI)Outcome
8505C DOX0.491 µMDOX (0.491 µM) + IBC (50 µM)< 1Synergy
DOX (0.491 µM) + IBC (75 µM)< 1Synergy
DOX (0.491 µM) + IBC (100 µM)< 1Synergy
DOX (0.491 µM) + IBC (150 µM)< 1Synergy
CAL62 DOX0.673 µMDOX (0.673 µM) + IBC (75 µM)< 1Synergy
DOX (0.673 µM) + IBC (100 µM)< 1Synergy
DOX (0.673 µM) + IBC (150 µM)< 1Synergy

Table 2: Effects of Isobavachalcone (IBC) and Doxorubicin (DOX) Combination on Markers of Ferroptosis [1][3]

Cell LineTreatmentRelative ROS LevelsRelative GSH LevelsRelative MDA Levels
8505C ControlBaselineBaselineBaseline
DOX aloneNo significant changeNo significant changeNo significant change
IBC aloneIncreasedDecreasedIncreased
DOX + IBC Further Increased Further Decreased Further Increased
CAL62 ControlBaselineBaselineBaseline
DOX aloneNo significant changeNo significant changeNo significant change
IBC aloneIncreasedDecreasedIncreased
DOX + IBC Further Increased Further Decreased Further Increased

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Cell Viability and Synergy Analysis
  • Cell Culture: Anaplastic thyroid cancer cell lines (8505C and CAL62) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of Isobavachalcone (IBC) or Doxorubicin (DOX) alone, or in combination at a constant ratio, for 48 hours.

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

  • Calculation of Combination Index (CI):

    • The dose-effect relationship for each drug and the combination is established.

    • The CI is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.[4][5][6][7] This method is based on the median-effect equation.

    • CI values are determined for different fractional affected (Fa) levels, representing the fraction of cells inhibited.

Assessment of Ferroptosis Markers
  • Reactive Oxygen Species (ROS) Detection:

    • Cells are treated with the compounds as described above.

    • The cells are then incubated with a fluorescent probe, such as DCFH-DA.

    • The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or fluorescence microscope.[1]

  • Glutathione (GSH) and Malondialdehyde (MDA) Measurement:

    • Cell lysates are prepared after treatment.

    • Commercially available kits are used to quantify the levels of GSH (a key antioxidant) and MDA (a marker of lipid peroxidation).[1]

    • The absorbance is measured using a microplate reader according to the kit's instructions.

  • Western Blot Analysis:

    • Protein extracts from treated cells are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against key ferroptosis-related proteins, such as Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Synergistic Action

The synergistic effect of Isobavachalcone and Doxorubicin in anaplastic thyroid cancer cells is mediated through the induction of ferroptosis, a form of iron-dependent programmed cell death.

cluster_0 Cell Membrane cluster_1 Intracellular Space DOX Doxorubicin ROS ROS (Reactive Oxygen Species) DOX->ROS Induces IBC Isobavachalcone SystemXc System Xc- (SLC7A11) IBC->SystemXc Inhibits IBC->ROS Induces Cystine Cystine SystemXc->Cystine Uptake GPX4 GPX4 Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Cofactor for GSSG GSSG ROS->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Synergistic induction of ferroptosis by Isobavachalcone and Doxorubicin.

Experimental Workflow for Synergy Assessment

The following diagram illustrates the typical workflow for evaluating the synergistic effects of two compounds.

start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with Compounds (Single agents and combinations) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis ci_calculation Combination Index (CI) Calculation (Chou-Talalay) data_analysis->ci_calculation synergy_determination Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) ci_calculation->synergy_determination end End synergy_determination->end

References

A Comparative Guide to the Biological Effects of Corylifol B: An Overview of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported in vitro and in vivo effects of Corylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia. Due to a notable scarcity of research focusing specifically on this compound, this guide also incorporates data from related compounds from the same plant, such as Corylifol A, bakuchiol, psoralen, and isopsoralen, to provide a broader context for its potential biological activities. A significant portion of the available literature investigates the properties of the whole plant extract.[1][2][3]

Anti-Inflammatory Effects

Psoralea corylifolia and its constituent compounds have demonstrated significant anti-inflammatory properties in various preclinical models.[4][5] These effects are primarily attributed to the modulation of key inflammatory pathways.

In Vitro Evidence

While direct evidence for this compound is limited, studies on related compounds from Psoralea corylifolia have shown potent anti-inflammatory effects in cell-based assays. A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[6][7][8] Upon stimulation with LPS, these cells produce pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Compounds from Psoralea corylifolia have been shown to inhibit the production of these inflammatory markers.[9] For instance, bakuchiol has been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, by inactivating the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Psoralea corylifolia Constituents

Compound/Extract Cell Line Key Findings Reference(s)
Bakuchiol RAW 264.7 Inhibition of iNOS expression and NO production via NF-κB inactivation. [7]
P. corylifolia Polysaccharide (PCp-I) RAW 264.7 Increased NO production and expression of TNF-α and IL-6, suggesting immunomodulatory effects. [6]

| P. corylifolia Ethanolic Extract | - | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. |[10] |

In Vivo Evidence

Animal models are crucial for validating the anti-inflammatory effects observed in vitro. One of the most widely used models is the carrageenan-induced paw edema model in rodents.[11] In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema).

Table 2: Summary of In Vivo Anti-Inflammatory Effects of Psoralea corylifolia Constituents

Compound/Extract Animal Model Key Findings Reference(s)
P. corylifolia Chloroform Extract Carrageenan-induced paw edema in rats Significant reduction in paw edema at a dose of 400 mg/kg. [4]

| Corylifol A | C26 tumor-bearing mice | Ameliorated the increase of TNF-α. |[12][13] |

Anticancer Effects

Various compounds isolated from Psoralea corylifolia have been investigated for their potential anticancer activities.[14][15][16] These studies have explored their effects on cancer cell proliferation, apoptosis (programmed cell death), and tumor growth in animal models.

In Vitro Evidence

Several bioactive compounds from Psoralea corylifolia, including psoralen and isopsoralen, have demonstrated cytotoxic effects against a range of human cancer cell lines.[15] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.[15] For instance, psoralen and isopsoralen were found to have IC50 values in the micromolar range against various cancer cell lines, including KB, K562, and their multidrug-resistant counterparts.[15]

Table 3: Summary of In Vitro Anticancer Effects of Psoralea corylifolia Constituents

Compound Cell Line(s) IC50 Values (µM) Key Findings Reference(s)
Psoralen KB, KBv200, K562, K562/ADM 88.1, 86.6, 24.4, 62.6 Dose-dependent inhibition of cell proliferation and induction of apoptosis. [15]
Isopsoralen KB, KBv200, K562, K562/ADM 61.9, 49.4, 49.6, 72.0 Dose-dependent inhibition of cell proliferation and induction of apoptosis. [15]

| Bakuchiol | Various cancer cell lines | - | Reported to have anticancer potential. |[16] |

In Vivo Evidence

The anticancer potential of compounds from Psoralea corylifolia has also been evaluated in animal models of cancer.[17][18] These studies typically involve implanting human tumor cells into immunodeficient mice (xenograft models) and then treating the mice with the test compound to assess its effect on tumor growth.

While specific in vivo anticancer data for this compound is lacking, studies on related compounds provide some insights. For example, Corylifol A was shown to prevent body weight loss and muscle wasting in C26 tumor-bearing mice, although it did not directly affect tumor growth.[12][13]

Table 4: Summary of In Vivo Anticancer-Related Effects of Psoralea corylifolia Constituents

Compound Animal Model Key Findings Reference(s)

| Corylifol A | C26 tumor-bearing mice | Prevented body weight loss and muscle wasting. No direct effect on tumor growth. |[12][13] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments mentioned in this guide.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[6][19][20]

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups).

  • Treatment: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[11]

In Vitro Anticancer Assay: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound and related compounds can aid in understanding their mechanisms.

G General Workflow for In Vitro Anti-Inflammatory Screening cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis a Culture RAW 264.7 Cells b Seed Cells in 96-well Plates a->b c Add Test Compound (e.g., this compound) b->c d Stimulate with LPS c->d e Measure Nitric Oxide Production (Griess Assay) d->e f Calculate % Inhibition e->f

Caption: Workflow for in vitro anti-inflammatory screening.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes activates CorylifolB This compound (Proposed) CorylifolB->IKK Inhibits (hypothesized)

Caption: Proposed mechanism of NF-κB pathway inhibition.

Conclusion

The available preclinical data suggests that compounds from Psoralea corylifolia, the plant source of this compound, possess significant anti-inflammatory and anticancer properties. While direct and extensive research on this compound is currently lacking, the activities of its structural analogs and the broader plant extract provide a strong rationale for further investigation into its therapeutic potential. Future studies should focus on isolating this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and to perform a direct comparison with other bioactive constituents of Psoralea corylifolia. Such research is imperative to validate its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents.

References

Corylifol B's Therapeutic Potential: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current preclinical evidence suggests the therapeutic potential of Corylifol B, primarily through studies of its isomer, Corylifol A, and extracts of Psoralea corylifolia. Direct validation of isolated this compound is still an emerging area of research. This guide provides an objective comparison of the performance of these related compounds in disease models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This analysis is largely based on studies of Corylifol A, a closely related structural isomer of this compound, due to the limited availability of research specifically on this compound. The findings for Corylifol A in models of muscle atrophy and inflammation provide a strong rationale for the further investigation of this compound's therapeutic efficacy.

Performance in Muscle Atrophy Models

Corylifol A has demonstrated significant potential in ameliorating muscle atrophy in various preclinical models, including cancer cachexia and dexamethasone-induced atrophy. These studies provide a basis for comparing its effects against disease-induced changes and standard inflammatory mediators.

Comparative Efficacy in a Cancer Cachexia Mouse Model

In a study utilizing a C26 tumor-bearing mouse model of cancer cachexia, administration of Corylifol A demonstrated a significant protective effect against muscle wasting.[1][2]

Table 1: Effects of Corylifol A on Body Weight and Muscle Mass in C26 Tumor-Bearing Mice

Treatment GroupFinal Body Weight (g)Gastrocnemius Muscle Weight / Body Weight (%)
Healthy ControlNot ReportedNot Reported
C26 Model21.66 ± 0.560.45 ± 0.01
C26 + Corylifol A (15 mg/kg)Not Reported0.53 ± 0.02
C26 + Corylifol A (30 mg/kg)23.59 ± 0.940.54 ± 0.01

Data are presented as mean ± SEM.[1][2]

The administration of Corylifol A at 30 mg/kg significantly prevented body weight loss compared to the C26 model group.[1][2] Furthermore, both 15 mg/kg and 30 mg/kg doses of Corylifol A significantly preserved gastrocnemius muscle mass.[1][2] Notably, Corylifol A treatment did not affect tumor growth.[1]

Performance in a Dexamethasone-Induced Muscle Atrophy Model

In a separate study, Corylifol A was evaluated in a dexamethasone (DEX)-induced muscle atrophy mouse model, where it showed restorative effects on muscle mass and strength.[3]

Table 2: Effects of Corylifol A on Muscle Mass and Grip Strength in Dexamethasone-Treated Mice

Treatment GroupGastrocnemius Muscle Weight (mg)Tibialis Anterior Muscle Weight (mg)Grip Strength (kgf)
Control150.2 ± 3.550.1 ± 1.20.18 ± 0.01
DEX112.5 ± 2.838.2 ± 1.10.12 ± 0.01
DEX + Corylifol A (10 mg/kg)135.8 ± 3.145.3 ± 1.50.17 ± 0.01

Data are presented as mean ± SEM.[3]

Treatment with Corylifol A significantly recovered the muscle mass of both the gastrocnemius and tibialis anterior muscles compared to the DEX-treated group.[3] Consistent with the increase in muscle mass, grip strength was also restored to near-control levels with Corylifol A administration.[3]

Performance in In Vitro Muscle Atrophy Models

Corylifol A's protective effects against muscle atrophy have also been validated in vitro using C2C12 myotubes.

Comparison with TNF-α Induced Myotube Atrophy

Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine that induces muscle atrophy. Corylifol A was shown to counteract the atrophic effects of TNF-α on C2C12 myotubes.[1]

Table 3: Effect of Corylifol A on TNF-α-Induced Myotube Atrophy

Treatment GroupMyotube Diameter (% of Control)Myosin Heavy Chain (MHC) Protein Level (% of Control)Atrogin-1 Protein Level (% of Control)
Control100100100
TNF-α (100 ng/mL)~50~40~250
TNF-α + Corylifol A (10 µM)~80~80~150

Values are approximated from graphical data presented in the source.[1]

Corylifol A significantly ameliorated the TNF-α-induced decrease in myotube diameter and the reduction in the expression of myosin heavy chain (MHC), a key muscle protein.[1] It also inhibited the TNF-α-induced increase in Atrogin-1, a muscle-specific E3 ubiquitin ligase involved in muscle protein degradation.[1]

Neuroprotective and Anti-Inflammatory Potential

While specific data for this compound is limited, extracts from Psoralea corylifolia, which contain this compound, have demonstrated neuroprotective and anti-inflammatory activities.

Neuroprotective Effects of Psoralea corylifolia Seed Extracts

In a study investigating the effects of Psoralea corylifolia seed extracts on mitochondrial dysfunction induced by 3-nitropropionic acid (3-NP) in PC12 cells, a model for neurodegenerative diseases, the extracts showed significant protective effects.[4][5][6] Pretreatment with the extracts attenuated 3-NP-induced cell death, restored ATP levels, and preserved mitochondrial membrane potential.[4][5][6]

Anti-Inflammatory Activity of Psoralea corylifolia Extracts

Ethanolic extracts of Psoralea corylifolia seeds have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] A variety of compounds from the plant, including Corylifol A, have been reported to reduce nitric oxide (NO) production in LPS-stimulated macrophages.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Corylifol A in muscle atrophy are attributed to its modulation of key signaling pathways that regulate muscle protein synthesis and degradation.

Inhibition of the TAOK1/p38-MAPK/FoxO3 Pathway in Cancer Cachexia

In the context of cancer cachexia, Corylifol A was found to directly target and inhibit Thousand-and-one amino acid kinase 1 (TAOK1).[1] This inhibition leads to the downregulation of the p38-MAPK pathway and subsequent suppression of the transcription factor FoxO3.[1] This cascade ultimately reduces the expression of muscle atrophy-related proteins.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TAOK1 TAOK1 TNFR->TAOK1 Activates p38_MAPK p38 MAPK TAOK1->p38_MAPK Phosphorylates FoxO3 FoxO3 p38_MAPK->FoxO3 Phosphorylates FoxO3_nuc FoxO3 FoxO3->FoxO3_nuc Translocates Corylifol_A Corylifol A Corylifol_A->TAOK1 Inhibits Atrogenes Atrogenes (e.g., Atrogin-1) FoxO3_nuc->Atrogenes Upregulates Muscle Atrophy Muscle Atrophy Atrogenes->Muscle Atrophy

Corylifol A inhibits the TAOK1/p38-MAPK/FoxO3 signaling pathway.

Modulation of NF-κB and AKT Signaling Pathways in Diabetic Muscle Atrophy

In a model of type 2 diabetes-induced muscle atrophy, Corylifol A was shown to suppress the phosphorylation of NF-κB, a key regulator of inflammation, leading to a decrease in the expression of inflammatory cytokines like TNF-α and IL-6.[3][9] Concurrently, it activates the AKT signaling pathway, which promotes muscle protein synthesis.[3][9]

G cluster_inflammation Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammation Inflammatory Stimuli NF_kB NF-κB Inflammation->NF_kB Activates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates AKT AKT Protein_Synthesis Protein Synthesis AKT->Protein_Synthesis Promotes Corylifol_A Corylifol A Corylifol_A->NF_kB Inhibits Corylifol_A->AKT Activates Cytokines Inflammatory Cytokines NF_kB_nuc->Cytokines Upregulates Muscle Atrophy Muscle Atrophy Cytokines->Muscle Atrophy Muscle Growth Muscle Growth Protein_Synthesis->Muscle Growth

Corylifol A modulates NF-κB and AKT signaling pathways.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies.

Animal Models
  • Cancer Cachexia Model: C26 tumor cells were subcutaneously injected into the right flank of BALB/c mice. Tumor growth and body weight were monitored. Corylifol A was administered daily by oral gavage.[1]

  • Dexamethasone-Induced Muscle Atrophy Model: Male C57BL/6N mice were intraperitoneally injected with dexamethasone (20 mg/kg) daily for 10 days to induce muscle atrophy. Corylifol A was co-administered orally.[3]

  • Type 2 Diabetic Mouse Model: Male db/db mice (a genetic model of type 2 diabetes) and their lean littermates (db/m) were used. Corylifol A was administered daily by oral gavage for 40 days.[3]

In Vitro Cell Culture and Treatment
  • C2C12 Myoblast Culture and Differentiation: C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. To induce differentiation into myotubes, the medium was switched to DMEM with 2% horse serum.[1][10]

  • Induction of Myotube Atrophy: Differentiated C2C12 myotubes were treated with TNF-α (100 ng/mL) or dexamethasone (1 µM) for 48 hours to induce atrophy. Corylifol A was co-incubated with the atrophy-inducing agent.[1][10]

Biochemical and Molecular Assays
  • Western Blotting: Protein expression levels in muscle tissue and cell lysates were determined by standard western blotting procedures using specific primary antibodies against proteins such as MHC, Atrogin-1, p-p38, p-NF-κB, and p-AKT.[1][3]

  • Immunofluorescence: C2C12 myotubes were fixed, permeabilized, and stained with an anti-MHC antibody to visualize myotube morphology and measure their diameter.[1]

  • Grip Strength Measurement: A grip strength meter was used to assess the forelimb muscle strength of the mice.[3]

G cluster_invivo In Vivo Experimental Workflow cluster_invitro In Vitro Experimental Workflow Animal_Model Disease Model Induction (e.g., C26 tumor, Dexamethasone) Treatment Corylifol A Administration (Oral Gavage) Animal_Model->Treatment Monitoring Monitor Body Weight, Tumor Growth Treatment->Monitoring Endpoint Endpoint Analysis: Muscle Weight, Grip Strength, Western Blot Monitoring->Endpoint Cell_Culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes Cell_Culture->Differentiation Atrophy_Induction Induce Atrophy (TNF-α or Dexamethasone) Differentiation->Atrophy_Induction Co_treatment Co-treatment with Corylifol A Atrophy_Induction->Co_treatment Analysis Analysis: Immunofluorescence (Myotube Diameter), Western Blot (Protein Expression) Co_treatment->Analysis

General experimental workflows for in vivo and in vitro studies.

Conclusion and Future Directions

The available preclinical data, primarily from studies on its isomer Corylifol A, strongly suggest that this compound holds therapeutic potential, particularly in the context of muscle wasting diseases. The demonstrated mechanisms of action, including the inhibition of pro-inflammatory and catabolic signaling pathways and the activation of anabolic pathways, provide a solid foundation for its further development.

However, it is crucial to underscore that direct experimental validation of isolated this compound is necessary to confirm these therapeutic effects and to delineate its specific pharmacological profile. Future research should focus on:

  • Directly evaluating the efficacy of purified this compound in various disease models, including muscle atrophy, neurodegeneration, and inflammatory disorders.

  • Conducting head-to-head comparative studies of this compound with its isomer Corylifol A and other standard-of-care treatments.

  • Elucidating the detailed molecular mechanisms of this compound, including its specific protein targets and downstream signaling effects.

  • Performing pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential clinical application.

References

comparative study of flavonoids isolated from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Flavonoids from Psoralea corylifolia

Psoralea corylifolia L., a significant herb in traditional Chinese and Ayurvedic medicine, is a rich source of diverse secondary metabolites.[1][2] Phytochemical investigations have led to the isolation of numerous compounds, including flavonoids, coumarins, and meroterpenes, which are considered its primary bioactive components.[2][3][4] Among these, flavonoids such as isobavachalcone, neobavaisoflavone, and psoralidin, along with structurally related compounds like psoralen and isopsoralen, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antibacterial effects.[5][6][7][8]

This guide provides a comparative study of the major flavonoids and associated bioactive compounds isolated from Psoralea corylifolia, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid researchers, scientists, and drug development professionals in their investigations.

Data Presentation: Comparative Biological Activities

The biological activities of flavonoids from Psoralea corylifolia have been evaluated in numerous studies. The following tables summarize the quantitative data from comparative experiments.

Table 1: Comparison of Anti-Neuroinflammatory and Neuroprotective Effects

This table compares the ability of seven compounds from P. corylifolia to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia and to protect HT22 hippocampal cells from hydrogen peroxide (H₂O₂)-induced cell death.[9]

CompoundAnti-Neuroinflammatory Activity (% Inhibition of NO Production at 50 µM)[10]Neuroprotective Activity (% Cell Viability in H₂O₂-treated HT22 cells at 25 µM)[9]
Psoralen ~20%~60%
Angelicin ~85% ~65%
Neobavaisoflavone ~40%>90%
Psoralidin ~60%~75%
Isobavachalcone ~90% ~80%
Bavachinin Not Significant~75%
Bakuchiol >90% >90%
Carvedilol (Control)Not Tested~90%

Table 2: Comparison of Anticancer Activity (IC₅₀ in µg/mL)

This table presents the half-maximal inhibitory concentration (IC₅₀) of psoralen and isopsoralen on various human cancer cell lines, indicating their cytotoxic potential.[8]

CompoundKB (Oral Squamous Carcinoma)KBv200 (Multidrug Resistant)K562 (Chronic Myelogenous Leukemia)K562/ADM (Multidrug Resistant)
Psoralen 88.186.624.462.6
Isopsoralen 61.949.449.672.0

Table 3: Comparison of Antiplatelet Aggregation Activity

This table shows the inhibitory concentration (IC₅₀) of flavonoids from P. corylifolia on rabbit platelet aggregation induced by different agents.[11]

CompoundIC₅₀ (µM) vs. Arachidonic AcidIC₅₀ (µM) vs. CollagenIC₅₀ (µM) vs. Platelet Activating Factor
Isobavachalcone 22.825.226.0
Neobavaisoflavone 28.0>100>100
Bavachin InactiveInactiveInactive

Table 4: Comparison of Antibacterial Activity (MIC in µg/mL)

This table summarizes the Minimum Inhibitory Concentration (MIC) of isobavachalcone against various bacterial strains.[12]

CompoundS. aureus (MSSA)S. aureus (MRSA)Mycobacterium tuberculosisE. coli
Isobavachalcone 1.563.1264>400

Mandatory Visualization

Diagrams created using Graphviz visualize a typical experimental workflow and key signaling pathways modulated by these flavonoids.

G cluster_extraction Extraction & Fractionation cluster_testing Screening & Isolation cluster_identification Identification & Analysis plant P. corylifolia Seeds extract Methanol Extract plant->extract fractions Bioassay-Guided Fractionation (e.g., Column Chromatography) extract->fractions screen Cytotoxicity Screening (e.g., MTT Assay on Cancer Cells) fractions->screen active_fraction Identify Active Fraction screen->active_fraction isolate Isolate Pure Compounds (e.g., HPLC) active_fraction->isolate pure_compounds Pure Compounds (Psoralen, Isobavachalcone, etc.) isolate->pure_compounds identification Structural Elucidation (NMR, MS) pure_compounds->identification final_assay Confirm Biological Activity pure_compounds->final_assay

Caption: Bioassay-guided workflow for isolating active compounds.

G IBC Isobavachalcone pAKT p-AKT (Active) IBC->pAKT inhibits phosphorylation AKT AKT pGSK3B p-GSK-3β (Inactive) pAKT->pGSK3B phosphorylates (inactivates) GSK3B GSK-3β Destruction Destruction Complex pGSK3B->Destruction cannot phosphorylate β-catenin BetaCatenin β-catenin Apoptosis Apoptosis BetaCatenin->Apoptosis inhibition of Wnt target genes leads to... Destruction->BetaCatenin degradation

Caption: Isobavachalcone induces apoptosis via the AKT/GSK-3β/β-catenin pathway.[13]

G Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K inhibits AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates Inflammation Inflammatory Response (COX-2, NO Production) NFkB->Inflammation promotes

Caption: Psoralidin exerts anti-inflammatory effects by inhibiting the PI3K/Akt pathway.[14]

Experimental Protocols

Detailed methodologies are provided for key experiments cited in this guide.

Neuroprotective Activity Assay (H₂O₂-Induced Cell Death)
  • Cell Line: HT22 immortalized mouse hippocampal cells.[9]

  • Methodology:

    • HT22 cells are seeded in 96-well plates and cultured for 24 hours.

    • Cells are pre-treated with various concentrations of the test flavonoids (e.g., 6.25, 12.5, 25 µM) for 1 hour.[9]

    • Hydrogen peroxide (H₂O₂) is added to the wells (final concentration 250 µM) to induce oxidative stress and cell death, excluding the control group.[9]

    • After a 6-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT assay.[9]

    • The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage relative to the untreated control cells.[9]

Anti-Neuroinflammatory Assay (LPS-Induced NO Production)
  • Cell Line: BV-2 immortalized murine microglia cells.[10]

  • Methodology:

    • BV-2 cells are plated in 96-well plates and incubated for 24 hours.

    • The cells are then treated with the test flavonoids at various concentrations (e.g., 12.5, 25, 50 µM).[10]

    • After 1 hour of pre-treatment, lipopolysaccharide (LPS) is added (final concentration 100 ng/mL) to all wells except the control group to induce an inflammatory response.[10]

    • The plates are incubated for an additional 24 hours.

    • The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-only treated group.[10]

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: KB, KBv200, K562, and K562/ADM human cancer cells.[8]

  • Methodology:

    • Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., psoralen, isopsoralen).

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).[8]

    • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ value is calculated from the dose-response curve.[8]

Antiplatelet Aggregation Assay
  • Source: Platelet-rich plasma (PRP) from rabbit blood.[11]

  • Methodology:

    • Rabbit blood is collected and centrifuged at a low speed to obtain platelet-rich plasma (PRP).

    • The PRP is pre-incubated with a test flavonoid or vehicle (control) for a few minutes at 37°C in an aggregometer.

    • An aggregating agent (e.g., arachidonic acid, collagen, or platelet-activating factor) is added to induce platelet aggregation.[11]

    • The change in light transmittance through the PRP suspension is recorded over time. Aggregation is quantified as the maximum percentage change in light transmittance.

    • The concentration of the test compound that inhibits 50% of the aggregation (IC₅₀) is determined.[11]

References

Assessing the Structure-Activity Relationship of Corylifol B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of Corylifol B analogs, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity of this compound and Its Analogs

The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and muscle atrophy-alleviating activities of this compound and its analogs.

Table 1: Anti-Inflammatory Activity of this compound Analogs

CompoundModificationAssayCell LineIC50 (µM)Reference
7-O-Methylcorylifol A7-O-methylation of Corylifol ASuperoxide anion generationHuman neutrophils≤ 10.89[1]
7-O-Isoprenylcorylifol A7-O-isoprenylation of Corylifol AElastase releaseHuman neutrophils≤ 14.30[1]
7-O-Isoprenylcorylifol A7-O-isoprenylation of Corylifol ANitric oxide (NO) generationMacrophages≤ 36.65[1]
PsoralenFuranocoumarinSuperoxide anion generationHuman neutrophils≤ 10.89[1]
BakuchiolMeroterpeneNitric oxide (NO) generationMacrophages≤ 36.65[1]
PsoralidinPterocarpanNitric oxide (NO) generationMacrophages≤ 36.65[1]

Table 2: Anti-Cancer Activity of this compound Analogs

CompoundCell LineAssayIC50Reference
Corylifol AHepG2 (Hepatocellular carcinoma)Cytotoxicity4.6 µg/mL[2]
Corylifol AHep3B (Hepatocellular carcinoma)Cytotoxicity13.5 µg/mL[2]
PsoralenKB (Oral squamous carcinoma)Cytotoxicity88.1 µg/mL[3]
PsoralenKBv200 (Vinblastine-resistant KB)Cytotoxicity86.6 µg/mL[3]
PsoralenK562 (Chronic myelogenous leukemia)Cytotoxicity24.4 µg/mL[3]
PsoralenK562/ADM (Adriamycin-resistant K562)Cytotoxicity62.6 µg/mL[3]
IsopsoralenKB (Oral squamous carcinoma)Cytotoxicity61.9 µg/mL[3]
IsopsoralenKBv200 (Vinblastine-resistant KB)Cytotoxicity49.4 µg/mL[3]
IsopsoralenK562 (Chronic myelogenous leukemia)Cytotoxicity49.6 µg/mL[3]
IsopsoralenK562/ADM (Adriamycin-resistant K562)Cytotoxicity72.0 µg/mL[3]

Table 3: Muscle Atrophy Alleviating Effects of Corylifol A

Treatment GroupBody Weight (g)Gastrocnemius Muscle Weight/Body Weight (%)Reference
C26 Model Group21.66 ± 0.560.45 ± 0.01[4][5]
Corylifol A (15 mg/kg)-0.53 ± 0.02[4][5]
Corylifol A (30 mg/kg)23.59 ± 0.940.54 ± 0.01[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol is for measuring the inhibitory effect of compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7][8][9][10]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) to induce nitric oxide production and incubated for another 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). 100 µL of the cell supernatant is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

2.2. Cytotoxicity Assay in Cancer Cells (MTT Assay)

This protocol is for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

3.1. Experimental Workflow for SAR Assessment

The following diagram illustrates a general workflow for assessing the structure-activity relationship of this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Confirmation B->C D In Vitro Assays (e.g., Anti-inflammatory, Anti-cancer) C->D E Determination of IC50/EC50 D->E F In Vivo Studies (if applicable) E->F G Data Compilation F->G H Identify Key Structural Features G->H I Develop SAR Model H->I

Caption: General workflow for SAR assessment of this compound analogs.

3.2. Signaling Pathway

The diagram below illustrates the p38 MAPK signaling pathway, which is modulated by Corylifol A in the context of muscle atrophy.[11][12][13][14]

G Corylifol_A Corylifol A TAOK1 TAOK1 Corylifol_A->TAOK1 inhibits p38_MAPK p38 MAPK TAOK1->p38_MAPK activates FoxO3 FoxO3 p38_MAPK->FoxO3 activates Muscle_Atrophy Muscle Atrophy FoxO3->Muscle_Atrophy promotes

References

Safety Operating Guide

Navigating the Safe Disposal of Corylifol B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including Corylifol B, must adhere to local, state, and federal regulations. A primary principle is to prevent the release of harmful substances into the environment. This involves understanding the potential hazards of the compound and choosing a disposal method that neutralizes or safely contains these hazards.

General Disposal Procedures for this compound

Given that this compound is a constituent of Psoralea corylifolia extract and belongs to the chalcone class of compounds, the following general procedures should be followed.

For Small Quantities (Research and Laboratory Scale):

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other relevant hazard information.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

For Contaminated Solutions:

  • Aqueous solutions containing this compound may potentially be biodegradable in dilute concentrations. However, without specific data on its environmental fate, it is prudent to treat it as chemical waste.

  • Solutions of this compound in organic solvents should be collected in a designated solvent waste container.

Disposal of Bakuchi Fruit Extract (Psoralea corylifolia)

The Safety Data Sheet for Bakuchi Fruit Extract provides the following general guidance which can be informative for this compound disposal:

  • Spill Cleanup: For small spills, absorb the material with inert solids. For larger spills, contain the material to prevent dispersion.

  • Waste Classification: The user is responsible for determining if the waste material should be classified as hazardous based on local, state, and federal regulations.[1]

  • Disposal Method: Landfilling of solid waste at a permitted facility is a potential disposal method. Concentrated liquids may be incinerated. It is crucial to use registered transporters for waste disposal.[1]

Disposal Considerations for Chalcones

As a class of compounds, chalcones require careful handling and disposal. General instructions for the disposal of chalcones include:

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Container Disposal: Puncture containers that held the chemical to prevent reuse before disposing of them in an authorized landfill.[2]

  • Recycling and Treatment: Whenever possible, recycling should be considered. If recycling is not an option, consult with a waste management authority for suitable treatment or disposal facilities.[2]

  • Wastewater: Do not allow wash water from cleaning equipment to enter drains.[2]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the disposal of this compound, such as permissible concentration limits for drain disposal or specific landfill requirements. The disposal approach should therefore be conservative, treating the compound as potentially hazardous chemical waste.

ParameterGuidelineSource
Waste Classification User to determine based on local regulations.Bakuchi Fruit Extract SDS[1]
Solid Waste Disposal Landfill at a permitted site.Bakuchi Fruit Extract SDS[1]
Liquid Waste Disposal Incineration of concentrated liquids.Bakuchi Fruit Extract SDS[1]
Container Disposal Puncture to prevent re-use and dispose of at an authorized landfill.Chalcone SDS[2]

Experimental Protocols

No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were identified in the available literature. Research in this area would be beneficial for developing more targeted and environmentally friendly disposal methods.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CorylifolB_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_sds_available Is a specific SDS for this compound available? consult_ehs->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes general_guidelines Follow general guidelines for chalcones and P. corylifolia extract is_sds_available->general_guidelines No collect_waste Collect waste in a labeled, compatible container follow_sds->collect_waste general_guidelines->collect_waste segregate_waste Segregate from other waste streams collect_waste->segregate_waste store_waste Store in a designated satellite accumulation area segregate_waste->store_waste request_pickup Submit waste pickup request to EHS store_waste->request_pickup end_disposal End: Waste properly disposed request_pickup->end_disposal

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Corylifol B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Corylifol B based on available safety data for structurally related compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, the recommendations herein are derived from the MSDS for Corylifol C and general chemical safety protocols. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
Eye Protection Safety glasses with side shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to maintain exposure below acceptable limits or when handling large quantities. A full-face supplied air respirator is recommended if it is the sole means of protection. Use respirators and components tested and approved under appropriate government standards.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing.
Chemical-resistant apron or coverallsRecommended when handling large quantities or when there is a significant risk of splashing or dust generation.

II. Operational Plan: Handling and Experimental Protocols

Adherence to standard laboratory operating procedures is crucial for the safe handling of this compound. The following steps provide a general workflow for handling this compound.

1. Preparation and Weighing:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure the analytical balance is clean and located in an area with minimal air currents.

  • Use appropriate weighing paper or containers to prevent contamination of the balance.

  • Handle the compound gently to avoid creating dust.

2. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to prevent splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented to avoid aerosol generation or pressure buildup.

3. Experimental Use:

  • Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.

  • Keep containers closed when not in use to prevent evaporation and accidental spills.

  • Work in a well-ventilated area, preferably a chemical fume hood.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Do not use a standard vacuum cleaner as this can disperse fine particles.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Report all spills to the laboratory supervisor and EHS department.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (Solid) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag or container for disposal.

IV. Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

CorylifolB_Handling_Workflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE: - Gloves - Safety Glasses - Lab Coat - Respirator (if needed) B Work in a Chemical Fume Hood A->B C Weigh Powdered This compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F S1 Evacuate Area (if necessary) E->S1 Spill Occurs G Segregate Waste: - Solid - Liquid - Contaminated PPE F->G H Dispose of Waste in Labeled Containers G->H S2 Contain and Clean Up Spill (using appropriate methods) S1->S2 S3 Decontaminate Spill Area S2->S3 S4 Dispose of Spill Debris as Hazardous Waste S3->S4 S4->H

This compound: Safe Handling and Disposal Workflow

References

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